(2'-Methoxyvinyl)pyrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-methoxyethenyl]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c1-20-12-11-13-5-6-16-8-7-14-3-2-4-15-9-10-17(13)19(16)18(14)15/h2-12H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTJXHYDKUXJRK-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93265-41-9 | |
| Record name | (2'-Methoxyvinyl)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
(2'-Methoxyvinyl)pyrene synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of (2'-Methoxyvinyl)pyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of this compound, a fluorescent probe with applications in biochemical and materials science research. The methodologies detailed herein are grounded in established chemical principles, offering both practical protocols and the theoretical framework necessary for successful implementation.
Introduction to this compound
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical properties. The introduction of the methoxyvinyl group can modulate these properties, making it a valuable tool for creating fluorescent probes to study biological systems and develop advanced materials. Its applications often leverage its ability to report on its local microenvironment through changes in its fluorescence emission spectrum.
Synthetic Strategy: The Wittig Reaction
The most common and effective method for synthesizing this compound is the Wittig reaction. This Nobel Prize-winning reaction is a cornerstone of organic synthesis, renowned for its reliability in forming carbon-carbon double bonds.
Mechanistic Overview
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. In the synthesis of this compound, pyrene-1-carbaldehyde is reacted with the ylide generated from methoxymethyltriphenylphosphonium chloride. The reaction proceeds through a betaine intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar Wittig reactions involving pyrene derivatives.
Materials:
-
Pyrene-1-carbaldehyde
-
Methoxymethyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction
Step-by-Step Procedure:
-
Preparation of the Ylide: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend methoxymethyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) to the suspension with vigorous stirring. The color of the solution should change, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Pyrene-1-carbaldehyde: Dissolve pyrene-1-carbaldehyde (1.0 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the solution of pyrene-1-carbaldehyde to the ylide suspension at 0 °C via a cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude product obtained after the work-up is a mixture of the desired this compound, unreacted starting materials, and the byproduct triphenylphosphine oxide. Purification is crucial to obtain a product of high purity suitable for research applications.
Purification Methods
| Method | Stationary Phase | Mobile Phase (Eluent) | Principle |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient | Separation based on polarity. The less polar this compound elutes before the more polar triphenylphosphine oxide. |
| Recrystallization | Not applicable | Ethanol, Methanol, or a mixture of Hexane/Ethyl Acetate | Solubilizing the crude product in a hot solvent and allowing it to cool, leading to the crystallization of the pure compound. |
Detailed Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane/Ethyl Acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds with higher polarity.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield pure this compound.
Purification Logic Diagram
Caption: Logic flow for the purification of this compound.
Characterization
After purification, it is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
Safety Considerations
-
Pyrene and its derivatives should be handled with care as they are potential skin and respiratory irritants.
-
Anhydrous solvents like THF are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
-
Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte1954 , 87 (9), 1318-1330. [Link]
-
Becker, H. D.; Andersson, K. The Wittig Reaction with Pyrene-1-carbaldehyde: Synthesis of 1-Pyrenyl-Substituted Ethylenes. The Journal of Organic Chemistry1983 , 48 (23), 4542-4549. [Link]
A Technical Guide to the Photophysical Properties of (2'-Methoxyvinyl)pyrene in Nonpolar Solvents
Abstract
This technical guide provides a comprehensive examination of the photophysical properties of (2'-Methoxyvinyl)pyrene, a fluorescent aromatic hydrocarbon, with a specific focus on its behavior in nonpolar solvent environments. Pyrene and its derivatives are renowned for their high fluorescence quantum yields and sensitivity to local environments.[1] The introduction of a 2'-methoxyvinyl substituent at the 1-position of the pyrene core modifies its electronic and spectral characteristics. This document details the synthesis, absorption and emission profiles, fluorescence quantum yield, and excited-state lifetime of this compound in solvents such as cyclohexane and toluene. Furthermore, it supplies detailed, field-tested experimental protocols for the accurate measurement of these properties, intended to serve as a practical resource for researchers in chemistry, materials science, and drug development.
Introduction
Pyrene is a polycyclic aromatic hydrocarbon (PAH) that has been the subject of intense scientific interest due to its distinctive photophysical properties.[2] These include a long fluorescence lifetime, a high fluorescence quantum yield, and a characteristic vibronic structure in its emission spectrum that is sensitive to solvent polarity. Functionalization of the pyrene core allows for the fine-tuning of these properties for specific applications, such as fluorescent probes and materials for organic light-emitting diodes (OLEDs).[3]
This guide focuses on a specific derivative, this compound, also referred to as 1-[(E)-2-methoxyethenyl]pyrene.[4] The addition of the electron-donating methoxyvinyl group is expected to influence the transition energies of the pyrene moiety.[5] Understanding its behavior in nonpolar solvents is crucial, as these environments mimic the interior of lipid bilayers or nonpolar polymer matrices, key areas of interest for molecular probes. This document serves as an in-depth technical resource, explaining the causality behind the observed phenomena and providing robust protocols for their investigation.
Synthesis and Structural Considerations
The synthesis of vinyl-substituted pyrenes is typically achieved through established organometallic coupling reactions. While a variety of synthetic routes exist for pyrene derivatives[6][7][8], the specific preparation of this compound often involves a Wittig or Horner-Wadsworth-Emmons reaction starting from pyrene-1-carboxaldehyde. This approach provides good stereochemical control, yielding the trans (E) isomer, which is generally more stable.
The position of substitution on the pyrene ring is critical. Substitution at the 1-position, as in this compound, strongly influences both the S1 ← S0 and S2 ← S0 electronic transitions, in contrast to substitution at the 2-position, which primarily affects the S1 ← S0 transition.[5] This is due to the symmetry of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the parent pyrene. The vinyl linkage extends the π-conjugation of the pyrene core, while the methoxy group acts as an electron-donating group, which collectively leads to a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted pyrene.
Core Photophysical Properties in Nonpolar Media
In nonpolar solvents like hexane and cyclohexane, the photophysical behavior of this compound is dominated by the locally excited (LE) state. The absence of strong solvent dipoles minimizes specific solute-solvent interactions, leading to well-resolved spectral features and simplifying the interpretation of its intrinsic properties.
Absorption Spectroscopy
The UV-visible absorption spectrum of pyrene derivatives is characterized by two main electronic transitions. The S0 → S2 transition is a strong, broad band typically found at shorter wavelengths, while the S0 → S1 transition appears as a weaker, vibrationally structured band at longer wavelengths.[5] For this compound in a nonpolar solvent such as cyclohexane, the absorption maxima are expected to be red-shifted relative to unsubstituted pyrene (which has a primary absorption peak around 335 nm).[2]
The molar extinction coefficients for pyrene derivatives are generally high (>10⁴ L mol⁻¹ cm⁻¹), indicative of efficient π-π* transitions.[9] This property makes them effective light absorbers.
Fluorescence Spectroscopy
Upon excitation into its absorption bands, this compound relaxes to the lowest vibrational level of the first excited singlet state (S1) and subsequently emits fluorescence. A key characteristic of pyrene monomer emission in nonpolar solvents is its well-defined vibronic structure.[2][9] This structured emission arises from transitions from the S1 state to various vibrational levels of the ground state (S0).
In nonpolar solvents, the emission spectrum of this compound is expected to be a mirror image of its S0 → S1 absorption band. The emission maxima will also be red-shifted compared to pyrene. The Stokes shift—the difference in energy between the absorption and emission maxima—is typically small in nonpolar solvents, reflecting minimal geometric rearrangement between the ground and excited states. This is a hallmark of rigid aromatic systems.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Pyrene and its derivatives are known for their high quantum yields.[5] In deoxygenated nonpolar solvents, this compound is expected to exhibit a high Φf, as non-radiative decay pathways like intersystem crossing and internal conversion are less competitive.
The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Pyrene derivatives often possess exceptionally long fluorescence lifetimes, with values for some 2-substituted derivatives exceeding 50 ns.[5] A long lifetime is advantageous for sensing applications, as it provides a larger window for the excited state to interact with its environment.
The following table summarizes the expected photophysical parameters for this compound in representative nonpolar solvents. Note: Exact values can vary based on purity, temperature, and dissolved oxygen concentration.
| Parameter | Cyclohexane | Toluene | Rationale for Solvent Choice |
| λ_abs (max, nm) | ~350-370 nm | ~355-375 nm | Cyclohexane is a non-interacting, aliphatic solvent. Toluene is an aromatic, more polarizable solvent. |
| λ_em (max, nm) | ~380-420 nm | ~385-425 nm | The structured emission spans a range; values for the most intense peaks are shown. |
| Stokes Shift (cm⁻¹) | Small | Small | Minimal excited-state reorganization is expected in nonpolar environments. |
| Φ_f (Quantum Yield) | High (e.g., >0.5) | High (e.g., >0.5) | Non-radiative decay pathways are minimized in the absence of specific solvent interactions. |
| τ_f (Lifetime, ns) | Long (e.g., >50 ns) | Long (e.g., >50 ns) | The rigid aromatic structure disfavors non-radiative decay. |
Experimental Protocols
Achieving accurate and reproducible photophysical data requires meticulous experimental technique. The following protocols are designed as self-validating systems for researchers.
Workflow for Photophysical Characterization
The logical flow for characterizing a new fluorophore like this compound is essential for building a complete dataset. The process ensures that each measurement informs the next, preventing common errors such as inner filter effects.
Caption: Experimental workflow for the characterization of this compound.
Protocol for Steady-State Fluorescence Measurement
Objective: To acquire the absorption and emission spectra of this compound.
Materials:
-
Dual-beam UV-Vis Spectrophotometer
-
Fluorometer with corrected emission spectra capabilities[10]
-
Spectroscopic grade nonpolar solvent (e.g., cyclohexane)
-
1 cm pathlength quartz cuvettes
-
Volumetric flasks and micropipettes
Methodology:
-
Solvent Blank: Record the absorption and emission spectra of the pure solvent in a clean cuvette. This is your baseline and essential for identifying solvent Raman peaks or impurities.[11]
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted such that the absorbance at the intended excitation wavelength is between 0.05 and 0.1 to prevent inner filter effects.[2]
-
Absorption Spectrum: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant range (e.g., 250-450 nm). Identify the absorption maxima (λ_abs).
-
Emission Spectrum: a. Set the fluorometer's excitation wavelength (λ_ex) to a value on the rising edge of the lowest energy absorption band (e.g., the S0→S1 transition). b. Scan the emission monochromator from λ_ex + 10 nm to a wavelength well past the expected emission (e.g., 600 nm). c. Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission profile.
Protocol for Relative Fluorescence Quantum Yield Determination
Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a known standard.
Causality: The relative method is often preferred for its simplicity and for avoiding the need for a fully calibrated fluorometer. It relies on the principle that for dilute solutions, the integrated fluorescence intensity is proportional to the number of photons absorbed and the quantum yield.
Standard Selection: A suitable standard should absorb and emit in a similar spectral region to the sample. For pyrene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.95) are common choices.[12]
Methodology:
-
Prepare Solutions: Prepare a series of solutions of both the standard and the sample in their respective solvents. The absorbance of each solution at the chosen excitation wavelength must be kept below 0.1.
-
Acquire Spectra: For both the standard and the sample, measure the absorbance at the excitation wavelength and record the corrected fluorescence emission spectrum.
-
Integrate Intensity: Calculate the integrated area under the emission curve for both the standard and the sample.
-
Calculate Quantum Yield: Use the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Self-Validation: Measuring a series of concentrations and ensuring the calculated Φf remains constant confirms that the measurements were performed in the linear range and are free from aggregation or inner filter effects.
Concluding Remarks
This compound exhibits the characteristic strong absorption and structured fluorescence emission typical of the pyrene chromophore. Its properties in nonpolar solvents are defined by a locally excited state, resulting in high fluorescence quantum yields and long excited-state lifetimes. The addition of the methoxyvinyl substituent extends the π-conjugation, leading to a predictable bathochromic shift in its spectral profile. The protocols and data presented in this guide offer a robust framework for researchers to reliably characterize this and similar fluorophores, enabling their confident application in the development of advanced chemical sensors and optical materials.
References
-
Yamaguchi, I., & Sato, K. (2013). Synthesis and Solvatochromic Behavior of Pyrene Derivatives with 4-Hydroxyphenyl and 4-Hydroxyphenylethynyl Groups. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Pyrene-based D–π–A dyes that exhibit solvatochromism and high fluorescence brightness in apolar solvents and water. (n.d.). RSC Publishing. Available at: [Link]
-
ResearchGate. (2015). Pyrene-based D–π–A dyes that exhibit solvatochromism and high fluorescence brightness in apolar solvents and water. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Solvatochromism of pyrene derivatives in solution. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2018). Surface Preparation for Single-Molecule Fluorescence Imaging in Organic Solvents. Langmuir. Available at: [Link]
-
Patience, G. S., et al. (2019). Experimental methods in chemical engineering: Fluorescence emission spectroscopy. The Canadian Journal of Chemical Engineering. Available at: [Link]
-
Patience, G. S., et al. (2019). Experimental methods in chemical engineering: fluorescence emission spectroscopy. OSTI.gov. Available at: [Link]
-
ResearchGate. (n.d.). Photophysical Properties of the Synthesized Pyrene Derivatives. ResearchGate. Available at: [Link]
-
Thomas, J., et al. (2016). Experimental and Theoretical Studies of the Photophysical Properties of 2- and 2,7-Functionalized Pyrene Derivatives. The Journal of Physical Chemistry A. Available at: [Link]
-
ResearchGate. (2014). A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system. ResearchGate. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. UCI Department of Chemistry. Available at: [Link]
-
Prahl, S. (2017). Pyrene. Oregon Medical Laser Center. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐(2‐(2‐(pyren‐1‐ylmethoxy)ethoxy)ethoxy)ethan‐1‐ol. ResearchGate. Available at: [Link]
-
Al-Kahtani, A. A., et al. (2023). Solvent Effect on the Photophysical Properties of Terpyridine Incorporating Pyrene Moiety: Estimation of Dipole Moments by Solvatochromic Shift Methods. Journal of Fluorescence. Available at: [Link]
-
CONICET. (n.d.). Morphology-dependent Photophysical Properties of Poly-4-vinylpyridine Polymers Containing –Re(CO)3. CONICET. Available at: [Link]
-
Chen, Y.-C., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Molecules. Available at: [Link]
-
Misra, R., et al. (n.d.). Aggregation induced emission and mechanochromism in pyrenoimidazoles. Journal of Materials Chemistry C. Available at: [Link]
-
ResearchGate. (n.d.). Absorption and emission peaks, and fluorescence quantum yields of BODIPY dyes and polymers. ResearchGate. Available at: [Link]
-
St-Gelais, A., et al. (2023). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescence lifetime and quantum yield of TMPyPH2 associated with micelles and DNA. ResearchGate. Available at: [Link]
-
de F. O. Costa, V. C., et al. (2007). Synthesis and antitumour activity of the Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues. Letters in Drug Design & Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600-1000 nm. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. omlc.org [omlc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. lookchem.com [lookchem.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antitumour activity of the Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
(2'-Methoxyvinyl)pyrene: A Technical Guide for Advanced Research
(CAS Number: 93265-41-9)
Introduction
(2'-Methoxyvinyl)pyrene, with the CAS number 93265-41-9, is a fluorescent aromatic compound derived from the polycyclic aromatic hydrocarbon pyrene.[1] Its structure, featuring a methoxyvinyl substituent on the pyrene core, imparts unique photophysical properties that make it a valuable tool in various scientific disciplines. This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and safety considerations for this compound, intended to support researchers, scientists, and drug development professionals in leveraging this compound for their work. While some physicochemical properties are well-documented, it is noteworthy that specific experimental data such as melting point and detailed quantum yield in various solvents remain to be fully characterized in publicly accessible literature.
Physicochemical Properties
This compound is a highly lipophilic molecule, a characteristic that influences its solubility and potential for bioaccumulation.[1] Its core physicochemical properties are summarized in the table below. The lack of a reported melting point suggests that it may exist as an amorphous solid or an oil at ambient temperatures.
| Property | Value | Source |
| CAS Number | 93265-41-9 | [1][2][3] |
| Molecular Formula | C₁₉H₁₄O | [1][2][3] |
| Molecular Weight | 258.31 g/mol | [1][2][3] |
| Boiling Point | 453.4 °C at 760 mmHg | [1] |
| Density | 1.234 g/cm³ | [1] |
| Refractive Index | 1.807 | [1] |
| Appearance | Not explicitly stated, likely a solid or oil. | |
| Melting Point | Not available | [1] |
| Solubility | Described as highly lipophilic; expected to be soluble in nonpolar organic solvents. Quantitative data not available. | [1] |
Synthesis and Reactivity
The synthesis of this compound is most effectively achieved through a Wittig reaction. This well-established olefination method provides a reliable route to vinyl ethers from aldehydes. The logical precursors for this synthesis are pyrene-1-carboxaldehyde and a methoxymethyl-substituted phosphonium ylide.
Conceptual Synthetic Workflow
The following diagram illustrates the conceptual workflow for the synthesis of this compound via the Wittig reaction.
Caption: Wittig reaction pathway for this compound synthesis.
Experimental Protocol: A Representative Methodology
The following protocol is a representative procedure based on established Wittig reaction methodologies for the synthesis of vinyl ethers. Researchers should optimize conditions as necessary.
Materials:
-
Pyrene-1-carboxaldehyde
-
(Methoxymethyl)triphenylphosphonium chloride
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., n-butyllithium in hexanes or sodium hydride)
-
Anhydrous workup and purification solvents (e.g., diethyl ether, hexanes, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of a strong base (e.g., n-butyllithium) to the stirred suspension. The formation of the red-orange ylide indicates a successful reaction. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Aldehyde Addition: Dissolve pyrene-1-carboxaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, which will contain triphenylphosphine oxide as a major byproduct, can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Causality in Experimental Design: The choice of an anhydrous aprotic solvent like THF is critical to prevent the quenching of the highly basic ylide. The reaction is typically initiated at a low temperature to control the exothermic addition of the aldehyde to the ylide. The purification by column chromatography is necessary to separate the nonpolar product from the more polar triphenylphosphine oxide byproduct.
Photophysical Properties and Applications
This compound is a blue-emitting fluorophore with strong solvatochromic properties. This means its fluorescence emission spectrum is sensitive to the polarity of its environment. This characteristic, coupled with the inherent photophysical robustness of the pyrene core, makes it a versatile fluorescent probe.
Fluorescence Profile
Key Applications
-
Fluorescent Probe for Singlet Oxygen: A notable application of this compound is as a highly efficient and specific chemiluminescent probe for the detection of singlet oxygen.[4] This makes it a valuable tool in studies of oxidative stress and photodynamic therapy.
-
Environmental Monitoring: Due to its polycyclic aromatic nature, it can be used as a marker for environmental pollution, particularly for monitoring the presence of pyrene-related compounds in various ecosystems.[1]
-
Toxicological Research: As a derivative of pyrene, which is a known carcinogen, this compound is utilized in toxicological studies to investigate the mechanisms of carcinogenesis.[1]
-
Materials Science: The fluorescent and electronic properties of pyrene derivatives make them attractive candidates for incorporation into advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
The following diagram illustrates the relationship between the properties of this compound and its primary applications.
Caption: Relationship between properties and applications of this compound.
Safety and Handling
As a derivative of pyrene, this compound should be handled with caution, assuming it may share similar toxicological properties. The pyrene core is classified as a potential carcinogen.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling.
Conclusion
This compound is a valuable fluorescent molecule with significant potential in various research areas, particularly as a probe for singlet oxygen and in environmental and toxicological studies. While its synthesis is accessible through standard organic chemistry techniques like the Wittig reaction, a comprehensive characterization of its photophysical properties, such as solvent-dependent emission maxima and quantum yields, would greatly enhance its utility and broader adoption in the scientific community. Researchers are encouraged to perform detailed characterization of this compound for their specific applications.
References
-
Cas 93265-41-9,this compound | lookchem. Available at: [Link]
-
This compound | C19H14O | CID 6438564 - PubChem. Available at: [Link]
-
A chemiluminescent probe specific for singlet oxygen - PubMed. Available at: [Link]
-
The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. Available at: [Link]
-
Posner, G. H., et al. (1984). A chemiluminescent probe specific for singlet oxygen. Biochemical and Biophysical Research Communications, 123(2), 869-873. Available at: [Link]
Sources
A Technical Guide to Pyrene-Based Fluorescent Probes: From Discovery to Modern Applications
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical context, and application of pyrene-based fluorescent probes. We will delve into the fundamental principles that govern their unique photophysical properties, explore their evolution as powerful analytical tools, and provide practical insights into their application in contemporary research.
The Genesis of a Fluorophore: The Discovery of Pyrene and its Unique Photophysical Properties
The story of pyrene is not merely one of a simple fluorescent molecule, but a narrative of fundamental discoveries in photochemistry and spectroscopy. Pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings, was first isolated from coal tar.[1] However, its true potential as a scientific tool began to be realized in the mid-20th century with the pioneering work of Theodor Förster and Kasper. In 1954, they reported the observation of a unique phenomenon in concentrated solutions of pyrene: the appearance of a new, broad, and red-shifted emission band at approximately 450 nm, in addition to the characteristic structured monomer emission.[1][2][3][4][5] This new emission was concentration-dependent and was correctly attributed to the formation of an "excited state dimer" or, as it is now universally known, an excimer .[1][3]
The formation of a pyrene excimer is a diffusion-controlled process.[6] When a pyrene molecule in its excited singlet state (Py) encounters a ground-state pyrene molecule (Py), they can form a short-lived, sandwich-like dimer. This excimer (Py-Py) is only stable in the excited state; upon relaxation to the ground state, the two pyrene molecules repel each other and dissociate.[7] It is this dynamic process, which is exquisitely sensitive to the local environment, that forms the bedrock of pyrene's utility as a fluorescent probe.[8] The appearance of the excimer band reflects the presence of another pyrene molecule in close spatial proximity, approximately 10 Å.[8]
Key Photophysical Characteristics
The utility of pyrene as a fluorescent probe is underpinned by several key photophysical properties:
-
Long Fluorescence Lifetime: Pyrene possesses a remarkably long fluorescence lifetime, often exceeding 100 nanoseconds, which allows for this excited-state reaction to occur.[8]
-
High Fluorescence Quantum Yield: Pyrene and its derivatives are known for their high fluorescence quantum yield, contributing to their brightness as probes.[9][10][11][12]
-
Distinct Monomer and Excimer Emission: The well-separated emission spectra of the pyrene monomer (structured, with peaks around 375-395 nm) and the excimer (broad, structureless, typically around 470 nm) allow for their ratiometric detection.[8][10][13] This ratiometric approach, where the ratio of excimer to monomer intensity (Ie/Im) is measured, provides a self-calibrating and highly sensitive readout.
-
Sensitivity to Polarity: The vibronic fine structure of the pyrene monomer emission spectrum is highly sensitive to the polarity of the surrounding medium.[1][8] This allows pyrene to report on the local polarity of its environment, for instance, within a micelle or a protein binding pocket.[8]
These properties are summarized in the table below:
| Property | Typical Value/Characteristic | Significance for Probing |
| Monomer Emission (λem) | ~375-395 nm (with vibronic fine structure)[8][10] | Provides a baseline signal and reports on local polarity. |
| Excimer Emission (λem) | ~470 nm (broad, structureless)[10][13] | Indicates proximity of two pyrene molecules (<10 Å), enabling the study of intermolecular and intramolecular interactions.[8] |
| Fluorescence Lifetime (τ) | >100 ns[8] | Allows sufficient time for diffusion-controlled excimer formation. |
| Quantum Yield (Φf) | High[9][10][11][12] | Results in a bright and easily detectable signal. |
| Ie/Im Ratio | Dependent on concentration, viscosity, and temperature | Provides a ratiometric and self-calibrating measure of local dynamics and proximity. |
From Fundamental Phenomenon to Versatile Tool: The Historical Development of Pyrene Probes
The initial discovery of the pyrene excimer laid the groundwork for its development as a powerful probe in various scientific disciplines. The evolution of pyrene-based probes can be broadly categorized into several key stages:
Early Applications in Polymer Science and Materials
In the 1970s and 1980s, polymer chemists recognized the potential of pyrene to probe the structure and dynamics of macromolecules. By covalently attaching pyrene to a polymer chain, researchers could study phenomena such as polymer chain dynamics and intermolecular interactions. Pyrene-based fluorescent porous organic polymers have also been developed for the detection of pesticides.[14][15]
Probing Biological Membranes
The hydrophobic nature of pyrene made it a natural candidate for studying the structure and dynamics of biological membranes.[16] By incorporating pyrene-labeled lipids into the lipid bilayer, researchers could investigate membrane fluidity and lipid-protein interactions.[8][16] For instance, pyrene phospholipids have been used as biological fluorescent probes to study the fusion of virus membranes with liposomes.[17][18]
The Rise of Pyrene-Based Biosensors
The true power of pyrene as a molecular probe was unleashed with the development of sophisticated synthetic strategies to incorporate it into a wide range of biomolecules, leading to the creation of highly specific biosensors.[9]
-
Nucleic Acid Sensing: Pyrene has been extensively used in the design of probes for DNA and RNA detection.[19][20][21] For example, pyrene-labeled molecular beacons can signal the presence of a target nucleic acid sequence through changes in excimer fluorescence.[22]
-
Enzyme Activity Assays: Pyrene-based substrates can be designed to monitor enzyme activity.[23][] For instance, a pyrene-linked peptide probe can be used for the quantitative analysis of protease activity.[25]
-
Protein Conformation and Binding: Pyrene is a valuable tool for studying protein structure, conformation, and interactions.[8] By strategically labeling a protein with pyrene, researchers can monitor conformational changes, protein folding and unfolding, and protein-protein or protein-lipid interactions.[8]
Experimental Design and Methodologies: A Practical Guide
The successful application of pyrene-based probes requires careful experimental design and a thorough understanding of the underlying principles. Here, we provide a detailed protocol for a common application: the determination of the critical micelle concentration (CMC) of a surfactant using pyrene as a polarity probe.[13][26][27][28]
Workflow for CMC Determination using Pyrene
This workflow outlines the key steps involved in using the polarity-sensitive fluorescence of pyrene to determine the CMC of a surfactant.
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using pyrene.
Step-by-Step Protocol for CMC Determination
Materials:
-
Pyrene
-
Acetone (spectroscopic grade)
-
Surfactant of interest (e.g., sodium dodecyl sulfate, SDS)
-
Deionized water
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene: Dissolve a small amount of pyrene in acetone to make a concentrated stock solution (e.g., 1 mM).
-
Prepare surfactant solutions: Prepare a series of aqueous solutions of the surfactant with concentrations spanning the expected CMC.
-
Prepare samples for fluorescence measurement: To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 0.2–1.0 µM).[27]
-
Remove the organic solvent: Gently bubble nitrogen gas through the solutions or leave them in a fume hood overnight to ensure complete evaporation of the acetone.
-
Acquire fluorescence spectra: Excite the samples at a wavelength where pyrene absorbs, typically around 335 nm. Record the emission spectra from approximately 350 nm to 550 nm.
-
Data analysis:
-
Identify the intensities of the first (I1) and third (I3) vibronic peaks in the pyrene monomer emission spectrum.
-
Calculate the ratio of these intensities (I1/I3).
-
Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.
-
The plot will show a sigmoidal curve, and the inflection point corresponds to the CMC.[26][28]
-
Causality behind Experimental Choices:
-
Why use a low concentration of pyrene? To ensure that the observed fluorescence is solely from the monomeric form of pyrene and to prevent concentration-dependent excimer formation, which would interfere with the polarity measurement.
-
Why evaporate the acetone? Acetone is a polar organic solvent that would affect the polarity of the bulk solution and interfere with the accurate determination of the CMC.
-
Why use the I1/I3 ratio? The intensity of the I1 peak is relatively insensitive to solvent polarity, while the intensity of the I3 peak increases significantly with decreasing polarity. Therefore, the I1/I3 ratio provides a sensitive and reliable measure of the local polarity experienced by the pyrene probe.[29] As micelles form, pyrene partitions into the nonpolar core, leading to a change in the I1/I3 ratio.[26]
Advanced Applications and Future Directions
The versatility of pyrene continues to inspire the development of novel probes and sensing strategies. Current research is focused on several exciting areas:
-
Bioimaging and Theranostics: The development of pyrene-based materials with aggregation-induced emission (AIE) properties holds great promise for applications in cellular imaging and theranostics.[30][31][32]
-
Materials Science: The incorporation of pyrene into advanced materials, such as polymers and metal-organic frameworks, is leading to the creation of responsive systems for sensing and detection.[12][33][34]
-
Chemosensors: Pyrene-based chemosensors are being designed for the selective and sensitive detection of a wide range of analytes, including metal ions and explosives.[10][35][36][37][38]
The journey of pyrene from a curious photochemical phenomenon to a cornerstone of modern fluorescence spectroscopy is a testament to the power of fundamental scientific inquiry. As our ability to synthesize and manipulate molecules with increasing precision grows, the future of pyrene-based fluorescent probes promises to be as bright and dynamic as their characteristic emission.[11][39][40]
Signaling Pathway Diagram: Pyrene-Based Probe for Nucleic Acid Detection
The following diagram illustrates the mechanism of a pyrene-labeled molecular beacon for the detection of a target nucleic acid sequence.
Caption: Mechanism of a pyrene-based molecular beacon for nucleic acid detection.
References
- Sá, G., et al. (2014). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. International Journal of Molecular Sciences, 15(11), 20684-20706.
- Yuan, M., et al. (2020). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science, 7(3), 191845.
- Aguiar, J., et al. (2003). On the determination of the critical micelle concentration by the pyrene 1:3 ratio method. Journal of Colloid and Interface Science, 258(1), 116-122.
- Fang, Y., & Cheng, F. (2004). A Novel Approach to Determine Critical Micelle Concentration of Surfactant Based on the First Derivative Treatment of Fluorescence Characteristics of Pyrene. Journal of Dispersion Science and Technology, 25(5), 643-648.
- Khatun, M., et al. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(35), 15875-15893.
- Li, Y., et al. (2022). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu2+. Molecules, 27(14), 4529.
- Zhang, Y., et al. (2023). Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid. Luminescence, 38(9), 1234-1241.
- Pal, R., et al. (1988). Pyrene phospholipid as a biological fluorescent probe for studying fusion of virus membrane with liposomes. Biochemistry, 27(1), 30-36.
- Pal, R., et al. (1988). Pyrene phospholipid as a biological fluorescent probe for studying fusion of virus membrane with liposomes. Biochemistry, 27(1), 30-36.
-
Wikipedia. (2023). Pyrene. Retrieved from [Link]
- Hang, T., & Zhang, J. (2018). Design, synthesis and application of fluorescent probes based on pyrene fluorescent groups. International Journal of Current Research, 10(6), 70590-70593.
- Nishi, K., et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging.
- Maus, M., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, 111(45), 13056-13064.
- Somerharju, P. (2002). Pyrene-labeled lipids as tools in membrane biophysics and cell biology. Chemistry and Physics of Lipids, 116(1-2), 57-74.
- Zhang, Y., et al. (2023). Synthesis and Application of Pyrene‐Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid. Luminescence.
- Vanga, D. G., et al. (2014). Synthesis and photophysical properties of pyrene-based green fluorescent dyes: butterfly-shaped architectures. Organic & Biomolecular Chemistry, 12(39), 7722-7729.
- Morinaga, H., et al. (2012). Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation: Systematic Synthesis of Primary, Secondary, and Tertiary Alkylated Pyrenes at the 1, 3, 6, and 8 Positions and Their Photophysical Properties. The Journal of Organic Chemistry, 77(17), 7249-7258.
- Williamson, J. M., & Smith, C. A. (1990). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution.
- Neti, M. S., et al. (2008). Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids. Organic Letters, 10(14), 2943-2946.
- Munk, B. H. (2008). Theodor Förster, 15.5.1910 – 20.5.1974. Masaryk University.
- Li, Y., et al. (2019). A Pyrene Linked Peptide Probe for Quantitative Analysis of Protease Activity via MALDI-TOF-MS. Talanta, 200, 236-241.
- Shellaiah, M., & Sun, K. W. (2022).
- Shellaiah, M., & Sun, K. W. (2022).
- Shellaiah, M., & Sun, K. W. (2022).
- Yuan, L., et al. (2013). Activatable Optical Probes for the Detection of Enzymes. Annual Reports in Medicinal Chemistry, 48, 327-345.
- Miao, C., et al. (2021). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Polymers, 13(24), 4386.
- Khatun, M., et al. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(35), 15875-15893.
- Weller, A. (1975). Theodor Förster 1910-1974. Berichte der Bunsengesellschaft für physikalische Chemie, 79(11), 949-952.
- Londono, D., et al. (2023). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. Polymer Chemistry, 14(4), 405-412.
- Krasheninina, O. A., et al. (2017). Recent Advances in Nucleic Acid Targeting Probes and Supramolecular Constructs Based on Pyrene-Modified Oligonucleotides. Molecules, 22(11), 1957.
-
Williams, R. M. (2020, April 1). The Photochemistry of Pyrene - a social fluorescent spy. YouTube. Retrieved from [Link]
- Londono, D., et al. (2023). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. Polymer Chemistry, 14(4), 405-412.
- Miao, C., et al. (2021). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Polymers, 13(24), 4386.
- Khatun, M., et al. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(35), 15875-15893.
- De, S., et al. (2019). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 21(34), 18698-18708.
- Förster, T., & Kasper, K. (1954). Ein Konzentrationsumschlag der Fluoreszenz des Pyrens. Zeitschrift für Physikalische Chemie, 1, 275-277.
- Kramer, H. E. A., & Fischer, P. (2011). The Scientific Work of Theodor Förster: A Brief Sketch of his Life and Personality. ChemPhysChem, 12(3), 555-558.
- Liu, Y., et al. (2019). Recent Advances in Biosensors for Nucleic Acid and Exosome Detection. ACS Sensors, 4(7), 1733-1747.
- Dhyani, A., et al. (2021). Recent Progress on Optical Biosensors Developed for Nucleic Acid Detection Related to Infectious Viral Diseases. Sensors, 21(16), 5485.
- Bartelt, L. A., et al. (2007). Evaluating Enzymes That Generate Genotoxic Benzo[a]pyrene Metabolites Using Sensor Arrays. Analytical Chemistry, 79(19), 7257-7264.
- Thangaraj, L., et al. (2019). Pyrene-Based Chemosensor for Picric Acid-Fundamentals to Smartphone Device Design. ACS Omega, 4(10), 14217-14225.
Sources
- 1. Pyrene - Wikipedia [en.wikipedia.org]
- 2. is.muni.cz [is.muni.cz]
- 3. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. youtube.com [youtube.com]
- 8. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and photophysical properties of pyrene-based green fluorescent dyes: butterfly-shaped architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01186D [pubs.rsc.org]
- 13. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrene-labeled lipids as tools in membrane biophysics and cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrene phospholipid as a biological fluorescent probe for studying fusion of virus membrane with liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advances in Biosensors for Nucleic Acid and Exosome Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Progress on Optical Biosensors Developed for Nucleic Acid Detection Related to Infectious Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Activatable Optical Probes for the Detection of Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A pyrene linked peptide probe for quantitative analysis of protease activity via MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 27. royalsocietypublishing.org [royalsocietypublishing.org]
- 28. researchgate.net [researchgate.net]
- 29. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 30. mdpi.com [mdpi.com]
- 31. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 35. Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Design, synthesis and application of fluorescent probes based on pyrene fluorescent groups | International Journal of Current Research [journalcra.com]
- 37. researchgate.net [researchgate.net]
- 38. Pyrene-Based Chemosensor for Picric Acid-Fundamentals to Smartphone Device Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 40. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (2'-Methoxyvinyl)pyrene: Synthesis, Properties, and Application as a Chemiluminescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2'-Methoxyvinyl)pyrene, also known as trans-1-(2'-Methoxyvinyl)pyrene (TMPV), is a specialized derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene. While the pyrene core is renowned for its unique photophysical properties, including a high fluorescence quantum yield and the formation of excimers, the addition of a methoxyvinyl group at the 1-position endows the molecule with a distinct and highly valuable reactivity.[1] This modification transforms the compound from a passive fluorophore into a highly specific and efficient chemiluminescent probe for the detection of singlet oxygen (¹O₂).[2]
Singlet oxygen is a highly reactive oxygen species (ROS) implicated in a wide array of biological and chemical processes, including photodynamic therapy (PDT), cellular signaling, and oxidative damage. The ability to accurately detect and quantify ¹O₂ is therefore of paramount importance in fields ranging from oncology and immunology to materials science. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis, mechanism of action, and practical application for the detection of this critical analyte.
Core Molecular Properties
The fundamental characteristics of this compound are summarized below. These properties are foundational to understanding its behavior in experimental systems.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₁₄O | [1] |
| Molecular Weight | 258.31 g/mol | [1] |
| IUPAC Name | 1-[(E)-2-methoxyethenyl]pyrene | [1] |
| CAS Number | 93265-41-9 | [1] |
| Appearance | Data not available; likely a solid | N/A |
| Boiling Point | 453.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.234 g/cm³ (Predicted) | [1] |
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the Wittig reaction. This versatile and powerful olefination reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide to form an alkene. In this case, the synthesis utilizes pyrene-1-carboxaldehyde as the carbonyl component and the ylide generated from (methoxymethyl)triphenylphosphonium chloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Experimental Protocol (Representative)
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi))
-
Pyrene-1-carboxaldehyde
-
Standard glassware for anhydrous reactions (e.g., oven-dried, round-bottom flask, magnetic stirrer, nitrogen/argon inlet)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of a strong base (1.0 equivalent), such as t-BuOK or n-BuLi, to the suspension while stirring vigorously. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Allow the mixture to stir at this temperature for 30-60 minutes.
-
Wittig Reaction: Prepare a solution of pyrene-1-carboxaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Workup and Purification: Quench the reaction by adding water. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is typically purified by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct and any unreacted starting material.
Spectroscopic and Photophysical Properties
Detailed experimental spectroscopic data for this compound is not widely published. However, the properties can be inferred from the well-characterized pyrene core.
NMR Spectroscopy
Specific ¹H and ¹³C NMR data for this compound are not available in the cited literature. For reference, the ¹H NMR spectrum would be expected to show complex, overlapping multiplets in the aromatic region (approx. 7.8-8.5 ppm), characteristic of the pyrene ring system. Key diagnostic signals would be two doublets in the olefinic region (approx. 6.0-7.5 ppm) for the vinyl protons, showing a large coupling constant (J > 12 Hz) indicative of a trans configuration, and a sharp singlet around 3.5-4.0 ppm for the methoxy (-OCH₃) protons.
UV-Vis Absorption and Fluorescence
The electronic properties of this compound are dominated by the pyrene chromophore. The parent pyrene molecule exhibits a highly structured UV-Vis absorption spectrum due to its rigid, planar structure.
| Photophysical Property | Pyrene (in Cyclohexane) | This compound (Expected) | Source(s) |
| Absorption Maxima (λabs) | 335 nm (strongest), 320 nm, 306 nm | Red-shifted relative to pyrene | [3] |
| Emission Maxima (λem) | 372 nm, 382 nm, 392 nm (vibronic structure) | Red-shifted relative to pyrene; likely less structured | [3] |
| Fluorescence Quantum Yield (Φf) | ~0.32 | Data not available | [3] |
The methoxyvinyl substituent, being an electron-donating group, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted pyrene due to the extension of the π-conjugated system.
Mechanism of Singlet Oxygen Detection
The primary application of this compound is as a highly specific chemiluminescent probe for singlet oxygen.[2] Unlike fluorescence, which requires an external light source for excitation, chemiluminescence is the production of light from a chemical reaction. This eliminates the potential for autofluorescence and light scattering from biological samples, offering a superior signal-to-noise ratio.
The detection mechanism proceeds via a [2+2] cycloaddition of singlet oxygen across the electron-rich vinyl double bond. This reaction is a hallmark of singlet oxygen reactivity and does not occur with other ROS like superoxide or hydroxyl radicals, ensuring high specificity.
Reaction Pathway Diagram
Caption: Chemiluminescent reaction of this compound with singlet oxygen.
The reaction forms a highly unstable 1,2-dioxetane intermediate. This four-membered ring rapidly decomposes, cleaving the carbon-carbon bond of the original vinyl group. This decomposition is energetically favorable and releases sufficient energy to produce one of the products, pyrene-1-carboxaldehyde, in an electronically excited state. As the excited molecule relaxes to its ground state, it emits a photon of light. The emission has been reported to have a maximum at approximately 465 nm.[4]
Application: Protocol for Singlet Oxygen Detection
This section provides a general methodology for using this compound as a chemiluminescent probe. The exact concentrations and conditions should be optimized for the specific experimental system.
Objective: To detect and quantify singlet oxygen produced in a chemical or biological system.
Materials:
-
This compound (TMPV) stock solution (e.g., 1-10 mM in a compatible organic solvent like DMSO or ethanol).
-
System for generating singlet oxygen (e.g., a photosensitizer plus light, or a chemical source like the decomposition of sodium hypochlorite and hydrogen peroxide).
-
Luminometer or a plate reader with chemiluminescence detection capabilities.
-
Appropriate buffer or solvent for the experimental system.
General Procedure:
-
Prepare Reaction Mixture: In a suitable cuvette or well of a microplate, prepare the experimental system where singlet oxygen is expected to be generated.
-
Add the Probe: Add an aliquot of the this compound stock solution to the reaction mixture. The final concentration of the probe typically ranges from 1 to 50 µM. It is crucial to perform control experiments to ensure the solvent for the stock solution does not interfere with the reaction.
-
Initiate Singlet Oxygen Generation: Trigger the production of singlet oxygen. If using a photosensitizer, this involves irradiating the sample with light of the appropriate wavelength.
-
Measure Chemiluminescence: Immediately place the sample in the luminometer and begin measuring the light output. The signal is typically integrated over a specific time period. The kinetics of the light emission can provide information about the rate of singlet oxygen production.
-
Controls and Calibration:
-
Negative Control: Run a parallel experiment without the singlet oxygen generating system (e.g., in the dark for a photosensitizer-based system) to measure background signal.
-
Quenching Control: To confirm that the signal is from singlet oxygen, perform an experiment in the presence of a known singlet oxygen quencher, such as sodium azide (NaN₃). A significant reduction in the chemiluminescent signal confirms the specificity of the probe.
-
Safety and Handling
Core Safety Requirements:
-
Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid contact with skin and eyes. The parent compound, pyrene, is rapidly absorbed through the skin.[5] Minimize the generation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and highly specialized chemical tool. Its utility is rooted in its specific reactivity with singlet oxygen, which generates a robust chemiluminescent signal without the need for external light excitation. This property makes it an invaluable probe for researchers in diverse fields, particularly those investigating oxidative processes in biological systems or developing photodynamic therapies. While its synthesis is straightforward via the Wittig reaction, its handling requires significant care due to the presumed toxicity associated with its pyrene core. By understanding its synthesis, mechanism, and proper application, researchers can effectively leverage this compound to gain critical insights into the fundamental roles of singlet oxygen in chemistry and biology.
References
-
Posner, G. H., Lever, J. R., Miura, K., Lisek, C., Seliger, H. H., & Thompson, A. (1984). A chemiluminescent probe specific for singlet oxygen. Biochemical and Biophysical Research Communications, 123(2), 869-873. [Link]
-
This compound, CAS 93265-41-9. LookChem. Accessed January 14, 2026. [Link]
-
Khan, A. U., & Kasha, M. (1994). Singlet oxygen production in the reaction of superoxide with organic peroxides. Journal of the American Chemical Society, 116(23), 10773-10774. [Link]
-
Prahl, S. Pyrene Absorption and Fluorescence Spectra. Oregon Medical Laser Center. Accessed January 14, 2026. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Pyrene Derivatives
Foreword: Beyond the Spectrum—A Causal Approach to Pyrene Characterization
Welcome to a comprehensive exploration of the spectroscopic techniques essential for the robust characterization of novel pyrene derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who seek not just to acquire data, but to understand the fundamental links between the molecular structure of a pyrene derivative and its unique spectroscopic signature. Pyrene, a polycyclic aromatic hydrocarbon, is more than just a simple fluorophore; its photophysical properties are exquisitely sensitive to its local environment, making its derivatives powerful tools in applications ranging from fluorescent probes in biological imaging to components in advanced organic electronics.[1][2][3]
Our philosophy in this guide is to move beyond rote protocols. We will delve into the causality behind our experimental choices—explaining why a specific solvent is chosen for a fluorescence measurement, why certain NMR signals are critical for confirming regiochemistry, and how the data from disparate techniques are woven together to form a cohesive and validated molecular profile. By grounding our methods in the principles of photophysics and structural chemistry, we aim to provide a self-validating framework for the characterization of any novel pyrene-based compound.
Part 1: Foundational Analysis — Confirming Covalent Identity
Before exploring the nuanced photophysical behaviors of a novel pyrene derivative, it is imperative to confirm its fundamental covalent structure and molecular weight. This foundational step ensures that all subsequent photophysical data are attributed to the correct molecular entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For pyrene derivatives, both ¹H and ¹³C NMR are indispensable, with 2D techniques often required to unambiguously assign substitution patterns.
Expertise in Action: Why NMR is More Than Just a Fingerprint
The aromatic region of the ¹H NMR spectrum of the pyrene core (typically 7.8–8.5 ppm) is highly characteristic.[4] Substitution on the pyrene ring induces predictable upfield or downfield shifts of the remaining protons, governed by the electronic nature (electron-donating or -withdrawing) of the substituent. The key is not just to see the peaks, but to interpret these shifts and the changes in coupling patterns to confirm the precise point of attachment (regiochemistry). For complex substitution patterns, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to trace the connectivity through the entire molecule.[5]
Protocol: Acquiring High-Quality NMR Data for a Pyrene Derivative
-
Sample Preparation: Dissolve ~5-10 mg of the purified pyrene derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully soluble to obtain sharp, well-resolved peaks.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Pay close attention to the aromatic region.
-
Integrate all peaks to establish proton ratios, confirming the relative number of protons in different parts of the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides the number of unique carbon environments.
-
For pyrene derivatives, the aromatic region will show a cluster of signals. The specific chemical shifts are sensitive to the substitution pattern.[6]
-
-
2D NMR for Ambiguity:
-
If regiochemistry is uncertain, perform an HMBC experiment. This will reveal long-range (2-3 bond) correlations between protons and carbons, allowing you to "walk" across the molecular skeleton and definitively link a substituent to a specific carbon on the pyrene core.[5]
-
High-Resolution Mass Spectrometry (HRMS): The Unambiguous Formula
While NMR provides the structural map, HRMS confirms the elemental composition with exceptional accuracy. This technique is crucial for validating the molecular formula of a new compound.
Expertise in Action: The Power of Exact Mass
Low-resolution mass spectrometry provides a nominal mass, which can often correspond to multiple possible elemental formulas. HRMS, however, measures the mass-to-charge ratio (m/z) to four or five decimal places.[7] This "exact mass" is unique to a specific combination of atoms, allowing for the unambiguous determination of the molecular formula.[8][9][10] This level of certainty is a non-negotiable requirement for publishing or patenting a novel molecule.
Protocol: HRMS Analysis via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Ionization: Electrospray ionization (ESI) is a "soft" ionization technique ideal for many organic molecules, often yielding the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺ with minimal fragmentation.[11]
-
Mass Analysis: The sample is introduced into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Use the instrument software to calculate the elemental composition based on the measured exact mass.
-
Compare the measured mass to the theoretical mass calculated for the expected formula. A mass accuracy of <5 ppm is the standard for confirmation.[8]
-
| Technique | Information Gained | Key Parameter | Typical Value/Range for Pyrene Derivatives |
| ¹H NMR | Proton environment, connectivity, regiochemistry | Chemical Shift (δ) | 7.8–8.5 ppm (aromatic protons); other regions depend on substituents.[4] |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Chemical Shift (δ) | 120–135 ppm (aromatic carbons); varies with substitution. |
| HRMS | Elemental composition, molecular weight confirmation | Mass Accuracy | < 5 ppm deviation from theoretical mass.[8] |
Part 2: Unveiling Photophysical Behavior
With the covalent structure confirmed, the next phase is to characterize the electronic and photophysical properties that make pyrene derivatives so valuable.
The Jablonski Diagram: A Conceptual Framework
To understand the photophysical properties of pyrene, we must first visualize the transitions between electronic and vibrational energy states. The Jablonski diagram serves as our essential map for this purpose.[12][13][14]
Caption: Integrated workflow for pyrene derivative characterization.
This workflow ensures that the foundational identity of the molecule is confirmed before its more complex and environmentally sensitive photophysical properties are investigated. This systematic approach prevents the misinterpretation of data and leads to a reliable and comprehensive understanding of the novel derivative.
References
-
NIGHTSEA. Physics of Fluorescence - the Jablonski Diagram. Available from: [Link]
-
Ward, J. S., et al. Experimental and Theoretical Studies of the Photophysical Properties of 2- and 2,7-Functionalized Pyrene Derivatives. Journal of the American Chemical Society. Available from: [Link]
-
HORIBA. What is the Jablonski Diagram?. Available from: [Link]
-
Evident Scientific. Jablonski Diagram. Available from: [Link]
-
Zhang, Y., et al. Steric influences on the photophysical properties of pyrene-based derivatives. Dyes and Pigments. Available from: [Link]
-
Davidson, M.W. Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial. Molecular Expressions Microscopy Primer. Available from: [Link]
-
Wikipedia. Pyrene. Available from: [Link]
-
Fiveable. High-Resolution Mass Spectrometry Definition. Available from: [Link]
-
Lianos, P., et al. Photophysical properties of pyrene and its derivatives of biophysical importance. Photochemistry and Photobiology. Available from: [Link]
-
Paul, A., et al. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics. Available from: [Link]
-
ResearchGate. Pyrene fluorescence emission is sensitive to solvent polarity. Available from: [Link]
-
Aga, R. D., & S. R. B. Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Methods and Applications in Fluorescence. Available from: [Link]
-
ResearchGate. Normalized UV-vis and fl uorescence spectra of pyrene. Available from: [Link]
-
Ray, S. C., et al. Structural and spectroscopic characterization of pyrene derived carbon nano dots: a single-particle level analysis. Nanoscale. Available from: [Link]
-
Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Available from: [Link]
-
In-Silico Online. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available from: [Link]
-
Pleil, J. D., & Isaacs, K. K. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Journal of Breath Research. Available from: [Link]
-
ResearchGate. Solvatochromic fluorescent styryl pyrene probes for the quantitative determination of water content in organic solvents. Available from: [Link]
-
Wang, Y., et al. A Butterfly-Shaped Pyrene Derivative of Cholesterol and Its Uses as a Fluorescent Probe. The Journal of Physical Chemistry B. Available from: [Link]
-
A-Level Chemistry. High Resolution Mass Spectrometry (HRMS). Available from: [Link]
-
ResearchGate. Photophysical Properties of the Synthesized Pyrene Derivatives. Available from: [Link]
-
ResearchGate. UV Absorption and Fluorescence Properties of Pyrene Derivatives Having Trimethylsilyl, Trimethylgermyl, and Trimethylstannyl Groups. Available from: [Link]
-
ResearchGate. Development of Pyrene Derivatives as Promising n-Type Semiconductors: Synthesis, Structural and Spectral Properties. Available from: [Link]
-
ResearchGate. UV‐vis absorption spectra of the pyrene‐based derivatives 1–3. Available from: [Link]
-
ResearchGate. UV absorbance and LDI MS of pyrenes. Available from: [Link]
-
Virtual Labs. Determination of Fluorescence Quantum Yield of a Fluorophore. Available from: [Link]
-
Reddy, M. R., et al. Synthesis and Spectroscopic Investigation of Aggregation through Cooperative π−π and C−H···O Interactions in a Novel Pyrene Octaaldehyde Derivative. Organic Letters. Available from: [Link]
-
PubMed. Purification and spectroscopic properties of pyrene fatty acids. Available from: [Link]
-
De Silva, C. R., et al. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. Inorganic Chemistry. Available from: [Link]
-
Khan, I., et al. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment. ACS Omega. Available from: [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]
-
Birks, J. B. Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards. Available from: [Link]
-
Oregon Medical Laser Center. Pyrene. Available from: [Link]
-
Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Available from: [Link]
-
Papavasileiou, F., et al. Synthesis and Molecular Characterization of Pyrene-Containing Copolymers as Potential MALDI-TOF MS Matrices. Macromolecules. Available from: [Link]
-
Lee, M. L., et al. Gas Chromatography/Mass Spectrometric and Nuclear Magnetic Resonance Spectrometric Studies of Carcinogenic Polynuclear Aromatic Hydrocarbons in Tobacco and Marijuana Smoke Condensates. Analytical Chemistry. Available from: [Link]
-
ResearchGate. ¹³C NMR Chemical Shift Assignments of Nitrated Benzo[a]pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. Available from: [Link]
-
Kumar, A., et al. Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. Molecules. Available from: [Link]
-
ResearchGate. Mass spectra of pyrene. Available from: [Link]
-
Schenetti, L., et al. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. The Journal of Physical Chemistry B. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 8. fiveable.me [fiveable.me]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. longdom.org [longdom.org]
- 11. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. horiba.com [horiba.com]
- 14. Jablonski Diagram [evidentscientific.com]
Foreword: Charting Unexplored Territory in Contaminant Chemistry
An In-Depth Technical Guide to the Environmental Fate and Toxicity of Methoxyvinyl-Substituted PAHs
As Senior Application Scientists, we are often tasked not only with applying known methodologies but also with anticipating future challenges. The vast family of Polycyclic Aromatic Hydrocarbons (PAHs) represents a mature field of environmental chemistry, yet the continuous discovery and synthesis of novel substituted PAHs demand a proactive approach. Methoxyvinyl-substituted PAHs (MV-PAHs) represent one such emerging class. While direct, extensive research on this specific subgroup is nascent, our extensive experience with parent PAHs and other derivatives allows us to construct a robust predictive framework.
This guide is structured to provide researchers, scientists, and drug development professionals with the foundational principles, analytical frameworks, and experimental designs necessary to investigate MV-PAHs. We will proceed from the well-established science of parent PAHs to build a logical, hypothesis-driven model for the environmental fate and toxicological profiles of their methoxyvinyl-substituted counterparts. The causality behind each experimental choice is explained, providing a self-validating system for inquiry into this new class of compounds.
Section 1: The Influence of Methoxyvinyl Substitution on Core PAH Properties
The addition of a methoxyvinyl group [-CH=CH-O-CH₃] to a PAH backbone is predicted to fundamentally alter its physicochemical properties, which in turn govern its environmental behavior and biological interactions. Unlike simple alkyl substitutions, this functional group introduces both steric bulk and significant electronic modifications.
-
Electronic Effects : The methoxy group is a strong electron-donating group, increasing the electron density of the aromatic system. The vinyl component provides a site of unsaturation, susceptible to electrophilic attack and oxidation. This combination can increase the molecule's reactivity, particularly its susceptibility to photodegradation and enzymatic metabolism.
-
Solubility and Partitioning : While the vinyl group is hydrophobic, the ether oxygen in the methoxy group can act as a hydrogen bond acceptor, potentially increasing aqueous solubility compared to a similarly sized alkyl-PAH.[1] This shift, however minor, can have profound implications for bioavailability and transport in aquatic systems. The overall hydrophobicity, likely still high, will dictate a strong tendency to partition to organic carbon in soil and sediment.[2][3]
These predicted properties form the basis for our hypotheses regarding the environmental journey and toxicological impact of MV-PAHs.
Section 2: Predicted Environmental Fate of Methoxyvinyl-Substituted PAHs
The environmental persistence and distribution of a contaminant are dictated by a complex interplay of transport and degradation processes.[4] Based on the altered properties of MV-PAHs, we can project their likely fate.
Abiotic Degradation: The Role of Photodegradation
For many PAHs, photodegradation is a significant removal pathway.[5] The introduction of a vinyl group creates a prime target for photo-oxidation.
Hypothesized Mechanism: The electron-rich double bond in the vinyl moiety is susceptible to attack by atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O₃), particularly in the presence of UV radiation.[4] This can lead to the cleavage of the vinyl group or the formation of oxygenated intermediates such as aldehydes, ketones, or epoxides, which are often more water-soluble and potentially more toxic than the parent compound.
Biotic Degradation: A Challenge for Microbial Consortia
Microbial degradation is a critical process for the natural attenuation of PAHs in soil and sediment.[5] Bacteria and fungi typically initiate PAH degradation by incorporating oxygen atoms into the aromatic ring using dioxygenase enzymes.
Hypothesized Mechanism: The presence of the methoxyvinyl substituent may present a challenge or an alternative target for microbial enzymes.
-
Steric Hindrance: The substituent may sterically hinder the dioxygenase enzymes from accessing the aromatic rings, potentially slowing the rate of degradation compared to the parent PAH.
-
Side-Chain Oxidation: Alternatively, microbes may possess enzymatic machinery to first oxidize the vinyl group or cleave the ether bond. This would represent an initial detoxification or activation step, creating polar metabolites that could then undergo ring cleavage.
Bioaccumulation and Trophic Transfer
Bioaccumulation is the net accumulation of a chemical in an organism from all sources, including water, food, and sediment.[6] It is strongly correlated with a compound's hydrophobicity (log Kow).
Projection: Despite a potential slight increase in solubility, MV-PAHs are expected to remain highly lipophilic and thus prone to bioaccumulation in the fatty tissues of aquatic and terrestrial organisms.[5][6] Their persistence will be a key factor; compounds that are resistant to metabolic breakdown are more likely to biomagnify up the food chain, posing a risk to higher trophic level organisms, including humans.[7]
The diagram below illustrates the interconnected pathways governing the environmental fate of a hypothetical MV-PAH.
Caption: Predicted environmental fate pathways for methoxyvinyl-substituted PAHs (MV-PAHs).
Section 3: Anticipated Toxicological Profile and Mechanisms
The toxicity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can damage cellular macromolecules like DNA.[5] The methoxyvinyl substituent provides a new site for this metabolic activity.
Metabolic Activation via Cytochrome P450
The primary mechanism of PAH-induced carcinogenicity involves metabolic activation by Cytochrome P450 (CYP) monooxygenases, particularly CYP1A1 and CYP1B1.[2]
Hypothesized Pathway:
-
Epoxidation: CYP enzymes could attack the vinyl double bond, forming a highly reactive epoxide intermediate. This epoxide can bind covalently to DNA, forming DNA adducts—a key initiating event in chemical carcinogenesis.
-
Ring Oxidation: Alternatively, the classic pathway of aromatic ring epoxidation could occur, leading to the formation of dihydrodiol epoxides, which are potent mutagens. The electron-donating nature of the methoxyvinyl group may influence which ring is preferentially oxidized.
-
O-Dealkylation: The ether linkage in the methoxy group could be cleaved by CYP enzymes (O-dealkylation), producing a vinylphenol-substituted PAH and formaldehyde. The resulting phenolic metabolite could undergo further oxidation to form reactive quinone species, which can cause oxidative stress.
The diagram below outlines this proposed metabolic activation process.
Caption: Proposed metabolic activation pathways for MV-PAHs leading to toxicity.
Aryl Hydrocarbon Receptor (AHR) Activation
Many PAHs exert toxic effects by activating the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[8] AHR activation leads to the induction of genes involved in xenobiotic metabolism, including CYP1A1, creating a feedback loop that can enhance the production of toxic metabolites.
Projection: The ability of an MV-PAH to bind to and activate the AHR will depend on its overall size, shape, and planarity. It is crucial to determine if these compounds are AHR agonists, as this is a primary indicator of potential toxicity. Studies on other substituted PAHs have shown that the type and location of the substituent can dramatically alter AHR activation and subsequent toxicity.[8][9]
Section 4: A Framework for Investigation: Analytical & Experimental Protocols
Investigating a novel class of compounds requires a systematic, multi-step approach. The following protocols are designed to provide a comprehensive characterization of the environmental fate and toxicity of MV-PAHs.
Protocol 1: Analytical Method for Quantification in Environmental Matrices
Objective: To develop a robust and sensitive method for the extraction, cleanup, and quantification of MV-PAHs in soil and water.
Causality: The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is based on its ability to separate complex mixtures and provide definitive identification based on mass spectra.[10][11] A tandem MS (MS/MS) approach is recommended for its superior selectivity and sensitivity in complex matrices. The extraction and cleanup steps are critical for removing interferences that are co-extracted with the analytes.
Step-by-Step Methodology:
-
Sample Preparation (Water):
-
a. Filter a 1 L water sample through a 0.45 µm glass fiber filter.
-
b. Spike the sample with a surrogate standard (e.g., a deuterated analog of the target MV-PAH).
-
c. Perform Solid-Phase Extraction (SPE) using a C18 cartridge. The C18 stationary phase is effective at retaining nonpolar compounds like PAHs from an aqueous matrix.
-
d. Elute the analytes from the cartridge with a nonpolar solvent like dichloromethane.
-
e. Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
-
Sample Preparation (Soil/Sediment):
-
a. Air-dry and sieve a 10 g soil sample.
-
b. Spike with surrogate standard.
-
c. Perform Pressurized Liquid Extraction (PLE) or Ultrasonic-assisted extraction with a 1:1 mixture of acetone and hexane. This combination is effective at disrupting matrix interactions and solubilizing PAHs.
-
d. Concentrate the extract and perform a solvent exchange to hexane.
-
e. Clean up the extract using column chromatography with silica gel or Florisil to remove polar interferences.[12]
-
-
Instrumental Analysis (GC-MS/MS):
-
a. Inject 1 µL of the final extract into a GC equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).[10]
-
b. Use a temperature program that effectively separates the target analytes from isomers and matrix components.
-
c. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Develop MRM transitions (precursor ion -> product ion) specific to the target MV-PAHs.
-
d. Quantify using an internal standard calibration curve.
-
Protocol 2: High-Throughput Developmental Toxicity Screening
Objective: To rapidly assess the potential of MV-PAHs to cause developmental toxicity.
Causality: The early life-stage zebrafish model is a powerful tool for high-throughput toxicity screening.[8] The embryos are transparent, develop externally, and share significant genetic homology with humans. This allows for the rapid visual assessment of a wide range of morphological and behavioral endpoints.[9]
Step-by-Step Methodology:
-
Exposure:
-
a. Place single zebrafish embryos into individual wells of a 96-well plate at 6 hours post-fertilization (hpf).
-
b. Expose embryos to a range of MV-PAH concentrations (e.g., 0.1 to 100 µM) in embryo medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
c. Incubate plates at 28.5°C.
-
-
Endpoint Assessment:
-
a. At 24 hpf, assess for mortality, developmental delay, and spontaneous movement.
-
b. At 120 hpf, use a high-content imaging system or stereomicroscope to screen for a battery of 20+ morphological endpoints, including:
-
Craniofacial: Snout length, eye size.
-
Cardiovascular: Pericardial edema, heart rate, blood circulation.
-
Skeletal: Body axis curvature, fin development.
-
General: Yolk sac edema, pigmentation.
-
-
-
AHR-Involvement (Optional but Recommended):
-
a. Utilize a transgenic zebrafish line with a fluorescent reporter for CYP1A activity (an indicator of AHR activation).[8]
-
b. Image the embryos under a fluorescence microscope to determine if MV-PAH exposure induces fluorescence, indicating AHR pathway engagement.
-
Quantitative Data Summary
The data generated from these protocols should be summarized for clear interpretation.
| Parameter | Predicted Value/Endpoint | Rationale / Method |
| Log Kₒw | 4.5 - 6.5 | Predicted to be high due to aromatic core; slightly lower than parent due to ether oxygen. Assessed via HPLC method. |
| Photodegradation Half-Life | Hours to Days | The vinyl group is a likely site for rapid photo-oxidation. Assessed via Protocol 1 in a UV reactor. |
| Biodegradation Half-Life | Weeks to Months | Steric hindrance may slow microbial degradation. Assessed via OECD 309 (Aerobic Mineralization in Surface Water). |
| LC₅₀ (Zebrafish, 120 hpf) | To be determined | Will establish acute developmental toxicity. Determined via Protocol 2. |
| AHR Activation EC₅₀ | To be determined | Will determine potency as an AHR agonist. Determined using reporter gene assay (e.g., CALUX) or transgenic zebrafish. |
The comprehensive workflow for characterizing a novel MV-PAH is visualized below.
Caption: Comprehensive experimental workflow for MV-PAH characterization.
Section 5: Conclusion and Future Research Directions
This guide provides a scientifically grounded, predictive framework for understanding the environmental fate and toxicity of methoxyvinyl-substituted PAHs. By extrapolating from the vast knowledge base of parent and other substituted PAHs, we have outlined the key properties, pathways, and toxicological mechanisms that are likely to be of greatest concern. The introduction of the methoxyvinyl group is not a trivial modification; it introduces new sites for metabolic activation and alters physicochemical properties in ways that demand empirical investigation.
The protocols detailed herein provide a clear roadmap for researchers to close the existing knowledge gap. The most pressing future research should focus on:
-
Synthesis and Standardization: Obtaining analytical standards for representative MV-PAHs to enable accurate quantification.
-
Metabolite Identification: Elucidating the structures of the metabolic and degradation products to understand whether these processes are detoxification or bioactivation pathways.
-
Comparative Toxicity: Directly comparing the toxicity of MV-PAHs to their parent compounds and other derivatives to understand the structure-activity relationships that drive risk.
By systematically addressing these questions, the scientific community can proactively assess the environmental and human health risks posed by this emerging class of contaminants.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for PAHs. [Link]
-
Azari, A., et al. (2021). Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water. TrAC Trends in Analytical Chemistry. [Link]
-
Gao, Y., et al. (2022). Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. International Journal of Environmental Research and Public Health. [Link]
-
Płotka-Wasylka, J., et al. (2024). Methods for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Milk: A Review. Molecules. [Link]
-
Hylland, K., et al. (2017). Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review. Environmental Toxicology and Chemistry. [Link]
-
Haggard, D. E., et al. (2024). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. Chemosphere. [Link]
-
Alves, M., et al. (2024). Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. International Journal of Environmental Research and Public Health. [Link]
-
Ali, H., et al. (2024). Spatiotemporal Distribution, Bioaccumulation, and Ecological and Human Health Risks of Polycyclic Aromatic Hydrocarbons in Surface Water: A Comprehensive Review. Toxics. [Link]
-
Lee, S., et al. (2020). Enhancement of Toxic Efficacy of Alkylated Polycyclic Aromatic Hydrocarbons Transformed by Sphingobium quisquiliarum. Applied Sciences. [Link]
-
Haggard, D. E., et al. (2024). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. National Institutes of Health (NIH). [Link]
-
Bansal, R. & Pant, P. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology. [Link]
-
Yang, J., et al. (2025). Bioaccumulation and potential human health risks of PAHs in marine food webs: A trophic transfer perspective. Journal of Hazardous Materials. [Link]
-
Maliszewska-Kordybach, B. (1999). Sources, Concentrations, Fate and Effects of Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment. Part A: PAHs in Air. Polish Journal of Environmental Studies. [Link]
-
Krishnamoorthy, N., et al. (2025). Fate and toxicity of polynuclear aromatic hydrocarbons (PAHs), substituted PAHs and heterocyclic PAHs in water. ResearchGate. [Link]
-
Kelly, B. C., et al. (2018). Sources and environmental fate of pyrogenic polycyclic aromatic hydrocarbons (PAHs) in the Arctic. ResearchGate. [Link]
-
Ghosh, U., et al. (2023). Fate, detection technologies and toxicity of heterocyclic PAHs in the aquatic and soil environments. Science of The Total Environment. [Link]
Sources
- 1. Fate, detection technologies and toxicity of heterocyclic PAHs in the aquatic and soil environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pjoes.com [pjoes.com]
- 5. Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spatiotemporal Distribution, Bioaccumulation, and Ecological and Human Health Risks of Polycyclic Aromatic Hydrocarbons in Surface Water: A Comprehensive Review [mdpi.com]
- 7. Bioaccumulation and potential human health risks of PAHs in marine food webs: A trophic transfer perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the analysis of polycyclic aromatic hydrocarbons in food and water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Note & Protocol: Probing Cellular Membrane Fluidity with (2'-Methoxyvinyl)pyrene
Abstract
This document provides a comprehensive guide for utilizing (2'-Methoxyvinyl)pyrene (MVP), a pyrene-derived fluorescent probe, for the quantitative analysis of cellular membrane fluidity. MVP belongs to a class of fluorophores whose spectral properties are highly sensitive to the micro-viscosity of their immediate environment.[1] This note details the underlying mechanism of action, which relies on diffusion-dependent excimer formation, and provides a validated, step-by-step protocol for labeling live cells, acquiring fluorescence data, and interpreting the results. We address common challenges and offer troubleshooting advice to ensure reliable and reproducible measurements. This guide is intended for researchers in cell biology, biophysics, and drug development seeking to investigate the dynamic properties of cellular membranes.
Introduction: The Dynamic Membrane and the Need for a Robust Probe
The plasma membrane is not a static barrier but a fluid mosaic of lipids and proteins, where the viscosity, or fluidity, is a critical regulator of cellular function.[2] Membrane fluidity influences essential processes such as signal transduction, ion transport, and membrane trafficking. Alterations in membrane fluidity have been linked to various pathological conditions, including cancer and neurodegenerative diseases.[3] Consequently, the ability to accurately measure membrane viscosity is of paramount importance.
Fluorescent probes, often termed "molecular rotors," have emerged as powerful tools for this purpose.[1][3] this compound (MVP) is a hydrophobic molecule that readily partitions into the lipid bilayer of cellular membranes.[4] Its utility stems from the unique photophysical properties of the pyrene moiety.[5] In environments of low viscosity (high fluidity), MVP molecules can diffuse laterally and, upon excitation, form an excited-state dimer known as an "excimer," which fluoresces at a longer wavelength than the isolated "monomer."[6][7] The ratio of excimer to monomer (E/M) fluorescence intensity is directly proportional to the diffusion rate and, therefore, inversely proportional to the micro-viscosity of the membrane.[8][9] This ratiometric approach provides a robust, concentration-independent measure of membrane fluidity.
Advantages of this compound:
-
Ratiometric Measurement: The E/M ratio minimizes artifacts from variations in probe concentration, cell number, and instrument settings.
-
High Sensitivity: The excimer formation rate is highly sensitive to changes in the lipid packing and phase state.[8]
-
Hydrophobicity: Its lipophilic nature ensures efficient and specific incorporation into cellular membranes.[4][10]
Mechanism of Action: From Monomers to Excimers
The principle of using MVP to measure membrane fluidity is based on its ability to form excimers, a phenomenon dependent on molecular proximity and orientation.[5]
-
Partitioning: Due to its hydrophobic pyrene core, MVP rapidly inserts into the nonpolar acyl chain region of the lipid bilayer.[4]
-
Excitation: Upon excitation with UV light (typically ~340 nm), an isolated MVP molecule (monomer) is promoted to an excited singlet state (M*).
-
Fluorescence Pathways: The excited monomer (M*) can relax to the ground state via two primary pathways:
-
Monomer Emission: It can emit a photon, resulting in characteristic monomer fluorescence with structured vibronic bands between 370 and 400 nm.[7]
-
Excimer Formation: If another ground-state MVP molecule (M) is within close proximity (~10 Å), the excited monomer can form an excimer (E*).[5] This process is diffusion-controlled and thus dependent on the fluidity of the membrane.
-
-
Excimer Emission: The excimer then fluoresces, emitting a single, broad, structureless band at a longer wavelength (typically ~470 nm).[6]
The ratio of the fluorescence intensity of the excimer (IE) to that of the monomer (IM) serves as a direct readout of membrane fluidity. A higher E/M ratio indicates a more fluid membrane, where lateral diffusion is faster, facilitating more frequent encounters between MVP molecules.[6][7]
Caption: Relationship between membrane fluidity and MVP monomer/excimer fluorescence.
Experimental Protocol
This protocol is optimized for adherent mammalian cells cultured in a 96-well plate format for fluorescence plate reader analysis. It can be adapted for fluorescence microscopy.
Materials and Reagents
-
This compound (MVP) (CAS: 93265-41-9)[10]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells of interest (e.g., CHO, HeLa, HEK293)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with dual monochromators or filter sets for pyrene monomer and excimer detection.
Preparation of Solutions
-
MVP Stock Solution (1 mM):
-
Rationale: DMSO is an effective solvent for hydrophobic compounds like MVP. A concentrated stock minimizes the amount of solvent added to aqueous cell media.
-
Dissolve 2.58 mg of MVP (MW: 258.31 g/mol ) in 10 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
MVP Labeling Solution (5 µM):
-
Rationale: The final labeling concentration needs to be optimized for each cell type, but 5 µM is a robust starting point. The concentration should be high enough to allow for excimer formation without causing membrane artifacts or toxicity.
-
On the day of the experiment, dilute the 1 mM MVP stock solution 1:200 in pre-warmed (37°C) HBSS or serum-free medium.
-
For one 96-well plate (100 µL/well), prepare ~12 mL of labeling solution (e.g., 60 µL of 1 mM MVP stock in 12 mL of HBSS).
-
Vortex immediately after dilution to prevent aggregation of the probe.
-
Step-by-Step Cell Labeling Procedure
Caption: A streamlined workflow for membrane fluidity analysis using MVP.
-
Cell Culture: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
Aspirate Medium: Carefully aspirate the culture medium from each well.
-
Wash Cells: Gently wash the cell monolayer twice with 100 µL of pre-warmed (37°C) PBS to remove residual serum and media components.
-
Rationale: Serum proteins can bind to the fluorescent probe, leading to increased background signal.
-
-
Add Labeling Solution: Add 100 µL of the freshly prepared 5 µM MVP Labeling Solution to each well.
-
Incubate: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Rationale: Incubation allows the probe to partition into the cellular membranes and reach equilibrium.
-
-
Remove Labeling Solution: Aspirate the labeling solution.
-
Final Wash: Wash the cells three times with 100 µL of pre-warmed (37°C) HBSS.
-
Rationale: This step is critical for removing any probe that is non-specifically adsorbed to the cell surface or the well plate, reducing background fluorescence.
-
-
Final Volume: After the final wash, add 100 µL of fresh, pre-warmed HBSS to each well for reading.
Fluorescence Measurement
-
Instrument Settings: Set the fluorescence plate reader to read from the bottom.
-
Excitation Wavelength: Set the excitation wavelength to 340 nm .
-
Emission Wavelengths: Set the emission wavelengths to record fluorescence intensity at 375 nm (for the monomer) and 470 nm (for the excimer).[6]
-
Data Acquisition: Acquire the fluorescence intensity readings for both emission wavelengths for all wells. Include wells with unstained cells to determine background fluorescence.
Data Analysis and Interpretation
The primary output of this assay is the Excimer-to-Monomer (E/M) ratio.
-
Background Subtraction: For each well, subtract the average fluorescence intensity of the unstained control wells from the measured monomer (IM,375) and excimer (IE,470) intensities.
-
Calculate E/M Ratio: For each experimental well, calculate the E/M ratio using the formula:
E/M Ratio = IE,470 / IM,375
-
Interpretation:
-
A higher E/M ratio corresponds to increased excimer formation, indicating a more fluid (less viscous) membrane.
-
A lower E/M ratio corresponds to decreased excimer formation, indicating a less fluid (more viscous or more ordered) membrane.
-
| Parameter | Typical Wavelengths | Interpretation |
| Excitation | 340 nm | Excites the pyrene moiety. |
| Monomer Emission (IM) | 375 nm | Fluorescence from isolated MVP molecules. |
| Excimer Emission (IE) | 470 nm | Fluorescence from diffused-paired MVP molecules. |
| E/M Ratio (IE / IM) | N/A | Directly correlates with membrane fluidity. |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low overall signal | 1. Insufficient probe concentration. 2. Low cell density. 3. Incorrect instrument settings (gain). | 1. Optimize MVP concentration (try 5-10 µM). 2. Ensure wells are >80% confluent. 3. Increase detector gain, ensuring signal is not saturated. |
| High background fluorescence | 1. Incomplete removal of unbound probe. 2. Serum proteins in wash buffer. 3. Probe precipitation. | 1. Increase the number of wash steps (e.g., to 4x). 2. Ensure all washes are performed with serum-free buffer (HBSS or PBS). 3. Prepare labeling solution immediately before use and vortex well. |
| No significant change in E/M ratio after treatment | 1. Treatment does not affect membrane fluidity. 2. Probe is localized in an insensitive region. 3. Insufficient treatment time or concentration. | 1. Use positive controls (e.g., cholesterol depletion with methyl-β-cyclodextrin to increase fluidity). 2. Confirm membrane localization with fluorescence microscopy. 3. Perform a dose-response or time-course experiment. |
References
-
Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity. PMC, NIH. [Link]
-
Visualising the membrane viscosity of porcine eye lens cells using molecular rotors. NIH. [Link]
-
Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. PMC, PubMed Central. [Link]
-
Membrane-Bound Molecular Rotors Measure Viscosity in Live Cells via Fluorescence Lifetime Imaging. SciSpace. [Link]
-
A molecular rotor for measuring viscosity in plasma membranes of live cells. Royal Society of Chemistry. [Link]
-
Fluidity of Bacterial Membrane Lipids Monitored by Intramolecular Excimerization of 1.3-di(2-pyrenyl)propane. PubMed. [Link]
-
The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I. MDPI. [Link]
-
Differences in Membrane Fluidity and Fatty Acid Composition between Phenotypic Variants of Streptococcus pneumoniae. ASM Journals. [Link]
-
This compound | 93265-41-9. LookChem. [Link]
-
Excimer-forming lipids in membrane research. PubMed. [Link]
-
A chemiluminescent probe specific for singlet oxygen. PubMed, NIH. [Link]
-
Alkyloxy modified pyrene fluorophores with tunable photophysical and crystalline properties. New Journal of Chemistry (RSC Publishing). [Link]
-
Pyrene: A Probe to Study Protein Conformation and Conformational Changes. MDPI. [Link]
-
Labeling of mRNA with Pyrene. University of Rochester. [Link]
-
A novel pyrene-based two-photon active fluorescent dye efficiently excited and emitting in the 'tissue optical window (650–1100 nm)'. Journal of Materials Chemistry B (RSC Publishing). [Link]
-
Effects of Naphtho[2,1-a]pyrene Exposure on CYP1A1 Expression: An in Vivo and in Vitro Mechanistic Study Exploring the Role of m6A Posttranscriptional Modification. PMC, NIH. [Link]
-
Synthesis of 2- and 2,7-functionalized pyrene derivatives: an application of selective C-H borylation. PubMed. [Link]
-
Polysulfone/pyrene membranes: a new microwell assay platform for bioapplications. PubMed. [Link]
-
Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry (RSC Publishing). [Link]
-
Enhanced Site-Specific Fluorescent Labeling of Membrane Proteins Using Native Nanodiscs. MDPI. [Link]
-
Membrane fluidity. Wikipedia. [Link]
-
Synergetic effect of pyrene-based fluorescent probes for trace nitroaniline sensing. New Journal of Chemistry (RSC Publishing). [Link]
-
Pyrene-based metal organic frameworks: from synthesis to applications. Chemical Society Reviews (RSC Publishing). [Link]
-
The interactions of benzo(a)pyrene with cell membranes: uptake into Chinese hamster ovary (CHO) cells and fluorescence studies with isolated membranes. PubMed. [Link]
-
Synthesis and antitumour activity of the Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues. PubMed. [Link]
-
Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. MDPI. [Link]
Sources
- 1. Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 3. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interactions of benzo(a)pyrene with cell membranes: uptake into Chinese hamster ovary (CHO) cells and fluorescence studies with isolated membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Fluidity of bacterial membrane lipids monitored by intramolecular excimerization of 1.3-di(2-pyrenyl)propane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excimer-forming lipids in membrane research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
Application Notes and Protocols for Pyrene-Based Probes in Two-Photon Microscopy
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of pyrene-based fluorescent probes in two-photon microscopy (TPM). This document provides an in-depth understanding of the principles, practical protocols for various applications, and data interpretation, empowering users to leverage the unique photophysical properties of pyrene for high-resolution, deep-tissue imaging.
Foundational Principles: The Synergy of Pyrene and Two-Photon Microscopy
Two-photon microscopy has revolutionized biological imaging by enabling deep penetration into scattering tissues with reduced phototoxicity compared to conventional one-photon fluorescence microscopy.[1][2][3] This is achieved by the simultaneous absorption of two near-infrared (NIR) photons to excite a fluorophore, an event confined to the focal volume, thus providing intrinsic three-dimensional resolution.[2][3]
Pyrene and its derivatives are polycyclic aromatic hydrocarbons renowned for their unique photophysical characteristics, making them exceptional probes for TPM.[1][4] Key advantages include:
-
High Fluorescence Quantum Yields: Ensuring bright signals for sensitive detection.[1][4]
-
Long Fluorescence Lifetimes: Enabling applications in fluorescence lifetime imaging (FLIM) for quantitative measurements.[1]
-
Environmental Sensitivity: The fluorescence emission of pyrene is highly sensitive to the polarity and viscosity of its microenvironment.[1][5][6]
-
Excimer Formation: At sufficient concentrations, excited pyrene monomers can form "excimers" (excited dimers) with a distinct, red-shifted emission, a property that can be harnessed for ratiometric sensing.[7][8][9]
-
Large Two-Photon Absorption Cross-Sections: Many pyrene derivatives have been engineered to possess large two-photon absorption (2PA) cross-sections, enhancing their efficiency for TPM applications.[1][10]
The Two-Photon Excitation Process
The fundamental principle of two-photon excitation involves the non-linear absorption of two low-energy photons to induce a transition to an excited electronic state that would typically require a single high-energy photon.
Caption: Principle of two-photon excitation of a pyrene-based probe.
Applications and Experimental Protocols
The versatility of pyrene-based probes enables a wide range of applications in cellular and tissue imaging. Below are detailed protocols for some of the most prominent applications.
Mapping Cellular Microviscosity
Changes in intracellular viscosity are associated with various physiological and pathological processes.[11][12][13] Pyrene-based "molecular rotors" are designed such that their fluorescence quantum yield and/or lifetime are dependent on the viscosity of their environment. In a viscous medium, intramolecular rotation is hindered, leading to enhanced fluorescence.
| Probe | Excitation Max (nm) | Emission Max (nm) | Two-Photon Cross-Section (GM) | Reference |
| 4-Acetylpyrene Analogs | ~740-800 | ~400-500 | Data not readily available | [1] |
| MCN | 800 | ~550 | Not specified | [11] |
| CIV | Not specified | Not specified | Not specified | [12] |
| CB-V | Not specified | Not specified | Not specified | [13] |
Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.
This protocol provides a general framework for using a viscosity-sensitive pyrene probe, such as 4-Acetylpyrene, for two-photon microscopy of live cells.[1]
Materials:
-
Viscosity-sensitive pyrene probe (e.g., 4-Acetylpyrene) stock solution (1 mM in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Cells cultured on glass-bottom dishes
-
Phosphate-buffered saline (PBS)
-
Two-photon microscope with a tunable femtosecond laser and FLIM capabilities
Experimental Workflow:
Caption: Workflow for live-cell viscosity imaging.
Step-by-Step Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency on glass-bottom dishes suitable for high-resolution imaging.
-
Probe Loading:
-
Prepare a working solution of the pyrene probe by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium, wash the cells once with warm PBS, and then add the probe working solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Two-Photon Imaging:
-
Mount the dish on the two-photon microscope stage.
-
Tune the laser to the appropriate two-photon excitation wavelength for the probe (typically 740-800 nm for many pyrene derivatives).[1]
-
Acquire fluorescence lifetime imaging (FLIM) data.
-
-
Data Analysis:
-
Generate a calibration curve of fluorescence lifetime versus viscosity using solutions of known viscosity (e.g., glycerol-water mixtures).
-
Use this calibration curve to convert the measured fluorescence lifetimes from the cell imaging data into viscosity maps.
-
Sensing Microenvironmental Polarity
The emission spectrum of some pyrene derivatives is sensitive to the polarity of the surrounding environment, a property known as solvatochromism.[5][6][14][15] This allows for the mapping of polarity in different cellular compartments. Polarity-sensitive pyrene probes have been successfully used for multi-organelle imaging.[5]
Materials:
-
Polarity-sensitive pyrene probe (e.g., PAS probes)[5]
-
Specific organelle trackers (e.g., MitoTracker, LysoTracker) for co-localization
-
Live-cell imaging medium
-
Cultured cells on glass-bottom dishes
Procedure:
-
Cell Staining: Co-stain the cells with the polarity-sensitive pyrene probe and a specific organelle tracker according to the manufacturer's instructions.
-
Two-Photon Microscopy:
-
Acquire images in the respective channels for the pyrene probe and the organelle tracker.
-
The emission of the pyrene probe will shift depending on the polarity of the organelle it localizes to. For example, a blue-shift may be observed in more non-polar environments like lipid droplets.[6]
-
-
Image Analysis: Analyze the emission spectra or intensity ratios at different wavelengths to create a ratiometric map of intracellular polarity.
Detecting Analytes and Biomolecules
Pyrene-based probes can be designed to specifically interact with various analytes, leading to a change in their fluorescence properties. This has been demonstrated for the detection of nuclei (by intercalating with DNA), protein oligomerization, and specific ions.[7][16][17]
The formation of pyrene excimers can be used as a sensitive tool to monitor processes that bring two pyrene moieties into close proximity, such as protein-protein interactions or conformational changes.
Caption: Pyrene excimer formation for proximity sensing.
A pyrene-pyridinium dye has been shown to act as a two-photon excitable fluorescent probe that visualizes nuclei by intercalating with DNA.[16][17]
Materials:
-
Pyrene-pyridinium dye (1 µM working solution)[16]
-
Live cells cultured on an imaging dish
-
Live-cell imaging medium
Procedure:
-
Staining: Incubate the live cells with a low concentration (e.g., 1 µM) of the pyrene-pyridinium dye.[16]
-
Two-Photon Imaging: Perform two-photon fluorescence microscopy to visualize the stained nuclei. The probe's interaction with DNA leads to its accumulation and fluorescence within the nucleus.[16]
Advanced Applications and Future Directions
The field of pyrene-based two-photon probes is continuously evolving. Recent advancements include:
-
Probes for the "Tissue Optical Window": Development of pyrene-based dyes that are excited and emit in the near-infrared "tissue optical window" (650–1100 nm), allowing for even deeper tissue imaging.[10]
-
Theranostics: Pyrene-based materials are being explored for combined imaging and therapeutic applications (theranostics).[18]
-
In Vivo Imaging: Successful application of pyrene-based probes for in vivo imaging in model organisms like zebrafish and mice.[11][13]
-
Amyloid-β Plaque Imaging: Development of pyrene-based probes for the in vivo imaging of amyloid-β plaques, a hallmark of Alzheimer's disease.[19]
References
-
Photochemical & Photobiological Sciences. (2020). A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells. RSC Publishing. Retrieved from [Link]
-
Journal of Materials Chemistry B. (2015). A novel pyrene-based two-photon active fluorescent dye efficiently excited and emitting in the 'tissue optical window (650–1100 nm)'. RSC Publishing. Retrieved from [Link]
-
Photochemical & Photobiological Sciences. (2020). A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells. Europe PMC. Retrieved from [Link]
-
PubMed. (2005). Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. Journal of Biomedical Optics. Retrieved from [Link]
-
Semantic Scholar. (2015). A novel pyrene-based two-photon active fluorescent dye efficiently excited and emitting in the 'tissue optical window (650-1100 nm)'. Journal of Materials Chemistry B. Retrieved from [Link]
-
Chemical Communications. (n.d.). Polarity-sensitive pyrene fluorescent probes for multi-organelle imaging in living cells. RSC Publishing. Retrieved from [Link]
-
PubMed Central. (2018). Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells. Nanoscale. Retrieved from [Link]
-
MDPI. (n.d.). Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye. International Journal of Molecular Sciences. Retrieved from [Link]
-
Journal of Materials Chemistry B. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. RSC Publishing. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Excimer based fluorescent pyrene-ferritin conjugate for protein oligomerization studies and imaging in living cells. Nanoscale. Retrieved from [Link]
-
PubMed Central. (2022). Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications. International Journal of Molecular Sciences. Retrieved from [Link]
-
PubMed Central. (2023). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. Frontiers in Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Correction: Synthesis and photophysical properties of a new push-pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Experimental and Theoretical Studies of the Photophysical Properties of 2- and 2,7-Functionalized Pyrene Derivatives. ACS Publications. Retrieved from [Link]
-
New Journal of Chemistry. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. RSC Publishing. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. International Journal of Molecular Sciences. Retrieved from [Link]
-
Journal of Materials Chemistry B. (n.d.). A two-photon fluorescent probe for viscosity imaging in vivo. RSC Publishing. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Pyrene-based fluorescent Ru(ii)-arene complexes for significant biological applications: catalytic potential, DNA/protein binding, two photon cell imaging and in vitro cytotoxicity. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2024). Design and synthesis of pyrene-based probes and their fluorescent detection of Sb(III). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (2021). Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. RSC Advances. Retrieved from [Link]
-
Analytical Chemistry. (2020). Polarity Mapping of Cells and Embryos by Improved Fluorescent Solvatochromic Pyrene Probe. ACS Publications. Retrieved from [Link]
-
PubMed. (2020). Pyrene Excimer-Based Fluorescent Labeling of Cysteines Brought into Close Proximity by Protein Dynamics: ASEM-Induced Thiol-Ene Click Reaction for High Spatial Resolution CLEM. International Journal of Molecular Sciences. Retrieved from [Link]
-
Semantic Scholar. (2025). Polarity-sensitive pyrene fluorescent probes for multi-organelle imaging in living cells. Chemical Communications. Retrieved from [Link]
-
MDPI. (2023). Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo. Biosensors. Retrieved from [Link]
-
PubMed Central. (n.d.). Two-photon probes for biomedical applications. BMB Reports. Retrieved from [Link]
-
PubMed. (2020). Development of a two-photon fluorescent probe to monitor the changes of viscosity in living cells, zebra fish and mice. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
PubMed. (2018). BODIPY-Based Two-Photon Fluorescent Probe for Real-Time Monitoring of Lysosomal Viscosity with Fluorescence Lifetime Imaging Microscopy. Analytical Chemistry. Retrieved from [Link]
-
Journal of Materials Chemistry B. (n.d.). Design and synthesis of fluorenone-based dyes: two-photon excited fluorescent probes for imaging of lysosomes and mitochondria in living cells. RSC Publishing. Retrieved from [Link]
-
PubMed. (2023). A Sensitive Concentration- and Polarity-Dependent Pyrene-Derived Vibrationally Resolved Fluorescence Probe for The Polymer Interdiffusion Study. Macromolecular Rapid Communications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-photon probes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Polarity-sensitive pyrene fluorescent probes for multi-organelle imaging in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications [mdpi.com]
- 9. Pyrene Excimer-Based Fluorescent Labeling of Cysteines Brought into Close Proximity by Protein Dynamics: ASEM-Induced Thiol-Ene Click Reaction for High Spatial Resolution CLEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel pyrene-based two-photon active fluorescent dye efficiently excited and emitting in the ‘tissue optical window (650–1100 nm)’ - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. A two-photon fluorescent probe for viscosity imaging in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a two-photon fluorescent probe to monitor the changes of viscosity in living cells, zebra fish and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Sensitive Concentration- and Polarity-Dependent Pyrene-Derived Vibrationally Resolved Fluorescence Probe for The Polymer Interdiffusion Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo [mdpi.com]
Preparation of (2'-Methoxyvinyl)pyrene Stock Solutions: A Detailed Guide for Researchers
Introduction: The Significance of (2'-Methoxyvinyl)pyrene in Modern Research
This compound (CAS No. 93265-41-9) is a fluorescent probe belonging to the pyrene family of polycyclic aromatic hydrocarbons (PAHs).[1] Its unique photophysical properties, including blue fluorescence emission and sensitivity to the polarity of its microenvironment, make it a valuable tool in diverse research fields.[2] Applications range from spectroscopy and photophysical studies to its use as a marker in environmental pollution monitoring and toxicological research.[1] As with other PAHs, this compound is classified as a potential carcinogen, necessitating stringent safety protocols during handling and preparation of solutions.[1]
This comprehensive guide provides a detailed, step-by-step protocol for the preparation of this compound stock solutions. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind each step to ensure accuracy, reproducibility, and safety.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of a stable and accurate stock solution.
| Property | Value | Source |
| CAS Number | 93265-41-9 | [1] |
| Molecular Formula | C₁₉H₁₄O | [1] |
| Molecular Weight | 258.31 g/mol | [1] |
| Appearance | Solid (likely pale yellow or colorless) | Inferred from pyrene properties[2] |
| Solubility | Low in water, soluble in organic solvents such as methanol, DMSO, and dichloromethane. | Inferred from pyrene properties |
Safety First: Handling a Potentially Carcinogenic Compound
This compound, as a polycyclic aromatic hydrocarbon, must be handled as a potential carcinogen.[1] Adherence to strict safety protocols is paramount to minimize exposure risk.
Personal Protective Equipment (PPE):
-
Gloves: Double nitrile gloves are mandatory to prevent skin contact.[3]
-
Eye Protection: ANSI-approved safety goggles or a face shield are required.[3]
-
Lab Coat: A lab coat must be worn at all times.
-
Respiratory Protection: All handling of the solid compound and preparation of the stock solution must be conducted in a certified chemical fume hood.[4][5]
Waste Disposal:
All waste materials, including contaminated gloves, pipette tips, and empty vials, must be disposed of as hazardous waste in accordance with institutional and local regulations.
Diagram: Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Protocol for 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in dichloromethane. Dichloromethane is recommended due to its ability to dissolve pyrene derivatives and its greater stability against photodegradation compared to other chlorinated solvents.
Materials:
-
This compound solid
-
Anhydrous Dichloromethane (CH₂Cl₂), HPLC grade or higher
-
Amber glass vials with PTFE-lined caps
-
Microcentrifuge tubes, amber
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all subsequent steps in a certified chemical fume hood.
-
-
Weighing the Compound:
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.583 mg of the compound (M.W. = 258.31 g/mol ).
-
-
Dissolution:
-
Add the appropriate volume of anhydrous dichloromethane to the vial containing the weighed compound. For a 10 mM solution, if you weighed 2.583 mg, add 1 mL of dichloromethane.
-
Cap the vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. When stored correctly, PAH standard solutions in organic solvents can be stable for extended periods.[6]
-
Trustworthiness and Quality Control
To ensure the integrity of your experiments, it is crucial to validate the concentration and purity of your stock solution.
-
Spectrophotometric Analysis: The concentration of the stock solution can be verified by measuring its absorbance using a spectrophotometer. The molar extinction coefficient (ε) would be required for an accurate calculation using the Beer-Lambert law (A = εcl). While the specific extinction coefficient for this compound may not be readily available, a consistent absorbance reading can be used for quality control across different batches.
-
Fluorometric Analysis: The fluorescence spectrum of the stock solution can be measured to confirm the presence of the fluorophore and to check for any potential degradation products, which might appear as additional emission peaks.
Diagram: Troubleshooting Common Issues
Caption: Troubleshooting guide for stock solution preparation.
Conclusion
The preparation of a high-quality this compound stock solution is a critical first step for any research involving this versatile fluorescent probe. By following this detailed protocol, which emphasizes both procedural accuracy and stringent safety measures, researchers can ensure the reliability and reproducibility of their experimental results. The principles outlined in this guide are grounded in established laboratory practices for handling fluorescent compounds and potentially hazardous materials, providing a solid foundation for successful and safe scientific investigation.
References
-
LookChem. This compound | 93265-41-9. [Link]
-
Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules, 16(9), 7909–7935. [Link]
- Dąbrowska, D., Kot-Wasik, A., & Namieśnik, J. (2007). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 16(1), 17-26.
- Fromberg, A., & Duedahl-Olesen, L. (2005). Stability of PAHs standards. Organohalogen Compounds, 67, 2700-2700.
-
National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
-
Sarpong Group, The. (2016). Carcinogens. [Link]
-
Stanford Environmental Health & Safety. (n.d.). 24-002a - General Use SOP - Carcinogens. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. [Link]
-
UNC Environmental Health and Safety. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. [Link]
Sources
Detecting Singlet Oxygen in Biological Systems with (2'-Methoxyvinyl)pyrene: Application Notes and Protocols
Introduction: The Elusive Nature of Singlet Oxygen in Biology
Singlet oxygen (
Principle of Detection: The Chemistry of this compound
This compound, also commercially known as Singlet Oxygen Sensor Green (SOSG), is a specialized probe designed for the specific detection of singlet oxygen.[2] MVP itself is weakly fluorescent. However, upon reaction with singlet oxygen, it undergoes a [2+2] cycloaddition to form an unstable dioxetane intermediate. This intermediate then decomposes to yield pyrene-1-carboxaldehyde, a process that is accompanied by the emission of light (chemiluminescence) or, upon excitation, a strong green fluorescence. This change in the probe's optical properties provides a direct measure of the presence and quantity of singlet oxygen.
The high specificity of MVP for singlet oxygen over other reactive oxygen species (ROS) such as superoxide (•O
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of MVP is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C | [5] |
| Molecular Weight | 258.31 g/mol | [5] |
| CAS Number | 93265-41-9 | [5][6][7][8] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Lipophilic, soluble in organic solvents like methanol and DMSO | [3][5] |
| Excitation (endoperoxide) | ~504 nm | [3][4] |
| Emission (endoperoxide) | ~525 nm (green fluorescence) | [3][4] |
| Chemiluminescence Emission | ~465 nm | [2] |
Experimental Protocols
The following protocols provide a starting point for the use of MVP in both cell-free and cell-based assays. Optimization may be required depending on the specific experimental system.
Protocol 1: In Vitro Detection of Singlet Oxygen (Chemiluminescence)
This protocol is suitable for measuring singlet oxygen generated in chemical or enzymatic reactions in a cuvette-based luminometer or a plate reader with luminescence detection capabilities.
Materials:
-
This compound (MVP)
-
Methanol or DMSO for stock solution preparation
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Singlet oxygen generating system (e.g., photosensitizer and light source, or a chemical source like the decomposition of naphthalene endoperoxides)[9][10]
-
Luminometer or microplate reader with luminescence detection
Procedure:
-
Prepare MVP Stock Solution: Dissolve MVP in high-purity methanol or DMSO to a stock concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.
-
Prepare Working Solution: Immediately before use, dilute the MVP stock solution in the reaction buffer to the desired final working concentration (typically 1-10 µM).
-
Set up the Reaction: In a suitable cuvette or microplate well, combine the singlet oxygen generating system with the MVP working solution.
-
Initiate Singlet Oxygen Production: Start the reaction (e.g., by illuminating the photosensitizer).
-
Measure Chemiluminescence: Immediately begin measuring the chemiluminescence signal over time. The emission maximum is expected around 465 nm.[2]
-
Controls: Include appropriate controls, such as a reaction mixture without the singlet oxygen generator, a mixture without MVP, and a reaction with a known singlet oxygen quencher (e.g., sodium azide) to confirm the specificity of the signal.
Protocol 2: In-Cell Detection of Singlet Oxygen by Fluorescence Microscopy
This protocol describes the use of MVP for imaging singlet oxygen production in live cells using fluorescence microscopy.
Materials:
-
This compound (MVP/SOSG)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Cultured cells on coverslips or in imaging dishes
-
Singlet oxygen induction method (e.g., photodynamic therapy agent and light source)
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Prepare MVP Loading Solution: Dilute the MVP stock solution in serum-free cell culture medium or an appropriate buffer to a final working concentration of 1-10 µM.
-
Cell Loading: Remove the cell culture medium, wash the cells once with PBS, and incubate them with the MVP loading solution for 15-30 minutes at 37°C, protected from light.
-
Wash: After incubation, remove the loading solution and wash the cells two to three times with PBS or imaging buffer to remove any excess probe.
-
Induce Singlet Oxygen: Treat the cells to induce singlet oxygen production (e.g., by adding a photosensitizer and illuminating with the appropriate wavelength of light).
-
Image Acquisition: Immediately acquire fluorescence images using a filter set appropriate for the green-fluorescent endoperoxide product (excitation ~504 nm, emission ~525 nm).[3][4]
-
Controls:
-
Negative Control: Image cells loaded with MVP but not subjected to singlet oxygen induction.
-
Specificity Control: Co-incubate cells with a known singlet oxygen quencher during the induction step to confirm that the fluorescence increase is due to singlet oxygen.
-
Phototoxicity Control: Image cells subjected to the light source without the photosensitizer to assess any light-induced artifacts.
-
Data Analysis and Interpretation
-
Chemiluminescence: The integrated chemiluminescence intensity over time is proportional to the total amount of singlet oxygen generated.
-
Fluorescence Microscopy: The increase in fluorescence intensity in the green channel correlates with the amount of singlet oxygen produced. Quantitative analysis can be performed by measuring the mean fluorescence intensity of individual cells or regions of interest.
Important Considerations and Self-Validation
-
Probe Concentration: The optimal MVP concentration should be determined empirically for each cell type and experimental condition to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.
-
Cytotoxicity: As pyrene and its derivatives can exhibit cytotoxicity, it is crucial to perform a cytotoxicity assay (e.g., MTT or neutral red uptake assay) to determine the non-toxic working concentration of MVP for your specific cell line and incubation time.[11][12]
-
Photostability: Like all fluorophores, the fluorescent product of the MVP reaction is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time during image acquisition.[13][14][15]
-
Cellular Localization: MVP is a lipophilic molecule and is expected to accumulate in cellular membranes.[6][8][16] The specific subcellular distribution may vary between cell types and should be considered when interpreting the spatial distribution of the singlet oxygen signal.
-
Safety Precautions: Due to the potential mutagenic properties of pyrene derivatives, appropriate personal protective equipment (gloves, lab coat) should be worn when handling MVP.[17]
Visualizing the Workflow
Mechanism of MVP-based Singlet Oxygen Detection
Caption: Reaction of MVP with singlet oxygen.
Experimental Workflow for In-Cell Detection
Caption: Workflow for cellular singlet oxygen imaging.
References
-
Hangzhou Johoo Chemical Co., Ltd. (n.d.). This compound, CasNo.93265-41-9. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.93265-41-9,this compound Suppliers. Retrieved from [Link]
-
LookChem. (n.d.). Cas 93265-41-9,this compound. Retrieved from [Link]
- Kim, S. K., & Cho, B. R. (2011). Subcellular localised small molecule fluorescent probes to image mobile Zn2+. Chemical Society Reviews, 40(11), 5369-5383.
- Wüstner, D., Solanko, L. M., Lund, F. W., & Sage, D. (2014). Photobleaching kinetics and time-integrated emission of fluorescent probes in cellular membranes. Molecules, 19(8), 11096-11124.
- Li, X., Gao, X., & He, C. (2013). Feasibility study on quantitative measurements of singlet oxygen generation using singlet oxygen sensor green. Journal of Biomedical Optics, 18(1), 017004.
- Jang, Y. J., Kim, S. Y., & Kim, C. (2024). Recent developments in pyrene-based fluorescence recognition and imaging of Ag+ and Pb2+ ions: Synthesis, applications and challenges. Sensors and Diagnostics, 3(3), 548-566.
- Wüstner, D., Solanko, L. M., Lund, F. W., & Sage, D. (2014). Photobleaching kinetics and time-integrated emission of fluorescent probes in cellular membranes. Molecules, 19(8), 11096-11124.
- Flors, C. (2023). Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy. International Journal of Molecular Sciences, 24(22), 16460.
- Wüstner, D., Solanko, L. M., Lund, F. W., & Sage, D. (2014). Photobleaching kinetics and time-integrated emission of fluorescent probes in cellular membranes. Molecules, 19(8), 11096-11124.
- Staněk, D., & Koberna, K. (2014). Cytotoxicity assay. (a) A comparison of the results of cytotoxicity...
- Wüstner, D. (2014). (PDF)
- Pavičić, I., & Tkalec, M. (2017). Intracellular distribution of fluorescent probes delivered by vesicles of different lipidic composition. Request PDF.
- Song, D., Ma, J., & Li, H. (2021). (PDF) Photophysical Detection of Singlet Oxygen.
- Tannous, R., & Shabat, D. (2021). Singlet Oxygen Detection by Chemiluminescence Probes in Living Cells.
- Uemura, T., & Komatsu, T. (2019). Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry, 58(3), 169-175.
- Arellano, J. B., & García-Breijo, F. J. (2024). Singlet Oxygen Detection by Chemiluminescence Probes in Living Cells. Methods in Molecular Biology, 2786, 25-37.
- O'Connell, M. J., & de la Harpe, K. M. (2021). Quantitative measurements of singlet molecular oxygen in a low pressure ICP. Plasma Sources Science and Technology, 30(10), 105011.
- Shaw, P., & Ray, A. (2019). Intracellular detection of singlet oxygen using fluorescent nanosensors. Analyst, 144(18), 5456-5464.
- Shaw, P., & Ray, A. (2019). Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors. Analyst, 144(18), 5456-5464.
- Ogilby, P. R. (2025). Singlet Oxygen Detection: A Review of Recent Advances. Journal of Biomedical Photonics & Engineering, 11(2), 020201.
- Mor, A., & Fluhr, R. (2016). Singlet oxygen detection in biological systems: Uses and limitations. Plant Signaling & Behavior, 11(1), e1121561.
- Nonell, S., & Flors, C. (2021). Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. Methods in Molecular Biology, 2202, 165-188.
- Wang, Y., Li, Y., & Liu, Y. (2022). Synergetic effect of pyrene-based fluorescent probes for trace nitroaniline sensing. New Journal of Chemistry, 46(12), 5645-5651.
- Aydin, S., & Basaran, N. (2012). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Toxicology and Industrial Health, 28(10), 923-931.
- Breitenbach, T., & Wiehe, A. (2022). Singlet Oxygen In Vivo: It Is All about Intensity. International Journal of Molecular Sciences, 23(11), 5971.
- Patterson, M. S., Madsen, S. J., & Wilson, B. C. (1990). Experimental tests of the feasibility of singlet oxygen luminescence monitoring in vivo during photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 5(1), 69-84.
- Urano, Y. (2017).
- Armitage, B. A., & Berget, P. B. (2020). Subcellular Singlet Oxygen and Cell Death: Location Matters. Frontiers in Chemistry, 8, 598881.
- Liu, Z., Wu, H., Li, J., Wang, L., & Akkaya, E. U. (2021). Silyl-naphthalene endoperoxides as switchable sources of singlet oxygen for bactericidal activity. RSC Advances, 11(34), 21008-21012.
- Huberman, E., Sachs, L., Yang, S. K., & Gelboin, H. V. (1976). Identification of mutagenic metabolites of benzo(a)pyrene in mammalian cells. Proceedings of the National Academy of Sciences, 73(2), 607-611.
- MedChemExpress. (2025). (PDF) Cell Cytotoxicity Assay.
- Kowalska, K., & Habrowska-Górczyńska, D. (2021). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 13(11), 789.
- Liu, Z., Wu, H., Li, J., Wang, L., & Akkaya, E. U. (2021). Naphthalene Endoperoxide Heterodimer Designed for Sustained Singlet Oxygen Release. ACS Omega, 6(41), 27483-27488.
- Liu, Z., Wu, H., Li, J., Wang, L., & Akkaya, E. U. (2021). Naphthalene Endoperoxide Heterodimer Designed for Sustained Singlet Oxygen Release.
Sources
- 1. Experimental tests of the feasibility of singlet oxygen luminescence monitoring in vivo during photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Singlet Oxygen Sensor Green (sosG) | AxisPharm [axispharm.com]
- 6. Intracellular distribution of lipophilic fluorescent probes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chemiluminescent probe specific for singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications Toward Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthalene Endoperoxide Heterodimer Designed for Sustained Singlet Oxygen Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photobleaching kinetics and time-integrated emission of fluorescent probes in cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subcellular localised small molecule fluorescent probes to image mobile Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of mutagenic metabolites of benzo(a)pyrene in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Fluorescence lifetime imaging microscopy (FLIM) with (2'-Methoxyvinyl)pyrene
Application Notes & Protocols
Topic: Fluorescence Lifetime Imaging Microscopy (FLIM) with (2'-Methoxyvinyl)pyrene for Mapping Microviscosity in Live Cells
Introduction: Beyond Intensity—Visualizing the Cellular Mesoscale with FLIM
In the complex and crowded environment of a living cell, diffusion-limited processes are fundamental to function. The rate of these processes is governed by the local friction experienced by molecules, a parameter known as microviscosity. Cellular microviscosity is not uniform; it varies significantly within and between organelles, and alterations in viscosity are linked to cellular aging, disease states, and response to therapeutic agents.[1][2]
Fluorescence Lifetime Imaging Microscopy (FLIM) offers a powerful method to investigate such dynamic cellular parameters. Unlike intensity-based measurements, which can be confounded by probe concentration and photobleaching, fluorescence lifetime is an intrinsic property of a fluorophore that depends on its local environment.[3][4] When combined with viscosity-sensitive fluorescent probes, or "molecular rotors," FLIM can generate quantitative, high-resolution maps of viscosity within live cells.[5][6]
This compound (MVP) is a pyrene-based molecular rotor designed for sensing microviscosity. Its photophysical properties make it a compelling tool for cell biology and drug development, enabling researchers to visualize the intricate viscosity landscapes of cellular compartments. This guide provides the scientific principles, experimental protocols, and data interpretation framework for utilizing MVP with FLIM to measure microviscosity in live cell applications.
Principle: How this compound Senses Viscosity
The function of MVP as a viscosity sensor is rooted in its molecular structure, which features a pyrene core and a methoxyvinyl group. Pyrene itself is a well-characterized polycyclic aromatic hydrocarbon with unique photophysical properties.[7] The vinyl linkage allows for intramolecular rotation or twisting.
-
In Low Viscosity Environments: When MVP is in a low-viscosity medium (e.g., water or cytosol), the methoxyvinyl group can rotate freely upon photoexcitation. This rapid intramolecular motion provides a non-radiative pathway for the excited-state energy to decay back to the ground state. Consequently, the probe exhibits a short fluorescence lifetime and low fluorescence quantum yield.
-
In High Viscosity Environments: In a viscous environment (e.g., within a lipid membrane or aggregated proteins), the free rotation of the methoxyvinyl group is sterically hindered. This restriction closes the non-radiative decay channel. The excited-state energy is then primarily dissipated through the emission of a photon (fluorescence), resulting in a long fluorescence lifetime and high fluorescence quantum yield.[5][8]
This direct relationship between environmental viscosity and fluorescence lifetime allows for the creation of a quantitative map of intracellular viscosity when imaged with a FLIM system. The Förster-Hoffmann equation describes this relationship, where the logarithm of fluorescence lifetime (τ) is often linearly proportional to the logarithm of viscosity (η).[3]
Photophysical & Chemical Properties of MVP
A summary of the key properties of this compound is essential for experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₄O | [9] |
| Molecular Weight | 258.31 g/mol | [9] |
| Excitation Max (λex) | ~340-360 nm | Typical for pyrene derivatives[10] |
| Emission Max (λem) | ~380-420 nm | Typical for pyrene derivatives[10] |
| Solubility | Highly lipophilic; Soluble in DMSO, THF, Dichloromethane | [9][11] |
| Sensing Mechanism | Intramolecular Rotation (Molecular Rotor) | [5][6][8] |
Scientist's Note: The lipophilic nature of MVP suggests it will preferentially accumulate in lipid-rich structures within the cell, such as the endoplasmic reticulum, Golgi apparatus, and cellular membranes.[9] This makes it particularly useful for studying viscosity in these specific microenvironments.
Experimental Workflow & Protocols
The following sections provide a detailed methodology for preparing MVP, staining live cells, and acquiring FLIM data.
Diagram: Overall Experimental Workflow
Caption: Workflow for measuring cell viscosity using MVP and FLIM.
Required Materials
-
This compound (MVP)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Appropriate cell line (e.g., HeLa, U2OS, etc.)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Live-cell imaging buffer (e.g., phenol red-free DMEM or HBSS)
-
Glass-bottom imaging dishes or chamber slides
-
Standard cell culture incubator (37°C, 5% CO₂)
-
FLIM system (Time-Correlated Single Photon Counting - TCSPC, is recommended)
-
Pulsed laser source for excitation (~355 nm or two-photon excitation ~710 nm)
-
Data analysis software with lifetime fitting capabilities
Protocol 1: Probe Preparation
-
Prepare 1 mM Stock Solution:
-
Carefully weigh out a small amount of MVP powder.
-
Dissolve in anhydrous DMSO to a final concentration of 1 mM.
-
Expert Tip: MVP is highly lipophilic. Ensure it is fully dissolved. Gentle vortexing or brief sonication can aid dissolution.
-
-
Aliquot the stock solution into small volumes (e.g., 10 µL) in amber vials to minimize freeze-thaw cycles and light exposure.
-
-
Storage:
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.
-
Protocol 2: Cell Staining and Imaging
-
Cell Plating:
-
The day before imaging, seed your cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment. This minimizes variability due to cell stress from over- or under-confluence.
-
-
Prepare Staining Medium:
-
Warm your complete cell culture medium to 37°C.
-
Dilute the 1 mM MVP stock solution into the pre-warmed medium to a final working concentration of 1-5 µM .
-
Causality Note: The optimal concentration should be determined empirically for each cell line. Start with 1 µM. Higher concentrations can lead to probe aggregation and cytotoxicity, while lower concentrations may yield insufficient signal.
-
-
-
Cell Staining:
-
Aspirate the old medium from the cells.
-
Add the MVP-containing staining medium to the cells.
-
Incubate for 15-30 minutes at 37°C and 5% CO₂.
-
-
Wash and Prepare for Imaging:
-
Aspirate the staining medium.
-
Wash the cells twice with pre-warmed PBS to remove extracellular probe.
-
Add pre-warmed, phenol red-free imaging buffer to the dish. Phenol red is fluorescent and will interfere with measurements.
-
-
Acclimatization:
-
Place the imaging dish on the microscope stage within an environmental chamber set to 37°C and 5% CO₂. Allow the cells to acclimatize for at least 10 minutes before starting acquisition.
-
Protocol 3: FLIM Data Acquisition (TCSPC System)
-
System Setup:
-
Power on the laser, TCSPC electronics, and microscope.
-
Select the appropriate excitation wavelength (~355 nm for one-photon or ~710 nm for two-photon).
-
Use an emission filter appropriate for pyrene monomer emission (e.g., 400/50 nm bandpass).
-
-
Locate Cells:
-
Using low-power laser illumination, locate a field of view with healthy, well-adhered cells.
-
-
Acquisition Parameters:
-
Image Resolution: Set to 256x256 or 512x512 pixels. Higher resolution increases acquisition time.
-
Photon Count Rate: Adjust laser power to achieve a photon count rate that is <5% of the laser repetition rate. This is critical to avoid "pile-up" artifacts, which artificially shorten the measured lifetime.
-
Acquisition Time: Collect photons until the peak pixel has at least 1,000-3,000 photon counts. This ensures sufficient statistical precision for accurate lifetime fitting. This may take 30-180 seconds depending on probe brightness and system sensitivity.
-
-
Instrument Response Function (IRF):
-
Record an IRF using a scattering solution (e.g., dilute colloidal silica) or a very short-lifetime fluorescent standard. The IRF is essential for accurate deconvolution of the fluorescence decay.
-
Data Analysis and Interpretation
Diagram: Principle of FLIM Data Fitting
Caption: The process of calculating fluorescence lifetime from raw photon data.
-
Lifetime Fitting:
-
The fluorescence decay data for each pixel is fitted to a multi-exponential decay model: I(t) = Σ αi * exp(-t/τi).
-
For molecular rotors like MVP in a complex cellular environment, a two-component (n=2) fit is often required to accurately model the decay.
-
The software performs an iterative reconvolution of this model with the measured IRF to find the lifetime components (τ₁, τ₂) and their fractional amplitudes (α₁, α₂) that best fit the experimental data.
-
-
Data Representation:
-
The primary output is a pseudo-colored image where the color of each pixel represents its mean fluorescence lifetime (τ_mean).
-
Longer lifetimes (e.g., red/yellow shift) correspond to higher viscosity.
-
Shorter lifetimes (e.g., blue/green shift) correspond to lower viscosity.
-
-
Quantitative Analysis:
-
To obtain numerical viscosity values, a calibration curve must be generated by measuring the fluorescence lifetime of MVP in a series of solutions of known viscosity (e.g., methanol-glycerol mixtures).[3][5]
-
By plotting log(τ) vs. log(η) for the calibration standards, a linear relationship can be established.[3] This relationship can then be used to convert the lifetime values measured in the cell into apparent viscosity values (in centipoise, cP).
-
Regions of interest (ROIs) can be drawn around specific organelles or cellular structures to calculate the average viscosity within those compartments. For example, studies have shown that intracellular viscosity can be around 140-160 cP in certain domains, significantly higher than that of pure water (~1 cP).[4][5]
-
Troubleshooting & Considerations
-
Low Signal: Increase probe concentration or incubation time. Check laser power and detector alignment.
-
High Background: Ensure complete removal of extracellular probe with thorough washing. Use a phenol red-free imaging medium.
-
Phototoxicity: Use the lowest possible laser power and acquisition time needed for good statistics. Monitor cell morphology for signs of stress (e.g., blebbing, rounding).
-
Probe Localization: Co-stain with organelle-specific fluorescent trackers (using a spectrally distinct channel) to confirm the subcellular localization of MVP.
-
Safety: this compound is a polycyclic aromatic hydrocarbon derivative and should be handled with appropriate personal protective equipment (gloves, lab coat) in a well-ventilated area, as related compounds can be carcinogenic.[9]
References
- A minireview of viscosity-sensitive fluorescent probes: design and biological applications. (2020).
- A minireview of viscosity-sensitive fluorescent probes: design and biological applic
- Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems. (n.d.).
- A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. (n.d.). MDPI.
- Molecular Rotor Measures Viscosity of Live Cells via Fluorescence Lifetime Imaging. (n.d.).
- Membrane-Bound Molecular Rotors Measure Viscosity in Live Cells via Fluorescence Lifetime Imaging. (2009).
- This compound. (n.d.). LookChem.
- Molecular Rotors Image Intracellular Viscosity. (n.d.). CHIMIA.
- Pyrene-based metal organic frameworks: from synthesis to applications. (2021). Chemical Society Reviews (RSC Publishing).
- Alkyloxy modified pyrene fluorophores with tunable photophysical and crystalline properties. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. (n.d.). MDPI.
Sources
- 1. A minireview of viscosity-sensitive fluorescent probes: design and biological applications. | Semantic Scholar [semanticscholar.org]
- 2. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chimia.ch [chimia.ch]
- 7. Pyrene-based metal organic frameworks: from synthesis to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cas 93265-41-9,this compound | lookchem [lookchem.com]
- 10. Alkyloxy modified pyrene fluorophores with tunable photophysical and crystalline properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Probing Protein Landscapes: A Guide to Covalent Labeling with Pyrene Derivatives for Conformational Studies
Introduction: Illuminating Protein Dynamics with Pyrene
In the intricate world of cellular machinery, proteins are the workhorses, constantly changing their shape to perform their functions. Understanding these conformational changes is paramount in deciphering biological mechanisms and in the rational design of therapeutics.[1][2] Among the arsenal of biophysical techniques, fluorescence spectroscopy, coupled with site-specific labeling, offers a powerful lens to observe these dynamic processes.[1][3][4] Pyrene, a polycyclic aromatic hydrocarbon, stands out as a particularly insightful fluorescent probe.[1][3][4] Its unique photophysical properties, namely its environmental sensitivity and the ability to form an excited-state dimer known as an "excimer," provide a spectroscopic ruler to measure distances at the angstrom scale within or between protein molecules.[1][3][4][5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols for the covalent labeling of proteins with pyrene derivatives. We will delve into the underlying principles, experimental design considerations, step-by-step labeling and characterization procedures, and the interpretation of fluorescence data to elucidate protein conformational changes.
The Unique Spectroscopic Properties of Pyrene
Pyrene's utility as a conformational probe stems from two key fluorescence characteristics:
-
Monomer Emission and Environmental Sensitivity: The fluorescence emission spectrum of a single pyrene molecule (monomer) exhibits a series of well-defined vibronic bands.[3] The relative intensity of these bands is exquisitely sensitive to the polarity of the local microenvironment.[1][3][4] This "Py value" can report on whether the pyrene probe is exposed to the aqueous solvent or buried within a hydrophobic core of the protein, providing insights into changes in solvent accessibility during conformational transitions.[3]
-
Excimer Emission: A Proximity Sensor: When two pyrene molecules are in close spatial proximity (approximately 10 Å), and one is in an excited state, they can form a transient dimer called an excimer.[3][4][5][6] This excimer has a distinct, broad, and red-shifted fluorescence emission (centered around 460 nm) compared to the structured monomer emission.[3][4][6] The ratio of excimer to monomer fluorescence intensity (E/M ratio) is a sensitive indicator of the distance and relative orientation between the two pyrene probes, making it a powerful tool to monitor changes in intramolecular or intermolecular distances.[7][8][9]
Strategic Labeling: Choosing the Right Pyrene Probe and Target Residue
The success of a pyrene labeling experiment hinges on the selective attachment of the probe to specific sites within the protein. This is achieved by using pyrene derivatives equipped with reactive functional groups that target specific amino acid side chains.
Common Pyrene Probes and Their Targets:
| Pyrene Derivative | Reactive Group | Target Amino Acid | Resulting Bond | Key Considerations |
| N-(1-pyrene)maleimide (PM) | Maleimide | Cysteine (thiol group) | Thioether | Highly specific for cysteines under controlled pH (7.0-7.5).[5][10][11][12] Cysteines are relatively rare, allowing for site-specific labeling, often through site-directed mutagenesis.[3][4][10] |
| Pyrene-iodoacetamide | Iodoacetamide | Cysteine (thiol group) | Thioether | Also targets cysteines, offering an alternative to maleimides.[3][10] |
| Pyrene succinimidyl esters | N-hydroxysuccinimide (NHS) ester | Lysine (ε-amino group), N-terminus (α-amino group) | Amide | Less specific than cysteine-reactive probes due to the higher abundance of lysines on the protein surface.[3][4][10] |
| Pyrene isothiocyanates | Isothiocyanate | Lysine (ε-amino group), N-terminus (α-amino group) | Thiourea | Similar to NHS esters in targeting primary amines.[3][4][10] |
Causality in Probe Selection: The choice of pyrene derivative and target residue is dictated by the scientific question. For precise distance measurements between two specific points in a protein, introducing two cysteine residues via site-directed mutagenesis and labeling them with a thiol-reactive pyrene probe like pyrene maleimide is the gold standard.[3][10] If the goal is to probe more general changes in surface accessibility or to study protein-protein interactions where specific sites are unknown, lysine-reactive probes might be employed, though with the caveat of potentially heterogeneous labeling.[3][4][10]
Experimental Workflow: From Labeling to Data Interpretation
The following workflow outlines the key stages of a pyrene labeling experiment for conformational studies.
Caption: Experimental workflow for pyrene labeling of proteins.
Detailed Protocols
Protocol 1: Covalent Labeling of Cysteine Residues with Pyrene Maleimide
This protocol describes the labeling of a protein containing one or more cysteine residues with N-(1-pyrene)maleimide (PM).
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.0-7.5)
-
N-(1-pyrene)maleimide (PM)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed buffers
-
Size-exclusion chromatography (SEC) column or dialysis tubing (10 kDa MWCO)
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein to a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[11][12] The absence of thiols in the buffer is critical.
-
To ensure the cysteine residues are in their reduced, reactive state, add a 10-100 fold molar excess of a reducing agent like TCEP.[11][12] Incubate for 20-30 minutes at room temperature. TCEP is often preferred as it does not need to be removed before adding the maleimide.[13] If DTT is used, it must be removed by dialysis or a desalting column prior to labeling.[13]
-
-
Pyrene Maleimide Stock Solution Preparation:
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
Remove unreacted pyrene maleimide by size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against the desired buffer.[11] This step is crucial to prevent interference from the free probe in subsequent fluorescence measurements.
-
Protocol 2: Characterization of Pyrene-Labeled Proteins
Accurate characterization of the labeled protein is essential for the reliable interpretation of fluorescence data.
1. Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy:
-
Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength for pyrene (around 342 nm).
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of pyrene at 280 nm. The correction factor for the specific pyrene derivative should be obtained from the manufacturer's data sheet.
-
Calculate the concentration of the pyrene probe using its molar extinction coefficient (ε ≈ 40,000 M⁻¹cm⁻¹ at ~342 nm for pyrene maleimide).
-
The Degree of Labeling (DOL) is the molar ratio of the pyrene probe to the protein. A DOL of 1.0 for a protein with a single cysteine indicates 100% labeling efficiency.
2. Confirmation of Labeling by Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the pyrene probe and to determine the number of probes per protein molecule.[14] The mass of the labeled protein will increase by the mass of the attached pyrene derivative.
Acquiring and Interpreting Fluorescence Data
Fluorescence Spectroscopy:
-
Fluorescence emission spectra are recorded using a spectrofluorometer.[6]
-
The sample is excited at a wavelength where pyrene absorbs, typically around 342 nm.[6]
-
The emission is scanned from approximately 350 nm to 650 nm to capture both the monomer and potential excimer fluorescence.[6]
Data Analysis:
-
Monomer Emission: The structured monomer emission typically appears between 375 nm and 410 nm.[3]
-
Excimer Emission: The broad, unstructured excimer emission is observed around 460 nm.[3][7][8]
-
E/M Ratio: The ratio of the fluorescence intensity at the peak of the excimer emission (~460 nm) to that of a monomer peak (e.g., ~375 nm) is calculated.[7][9] Changes in this ratio under different experimental conditions (e.g., addition of a ligand, change in temperature) reflect changes in the proximity of the pyrene probes and thus, a conformational change in the protein.
Caption: Principle of pyrene excimer fluorescence in conformational studies.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure complete reduction of cysteines. Optimize the molar ratio of the pyrene probe to the protein. Check the freshness and purity of the labeling reagent.
-
Protein Precipitation: Excessive labeling can increase the hydrophobicity of the protein, leading to aggregation.[15] Reduce the molar excess of the pyrene probe.
-
No Excimer Fluorescence: The labeled sites may be too far apart in all tested conformations. Re-evaluate the positions for cysteine mutagenesis.
-
Photobleaching: Pyrene can be susceptible to photobleaching.[16] Minimize the exposure of the sample to the excitation light.[16]
-
Control Experiments: Always include a non-labeled protein control to check for background fluorescence. For proteins with a single cysteine, the absence of excimer fluorescence at high protein concentrations can confirm that the observed excimer is due to intramolecular and not intermolecular interactions.
Conclusion: A Versatile Tool for Drug Discovery and Beyond
Covalent labeling of proteins with pyrene derivatives provides a versatile and sensitive method to study protein conformational dynamics.[1][3] The ability to measure real-time changes in intramolecular and intermolecular distances makes this technique particularly valuable in drug discovery for screening compounds that induce specific conformational changes, in studying protein folding and unfolding pathways, and in elucidating the mechanisms of protein-protein interactions.[1][2][3] By carefully designing experiments and rigorously characterizing the labeled proteins, researchers can gain deep insights into the dynamic nature of the proteome.
References
-
Bains, G. K., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules, 16(9), 7909–7935. [Link]
-
Bains, G. K., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Semantic Scholar. [Link]
-
Di Donato, A., et al. (2018). Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells. Scientific Reports, 8(1), 5556. [Link]
-
Nakai, Y., et al. (2020). Pyrene Excimer-Based Fluorescent Labeling of Cysteines Brought into Close Proximity by Protein Dynamics: ASEM-Induced Thiol-Ene Click Reaction for High Spatial Resolution CLEM. International Journal of Molecular Sciences, 21(20), 7550. [Link]
-
Patel, A. B., et al. (2012). Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3. Biochemistry, 51(12), 2565–2574. [Link]
-
Patel, A. B., et al. (2012). The Extent of Pyrene Excimer Fluorescence Emission Is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-Binding and Tetramerization Domains of Apolipoprotein E3. Biochemistry, 51(12), 2565–2574. [Link]
-
Bains, G. K., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. ResearchGate. [Link]
-
Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: a probe to study protein conformation and conformational changes. Molecules, 16(9), 7909-7935. [Link]
-
Bains, G. K., Patel, A. B., & Narayanaswami, V. (2011). Pyrene. Semantic Scholar. [Link]
-
Bains, G. K., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. MDPI. [Link]
-
Narayanaswami, V., et al. (2010). Pyrene Fluorescence Analysis Offers New Insights Into the Conformation of the Lipoprotein-Binding Domain of Human Apolipoprotein E. Biochemistry, 49(8), 1766–1775. [Link]
-
Sviben, I., et al. (2023). Dipeptides Containing Pyrene and Modified Photochemically Reactive Tyrosine: Noncovalent and Covalent Binding to Polynucleotides. International Journal of Molecular Sciences, 24(22), 16298. [Link]
-
Fazzi, D., et al. (2020). Eclipsed and Twisted Excimers of Pyrene and 2-Azapyrene: How Nitrogen Substitution Impacts Excimer Emission. The Journal of Physical Chemistry Letters, 11(15), 6091–6097. [Link]
-
Lehrer, S. S. (1997). Intramolecular pyrene excimer fluorescence: a probe of proximity and protein conformational change. Methods in Enzymology, 278, 286–295. [Link]
-
Salla, M., et al. (2019). Intramolecular excimer formation and delayed fluorescence in sterically constrained pyrene dimers. Physical Chemistry Chemical Physics, 21(30), 16569–16578. [Link]
-
Al-Azemi, T. F., & Boodhoo, K. (2022). Photophysical Properties and Metal Ion Sensing of a Pyrene-Based Liquid Crystalline Dimer. Crystals, 12(11), 1548. [Link]
-
Hisabori, T., et al. (2015). Excimer emission properties on pyrene-labeled protein surface: correlation between emission spectra, ring stacking modes, and flexibilities of pyrene probes. Photochemical & Photobiological Sciences, 14(5), 926–933. [Link]
-
Kim, Y., & Tae, G. (2011). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 22(1), 52–57. [Link]
-
Wang, Y., et al. (2020). Proteomics analysis of pyrene biodegradation using strain Mycobacterium sp. 16F. Bioengineered, 11(1), 726–738. [Link]
-
Al-Shehab, M. A., et al. (2023). Pyrene-Derived Covalent Organic Framework Films: Advancements in Acid Vapor Detection. ACS Omega, 8(41), 38334–38342. [Link]
-
Li, Y., et al. (2024). Pyrene-based covalent organic frameworks (PyCOFs): a review. Nanoscale Horizons. [Link]
-
Wang, Y., et al. (2022). Pyrene-based covalent organic framework for selective enrichment of hydrophobic peptides with simultaneous proteins exclusion. ResearchGate. [Link]
-
Khan, A. A., et al. (2022). Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment. ACS Omega, 7(21), 17799–17811. [Link]
-
The Cytoskeleton and Cell Migration Group. (n.d.). Pyrene actin prep. Retrieved from [Link]
-
Rajendran, A., et al. (2022). Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications. Polymers, 14(15), 3004. [Link]
-
Sun, Y., & Gaponenko, V. (2019). Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro. Bio-protocol, 9(19), e3376. [Link]
-
van der Vorm, J. R., et al. (2023). Water-soluble pyrene tags enable the detection of carbohydrates by label-assisted laser desorption/ionisation mass spectrometry. ChemRxiv. [Link]
-
Duhamel, J. (2012). Quantitative Characterization of Pyrene-Labeled Macromolecules in Solution by Global Analysis of Fluorescence Decays. UWSpace. [Link]
-
Duhamel, J. (2012). Quantitative Characterization of Pyrene- Labeled Macromolecules in Solution by Global Analysis of Fluorescence Decays. ResearchGate. [Link]
Sources
- 1. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptides Containing Pyrene and Modified Photochemically Reactive Tyrosine: Noncovalent and Covalent Binding to Polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Excimer based fluorescent pyrene–ferritin conjugate for protein oligomerization studies and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Mitigating Photobleaching of (2'-Methoxyvinyl)pyrene (MVP) in Microscopy
Welcome to the Technical Support Center for (2'-Methoxyvinyl)pyrene (MVP) Imaging. This resource is designed for researchers, scientists, and drug development professionals utilizing the unique fluorescent properties of MVP in their microscopy experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching and acquire high-quality, reproducible data.
Understanding the Challenge: The Photophysics of MVP Photobleaching
This compound (MVP) is a pyrene-based fluorophore valued for its sensitivity to the microenvironment. However, like all fluorophores, it is susceptible to photobleaching—the irreversible loss of fluorescence upon exposure to excitation light.[1][] This process is primarily driven by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the MVP molecule.[3][4]
The journey to a photobleached state begins when MVP absorbs a photon and transitions to an excited singlet state (S₁). While most molecules will relax back to the ground state (S₀) by emitting a photon (fluorescence), a small fraction can undergo intersystem crossing to a longer-lived excited triplet state (T₁). It is from this triplet state that the majority of photobleaching events originate, as the extended lifetime increases the probability of deleterious reactions with oxygen.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during MVP microscopy and provides actionable solutions.
Q1: My MVP signal is fading very quickly. What are the first things I should check?
Rapid signal loss is a classic sign of photobleaching. The initial troubleshooting steps should focus on your imaging parameters, as they are the easiest to adjust and can have a significant impact.
Immediate Action Plan:
-
Reduce Excitation Intensity: High-intensity light accelerates the rate at which MVP molecules enter the excited state, increasing the likelihood of triplet state formation and subsequent photobleaching.[3][4]
-
Minimize Exposure Time: The total number of photons a fluorophore can emit before bleaching is finite.[6] Reducing the duration of light exposure directly prolongs the fluorescent signal.
-
Practical Tip: Use the shortest possible exposure time for your camera that maintains an acceptable signal-to-noise ratio. For time-lapse imaging, increase the interval between acquisitions.
-
-
Optimize Filter Sets: Ensure your filter sets are well-matched to the excitation and emission spectra of MVP. Mismatched filters can lead to inefficient signal detection, tempting you to increase excitation power unnecessarily.
Q2: I've optimized my imaging parameters, but photobleaching is still a problem. What's the next step?
If adjusting your acquisition settings isn't sufficient, the next line of defense is to modify the chemical environment of your sample to be more forgiving to the MVP fluorophore. This involves the use of antifade mounting media.
Antifade Reagents: Your Chemical Shield
Antifade reagents are compounds added to your mounting medium that help to suppress photobleaching. They work through various mechanisms, primarily by scavenging for reactive oxygen species.[7]
Recommended Antifade Reagents for MVP:
Based on the known photophysics of pyrene derivatives, the following antifade reagents are recommended for use with MVP:
| Antifade Reagent | Mechanism of Action | Recommended Concentration | Suitability |
| n-Propyl gallate (NPG) | A potent antioxidant that scavenges free radicals. | 0.5% - 4% (w/v) | Fixed Cells |
| Trolox | A water-soluble vitamin E analog that acts as a triplet state quencher and ROS scavenger.[8] | 0.1 - 2 mM | Live and Fixed Cells[4][9] |
| p-Phenylenediamine (PPD) | An effective antifade agent, but can be toxic and may quench some fluorophores. | 0.1% - 1% (w/v) | Fixed Cells (with caution) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | A less potent but also less toxic alternative to PPD.[7] | 1% - 2.5% (w/v) | Live and Fixed Cells |
dot
Caption: Mechanisms of MVP photobleaching and mitigation.
Q3: How do I prepare and use an n-propyl gallate (NPG)-based antifade mounting medium?
NPG is a highly effective and widely used antifade reagent for fixed samples. Here is a standard protocol for its preparation.
Protocol: Preparation of NPG Antifade Mounting Medium
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade)
-
Phosphate-buffered saline (PBS), 10X stock solution
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Stir plate and stir bar
-
50 mL conical tube or beaker
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. This may require gentle warming and vortexing. Note: NPG has poor solubility in aqueous solutions.[10][11]
-
Prepare the glycerol/PBS mixture: In a 50 mL tube or beaker, combine 9 mL of glycerol with 1 mL of 10X PBS.
-
Combine the solutions: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.[10][11] Continue stirring for 10-15 minutes.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution and adjust to pH 7.4-8.0 using NaOH or HCl. Many fluorophores, including pyrene derivatives, exhibit brighter fluorescence at a slightly alkaline pH.
-
Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Q4: Can I use antifade reagents for live-cell imaging of MVP?
Yes, but care must be taken to use reagents that are non-toxic and cell-permeable. Trolox is an excellent choice for live-cell imaging.[4][9]
Protocol: Using Trolox for Live-Cell Imaging
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid; Sigma-Aldrich, Cat. No. 238813 or equivalent)
-
Ethanol or DMSO for stock solution
-
Your standard live-cell imaging medium
Procedure:
-
Prepare a 100 mM Trolox stock solution: Dissolve Trolox in ethanol or DMSO. Store in small aliquots at -20°C.
-
Prepare working solution: On the day of the experiment, dilute the Trolox stock solution directly into your imaging medium to a final concentration of 0.1-2 mM.[9][12] The optimal concentration may vary depending on your cell type and the imaging duration, so it is advisable to perform a titration to determine the best concentration for your specific experiment.
-
Incubate cells: Replace the medium on your cells with the Trolox-containing imaging medium shortly before you begin your imaging session.
Q5: I need to image for extended periods. Are there more powerful methods to prevent photobleaching?
For demanding applications such as single-molecule imaging or long-term time-lapse studies, an oxygen scavenging system can provide superior photoprotection. These systems enzymatically remove dissolved oxygen from the imaging buffer, thereby preventing the formation of ROS.[13][14][15]
Common Oxygen Scavenging Systems:
| System | Components | Advantages | Disadvantages |
| Glucose Oxidase/Catalase (GOX/CAT) | Glucose oxidase, catalase, and glucose | Widely used and effective. | Can produce hydrogen peroxide and gluconic acid, which can lower the pH of the medium.[6][16] |
| Protocatechuate-3,4-dioxygenase (PCD)/Protocatechuic acid (PCA) | PCD and PCA | Does not produce significant pH changes and can achieve very low oxygen concentrations.[8][14][15] | PCD can be more expensive and may require purification to remove nuclease contamination.[8][14] |
dot
Caption: Comparison of GOX/CAT and PCD/PCA oxygen scavenging systems.
Protocol: Glucose Oxidase/Catalase (GOX/CAT) Oxygen Scavenging System
Materials:
-
Glucose oxidase (from Aspergillus niger, Sigma-Aldrich, Cat. No. G2133 or equivalent)
-
Catalase (from bovine liver, Sigma-Aldrich, Cat. No. C9322 or equivalent)
-
D-glucose
-
Imaging buffer (e.g., PBS or a specialized imaging buffer)
Procedure:
-
Prepare stock solutions:
-
10% (w/v) D-glucose in your imaging buffer.
-
Glucose oxidase: 10 mg/mL in imaging buffer.
-
Catalase: 10 mg/mL in imaging buffer.
-
Store stock solutions at -20°C.
-
-
Prepare the final imaging buffer: Just before your experiment, add the components to your imaging buffer in the following order to the desired final concentrations:
-
D-glucose: 0.5-1% (w/v)
-
Glucose oxidase: 0.1-0.5 mg/mL
-
Catalase: 0.02-0.1 mg/mL
-
-
Usage: Replace the medium on your sample with the freshly prepared GOX/CAT-containing buffer immediately before imaging.
Note: The optimal concentrations of glucose oxidase and catalase may need to be determined empirically for your specific application.
Summary of Best Practices for Minimizing MVP Photobleaching
-
Optimize Imaging Parameters First:
-
Use the lowest possible excitation power.
-
Minimize exposure time.
-
Use appropriate filter sets.
-
-
Employ Antifade Reagents:
-
For fixed cells, use a glycerol-based mounting medium containing n-propyl gallate.
-
For live cells, supplement your imaging medium with Trolox.
-
-
Consider Oxygen Scavenging Systems for Demanding Applications:
-
The GOX/CAT system is a robust and widely used option.
-
The PCD/PCA system offers excellent oxygen removal with minimal pH changes.
-
-
General Good Practices:
-
Store MVP-labeled samples in the dark.
-
Minimize the time your sample is exposed to ambient light.
-
Work quickly and efficiently when setting up your experiment on the microscope.
-
By implementing these strategies, you can significantly reduce the photobleaching of this compound and enhance the quality and reliability of your fluorescence microscopy data.
References
-
ResearchGate. (2016, June 12). How to make mounting medium (anti fade)? Retrieved from [Link]
-
Hypermol. (n.d.). Oxygen Scavenger Microscopy - FluMaXx; 1x kit. Retrieved from [Link]
- Swoboda, M., Henig, J., Cheng, H., Takagi, Y., Schlierf, M., & Seidel, R. (2012). Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments. ACS Nano, 6(7), 6364–6369.
- Dave, R., & Gao, F. (2021). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science, 12(45), 15068–15077.
- Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826–1835.
- Lee, J., Lee, S., & Ragunathan, K. (2017). Acidification of the Oxygen Scavenging System in Single-Molecule Fluorescence Studies: In Situ Sensing with a Ratiometric Dual-Emission Probe. Analytical Chemistry, 89(21), 11591–11598.
- Kamyshan, S. V., et al. (2006). Pyrene fluorescence quenching by aromatic azides.
-
Biocompare. (2016, November 10). Best Quality Antifade Reagent For Fluorescent Analysis Of Immunostained Tissue Samples. Retrieved from [Link]
- Sickles, D. W., & Oblak, T. G. (1987). A pyrene fluorescence technique and microchamber for measurement of oxygen consumption of single isolated axons. Analytical Biochemistry, 163(2), 418–426.
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]
-
ResearchGate. (2013, August 29). How to avoid fluorescence bleaching? Retrieved from [Link]
- Dave, R., et al. (2009). Mitigating Unwanted Photophysical Processes for Improved Single-Molecule Fluorescence Imaging. Biophysical Journal, 96(6), 2371–2381.
-
LookChem. (n.d.). Cas 93265-41-9,this compound. Retrieved from [Link]
-
Reddit. (2022, March 13). What do you use to reduce phototoxicity/photobleaching during live cell imaging? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Alkyloxy modified pyrene fluorophores with tunable photophysical and crystalline properties. New Journal of Chemistry, 40(11), 9564-9573.
- Kim, J. J., Beardslee, R. A., Phillips, D. T., & Offen, H. W. (1969). FLUORESCENCE LIFETIMES OF PYRENE MONOMER AND EXCIMER AT HIGH PRESSURES.
-
ResearchGate. (n.d.). Mean lifetime of pyrene fluorescence, pyr , for PS-PMA-2/PVP in... Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 8. Expression and Purification of Nuclease-Free Oxygen Scavenger Protocatechuate 3,4-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitigating Unwanted Photophysical Processes for Improved Single-Molecule Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 14. Expression and Purification of Nuclease-Free Oxygen Scavenger Protocatechuate 3,4-Dioxygenase [jove.com]
- 15. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Solving solubility issues of (2'-Methoxyvinyl)pyrene in aqueous buffers
Technical Support Center: Solubilization of (2'-Methoxyvinyl)pyrene
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this hydrophobic compound in aqueous buffers. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful incorporation of this compound into your experimental workflows.
Introduction to this compound and its Solubility Challenges
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH).[1] Like its parent compound, it is characterized by high lipophilicity, making it inherently difficult to dissolve in aqueous solutions.[1] This poor water solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results, particularly in biological assays that necessitate aqueous buffer systems.
This guide will walk you through a systematic approach to overcoming these solubility hurdles, from simple co-solvent systems to more advanced encapsulation techniques.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions and concerns researchers face when working with this compound.
Q1: Why is my this compound crashing out of my aqueous buffer?
A: this compound is a highly hydrophobic molecule. When a concentrated stock solution, typically in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer, the compound's solubility limit is often exceeded, causing it to precipitate.[2][3] This is a common issue for many poorly water-soluble compounds.[3]
Q2: What is the maximum concentration of an organic solvent like DMSO I can use in my experiment?
A: This is highly dependent on your specific application, especially for cell-based assays. As a general rule, many cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific system. For some sensitive assays, even concentrations as low as 0.1% may be necessary.[2]
Q3: Can I just sonicate the solution to get it to dissolve?
A: While sonication can help to break up aggregates and transiently increase dissolution, it is often not a permanent solution for compounds that are fundamentally insoluble. The compound will likely precipitate out again over time. Sonication is best used in conjunction with one of the solubilization methods described below to ensure a stable solution.
Q4: What are the primary strategies for increasing the aqueous solubility of compounds like this compound?
A: The most common and effective strategies, which we will detail in this guide, include:
-
Co-Solvent Systems: Using water-miscible organic solvents to increase the solvent capacity of the aqueous buffer.[4][5]
-
Surfactant-Based Formulations: Employing detergents to form micelles that encapsulate the hydrophobic compound.[6][7]
-
Cyclodextrin Encapsulation: Using cyclic oligosaccharides to form inclusion complexes with the compound, thereby increasing its solubility.[8][9]
-
Lipid-Based Formulations: Incorporating the compound into lipid carriers like liposomes or nanoemulsions.[10][11][12]
In-Depth Troubleshooting Guides & Protocols
If simple dilution of your stock solution is not working, proceed to these more robust methods. The choice of method will depend on your experimental constraints, such as the required final concentration and the sensitivity of your assay to the solubilizing agents.
Method 1: Co-Solvent Systems
Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic solutes.[4][5] By creating a more favorable environment for the nonpolar this compound, precipitation can be prevented.
Recommended Co-Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin[3]
Experimental Protocol: Preparing a Working Solution with a Co-Solvent
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO (or another suitable organic solvent) to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Serial Dilution: Perform serial dilutions of your stock solution in the same organic solvent to get closer to your final desired concentration.
-
Final Dilution into Aqueous Buffer: In a critical step, add the small volume of the diluted organic stock solution to your aqueous buffer while vortexing vigorously. Never add the aqueous buffer to the organic stock, as this will almost certainly cause immediate precipitation.
-
Vehicle Control: Prepare a control sample containing the same final concentration of the co-solvent in the aqueous buffer to account for any effects of the solvent on your experiment.
Data Summary: Co-Solvent Considerations
| Co-Solvent | Typical Starting Concentration in Final Solution | Notes |
| DMSO | 0.1% - 1% (v/v) | Can be toxic to some cells at higher concentrations.[2] |
| Ethanol | 0.1% - 1% (v/v) | Can affect protein structure and enzyme activity. |
| PEG 400 | 1% - 10% (v/v) | Generally well-tolerated but increases solution viscosity. |
| Glycerin | 1% - 10% (v/v) | Biocompatible but can also increase viscosity. |
Method 2: Surfactant-Based Formulations
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions.[13][14] The hydrophobic cores of these micelles can encapsulate nonpolar molecules like this compound, effectively solubilizing them in the bulk aqueous phase.[7][15]
Recommended Surfactants:
-
Tween® 20
-
Tween® 80
-
Triton™ X-100
Experimental Protocol: Solubilization using Surfactants
-
Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.
-
Prepare Compound Stock: Dissolve the this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Create a Thin Film (Optional but Recommended): In a glass vial, add the compound stock solution and evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator. This creates a thin film of the compound on the vial surface, maximizing the surface area for interaction with the surfactant solution.
-
Solubilization: Add the surfactant-containing buffer to the vial with the thin film (or directly to the pre-weighed solid compound).
-
Agitation: Vortex and/or sonicate the mixture until the solution is clear. This may take some time. Gentle heating (e.g., to 37°C) can sometimes aid in solubilization but be cautious of compound stability.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any non-solubilized aggregates.
Data Summary: Common Surfactants and their Properties
| Surfactant | Type | Typical CMC | Notes |
| Tween® 20 | Non-ionic | ~0.06 mM | Generally mild and widely used in biological assays. |
| Tween® 80 | Non-ionic | ~0.012 mM | Can be more effective for highly hydrophobic compounds. |
| Triton™ X-100 | Non-ionic | ~0.2-0.9 mM[13] | Very effective solubilizer but can be harsher on proteins. |
Caption: Cyclodextrin encapsulates the hydrophobic guest molecule.
Decision-Making Workflow for Solubilization
For a systematic approach, use the following workflow to select the best method for your needs.
Caption: Decision tree for selecting a solubilization method.
References
- Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (n.d.). Google Cloud.
- Understanding Hydroxypropyl-beta-cyclodextrin: Properties, Applications, and Benefits. (n.d.). Google Cloud.
- Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. (1991). IWA Publishing.
- Synergistic solubilization of polycyclic aromatic hydrocarbons by mixed anionic-nonionic surfactants. (n.d.). PubMed.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
- 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formul
- Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. (2020). American Pharmaceutical Review.
- Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. (n.d.). ProQuest.
- A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications. (n.d.). Alfa Chemistry.
- Kinetic Aspects of Surfactant Solubilization of Soil-Bound Polycyclic Aromatic Hydrocarbons. (n.d.). ACS Publications.
- Hydroxypropyl Beta Cyclodextrin Uses, Benefits, Side Effects And Medicines. (n.d.). [No Source Found].
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). [No Source Found].
- HYDROXYPROPYL CYCLODEXTRIN. (n.d.). Ataman Kimya.
- Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. (n.d.). ACS Publications.
- Enhanced Characterization of Pyrene Binding in Mixed Cyclodextrin Systems via Fluorescence Spectroscopy. (2020). PubMed.
- Solubilization of pyrene in aqueous micellar solutions of gemini surfactants C12-s-C12.2Br. (2006). PubMed.
- Enhanced Characterization of Pyrene Binding in Mixed Cyclodextrin Systems via Fluorescence Spectroscopy. (2025). ResearchGate.
- Solubilization of pyrene by anionic-nonionic mixed surfactants. (n.d.). PubMed.
- Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017). ResearchGate.
- Conductometric study of sodium dodecyl sulfate–nonionic surfactant (Triton X-100, Tween 20, Tween. (n.d.). CORE.
- Lipid-based formulations. (n.d.). Gattefossé.
- How can I dissolve hydrophobic compounds in DMEM media? (2015). ResearchGate.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). JoVE.
- Application of Lipid-Based Formulations in Drug Discovery. (n.d.). ResearchGate.
- Handbook & Selection Guide to Detergents & Detergent Removal. (2018). G-Biosciences.
- Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). PMC - NIH.
- Detergents: Triton X-100, Tween-20, and More. (n.d.). Labome.
- Detergents: Triton X-100, Tween-20, and More: Type Chemicals. (2021). Scribd.
- Conductometric study of sodium dodecyl sulfate - nonionic surfactant (Triton X-100, Tween 20, Tween 60, Tween 80 or Tween 85) mixed micelles in aqueous solution. (2025). ResearchGate.
- Competitive solubilization of naphthalene and pyrene in various micellar systems. (2013). PubMed.
- A Novel Mode of Inclusion for Pyrene in β- Cyclodextrin Compounds: The Crystal Structures of β-Cyclodextrin with Cyclohexanol and Pyrene, and with n-Octanol and Pyrene. (n.d.). Journal of the American Chemical Society.
- Solubilization of pyrene by anionic-nonionic mixed surfactants. (2025). ResearchGate.
- Inclusion compounds in the systems of .beta.-cyclodextrin-alcohol-pyrene in aqueous solution. (n.d.). The Journal of Physical Chemistry.
- Pyrene Solubilization from H2O/DMF Solvent Mixture to the "Crew cut" Micelles of Polystyrene-Polyacrylic Acid Diablock Copolymer*. (n.d.). [No Source Found].
- This compound. (n.d.). lookchem.
- Cyclodextrins as encapsulation agents for plant bioactive compounds. (2014). PubMed.
- Trans-1-(2'-Methoxyvinyl)pyrene. (n.d.). BOC Sciences.
- This compound. (n.d.). Sobekbio Biosciences.
- This compound. (n.d.). ChemicalBook.
- This compound. (n.d.). PubChem.
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. iwaponline.com [iwaponline.com]
- 7. Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxypropyl Beta Cyclodextrin Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
Correcting for spectral shifts of (2'-Methoxyvinyl)pyrene due to pH changes
Welcome to the technical support center for (2'-Methoxyvinyl)pyrene (MVP). This resource is designed for researchers, scientists, and drug development professionals utilizing MVP in their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges related to the pH sensitivity of MVP's fluorescence spectra. Our goal is to provide you with the expertise and methodologies to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why does the fluorescence of my this compound sample change when the pH of the medium is altered?
The fluorescence of many organic fluorophores, including pyrene derivatives, can be sensitive to the local chemical environment.[1] Changes in pH can alter the protonation state of the fluorophore or nearby functional groups. In the case of this compound, while the pyrene core itself is not directly protonated in typical aqueous pH ranges, the methoxyvinyl group may influence the electronic distribution of the pyrene moiety. More commonly, pH sensitivity in pyrene derivatives arises from the presence of protonatable groups, such as amines, conjugated to the aromatic system.[2] Protonation can alter the electron-donating or -withdrawing nature of substituents, thereby affecting the energy of the excited state and leading to shifts in the emission spectrum.[3]
Q2: What are "spectral shifts," and how do they manifest with this compound?
Spectral shifts refer to changes in the absorption and/or emission spectra of a fluorophore. For pH-sensitive probes, you may observe:
-
Hypsochromic Shift (Blueshift): A shift of the emission maximum to a shorter wavelength (higher energy).
-
Bathochromic Shift (Redshift): A shift of the emission maximum to a longer wavelength (lower energy).
-
Changes in Fluorescence Intensity: An increase (enhancement) or decrease (quenching) of the fluorescence signal at a specific wavelength.[3]
The specific nature of the spectral shift for MVP upon pH changes will depend on the underlying mechanism of pH sensitivity.
Q3: What is a "ratiometric measurement," and why is it recommended for pH-sensitive probes?
A ratiometric measurement involves recording fluorescence intensity at two different wavelengths and calculating their ratio.[4][5][6] This technique is highly advantageous for pH measurements because the ratio is often independent of factors that can affect absolute fluorescence intensity, such as probe concentration, photobleaching, and excitation light intensity.[4][7] This self-calibrating feature significantly improves the accuracy and reliability of pH determination.[8][9]
Q4: How can I determine the pKa of this compound in my experimental system?
The pKa is the pH at which 50% of the molecule is in its protonated form and 50% is in its deprotonated form. You can determine the pKa of MVP by performing a pH titration and monitoring the resulting spectral changes. A plot of the ratiometric fluorescence (or intensity at a sensitive wavelength) versus pH will yield a sigmoidal curve. The pKa can be determined from the midpoint of this curve, often by fitting the data to the Henderson-Hasselbalch equation.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent fluorescence readings across samples with the same nominal pH. | 1. Inaccurate pH measurement of buffers. 2. Buffer capacity is insufficient to maintain pH upon sample addition. 3. Temperature fluctuations affecting both pH and fluorescence. | 1. Calibrate your pH meter with fresh, certified standards before preparing buffers. 2. Use a buffer with a pKa close to your target pH and at a sufficient concentration (e.g., 50-100 mM). 3. Ensure all measurements are performed at a constant, controlled temperature. |
| Significant photobleaching during the experiment. | 1. High excitation light intensity. 2. Prolonged exposure to excitation light. | 1. Reduce the excitation intensity to the lowest level that provides an adequate signal-to-noise ratio. 2. Minimize the duration of light exposure by using shutters and acquiring data efficiently. |
| Observed spectral shifts do not correlate with expected pH changes. | 1. The pH of the local microenvironment of the probe differs from the bulk solution pH. 2. The probe is interacting with other molecules in the sample (e.g., proteins, lipids) which alters its pKa.[1] | 1. Consider the possibility of localized pH domains in your sample. 2. Perform a pH titration of MVP in a medium that closely mimics your experimental conditions to determine its apparent pKa in that environment. |
| Low signal-to-noise ratio. | 1. Low concentration of MVP. 2. Inefficient excitation or emission wavelength selection. | 1. Increase the concentration of MVP, ensuring it remains within a linear response range to avoid self-quenching. 2. Determine the optimal excitation and emission wavelengths from the spectra of the protonated and deprotonated forms of MVP. |
Experimental Protocol: pH Titration and Correction for MVP
This protocol outlines the steps to characterize the pH-dependent spectral properties of this compound and establish a calibration curve for pH correction.
Materials and Reagents
-
This compound (MVP) stock solution (e.g., in DMSO or ethanol)
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12). It is recommended to use a set of "Good's buffers" for their stability and minimal interference with biological systems.[10]
-
Calibrated pH meter
-
Spectrofluorometer
-
Quartz cuvettes
Buffer Preparation
Prepare a series of buffers at desired pH values. For example, you can use a combination of citrate, phosphate, and borate buffers to cover a broad pH range. Ensure the final buffer concentration is sufficient to maintain the pH upon addition of the MVP stock solution.
| pH Range | Recommended Buffer System |
| 2.0 - 4.0 | Citrate Buffer |
| 4.0 - 6.0 | Acetate Buffer |
| 6.0 - 8.0 | Phosphate Buffer (or HEPES) |
| 8.0 - 10.0 | Borate Buffer |
| 10.0 - 12.0 | Carbonate-Bicarbonate Buffer |
Spectrofluorometer Setup
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance spectral resolution and signal intensity.
Data Acquisition
-
Add a fixed volume of the MVP stock solution to a cuvette containing a buffer of a specific pH. The final concentration of MVP should be low enough to avoid inner filter effects and aggregation.
-
Record the emission spectrum of MVP over a relevant wavelength range (e.g., 350-600 nm) at a fixed excitation wavelength. The excitation wavelength should be chosen based on the absorption spectrum of MVP, ideally at an isosbestic point if one exists.
-
Repeat this measurement for the entire series of pH buffers, from low to high pH.
-
Acquire a blank spectrum for each buffer to correct for background fluorescence.
Data Analysis
-
Subtract the blank spectrum from each corresponding MVP spectrum.
-
Identify the emission wavelengths that show the most significant pH-dependent changes. For a ratiometric analysis, you will typically select one wavelength that is sensitive to pH and another that is relatively insensitive (an isosbestic point) or changes in the opposite direction.[7]
-
Calculate the ratio of the fluorescence intensities at the two selected wavelengths (e.g., Iλ1 / Iλ2) for each pH value.
-
Plot the intensity ratio versus pH. The resulting data should form a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa of MVP.
pH = pKa + log([I - I_min] / [I_max - I])
Where:
-
I is the fluorescence intensity ratio at a given pH.
-
I_min is the minimum fluorescence intensity ratio (at low pH).
-
I_max is the maximum fluorescence intensity ratio (at high pH).
-
Creating a Calibration Curve
The plot of the ratiometric intensity versus pH serves as your calibration curve. For subsequent experiments, you can measure the ratiometric intensity of MVP in your unknown sample and use this calibration curve to determine the corresponding pH.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for pH titration and the creation of a calibration curve.
Caption: Workflow for pH titration and calibration of this compound.
Underlying Principles of pH Sensitivity
The pH-induced spectral shifts in fluorescent probes like MVP are governed by the equilibrium between the protonated (HA) and deprotonated (A⁻) forms of a functional group.
Caption: Energy level diagram illustrating pH-dependent fluorescence.
This equilibrium dictates the relative populations of the two species, each of which may have distinct absorption and emission properties. By measuring the fluorescence, we can infer the position of this equilibrium and thus the pH of the solution.
References
-
Analyst. (2023). Ratiometric fluorescent probes for pH mapping in cellular organelles. RSC Publishing. [Link]
-
Analytical Chemistry. (n.d.). Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. ACS Publications. [Link]
-
AZoM. (2018). A Guide to Ratiometric Fluorescence. [Link]
-
MDPI. (n.d.). Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe. [Link]
-
MDPI. (2025). A Ratiometric Fluorescence Nano pH Biosensor for Live-Cell Imaging Using Cerasome. [Link]
-
NIH. (n.d.). Near-Infrared Fluorescence Lifetime pH-Sensitive Probes. PMC. [Link]
-
NIH. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. PMC. [Link]
-
ResearchGate. (2025). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). [Link]
-
ResearchGate. (2025). Strategies for Developing pH Sensitive Fluorescent Probes. [Link]
-
RSC Publishing. (n.d.). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. [Link]
-
RSC Publishing. (n.d.). Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels. [Link]
-
The Royal Society of Chemistry. (n.d.). 1. General method of UV-Vis and fluorescence titration. [Link]
-
SciSpace. (n.d.). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared. [Link]
-
NIH. (n.d.). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. PMC. [Link]
-
ResearchGate. (2025). 15 N Nmr Study of Protonation Position Determination in 2-(6-Methoxynaphthalen-2-Yl)Vinyl Diazine Chromophores. [Link]
-
NIH. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. [Link]
-
NIH. (n.d.). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. PMC. [Link]
-
ResearchGate. (n.d.). Luminescent Thermoresponse via Excimer/Exciplex Transition of Pyrene Derivative in Polymer Networks Containing[6]Rotaxane. [Link]
-
ChemRxiv. (n.d.). Putting the “P” back in Delayed Fluorescence – Silylethynyl Substitution Generates Efficient Pyrene Annihilators for Red-to- Blue Photon Upconversion. [Link]
-
NIH. (2025). The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins. PMC. [Link]
-
The Royal Society of Chemistry. (2025). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. [Link]
-
ResearchGate. (2026). Quantitative Characterization of Pyrene- Labeled Macromolecules in Solution by Global Analysis of Fluorescence Decays. [Link]
-
PubMed. (2013). The effect of poly(vinyl alcohol) on the photophysical properties of pyronin dyes in aqueous solution: a spectroscopic study. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
-
NIH. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PMC. [Link]
Sources
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ratiometric fluorescent probes for pH mapping in cellular organelles - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azom.com [azom.com]
- 7. mdpi.com [mdpi.com]
- 8. A Ratiometric Fluorescence Nano pH Biosensor for Live-Cell Imaging Using Cerasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pH‐dependent photophysical and spectral properties of pH‐sensing green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Analyzing (2'-Methoxyvinyl)pyrene (MVP) Fluorescence Data
Welcome to the technical support center for (2'-Methoxyvinyl)pyrene (MVP) fluorescence data analysis. As a potent environmentally sensitive probe, MVP offers deep insights into the molecular landscapes of lipid bilayers and protein microenvironments.[1] Its pronounced spectral shift in response to changes in local polarity makes it an invaluable tool for researchers in biophysics and drug development. However, this very sensitivity necessitates a nuanced approach to data acquisition and analysis. This guide is designed to provide you with the expertise and field-proven insights necessary to navigate the complexities of MVP fluorescence experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MVP) and why is it used in fluorescence studies?
A1: this compound, or MVP, is a derivative of pyrene, a polycyclic aromatic hydrocarbon.[1] It is employed as a fluorescent probe due to its high sensitivity to the local environment. Specifically, its fluorescence emission spectrum shifts to shorter wavelengths (a "blue shift") as its surroundings become less polar. This property allows researchers to probe the hydrophobicity of specific sites within biological systems, such as the core of a lipid membrane or a binding pocket in a protein.
Q2: What is ratiometric analysis and why is it preferred for MVP data?
A2: Ratiometric analysis is a technique that involves calculating the ratio of fluorescence intensities at two different emission wavelengths.[2][3] For MVP, this typically involves dividing the intensity at a shorter wavelength (e.g., in the blue region of the spectrum) by the intensity at a longer wavelength (e.g., in the green region). This method is advantageous because it provides a self-calibrating measurement that is less susceptible to variations in probe concentration, excitation light intensity, and detection efficiency.[2] This enhances the accuracy and reproducibility of the data.
Q3: What are the typical excitation and emission wavelengths for MVP?
A3: The optimal excitation and emission wavelengths for MVP can vary slightly depending on the solvent and the specific experimental setup. However, a common starting point is an excitation wavelength around 340 nm. The emission spectrum is then typically recorded over a range, for example, from 370 nm to 600 nm, to capture both the monomer and potential excimer emissions. The specific wavelengths chosen for ratiometric analysis should be determined empirically by identifying the peaks of the emission spectra in environments of known polarity.
Q4: What is excimer formation and how does it affect MVP fluorescence?
A4: An excimer is an "excited-state dimer" that forms when an excited fluorophore interacts with a ground-state fluorophore of the same kind.[4][5] This phenomenon is highly dependent on the concentration and proximity of the MVP molecules. Excimer formation results in a new, broad, and red-shifted emission band (typically around 470-500 nm).[4][5] While often a valuable tool for studying molecular proximity, unintended excimer formation can complicate the analysis of environmental polarity. It is crucial to work at concentrations where monomer emission is dominant to avoid this issue.
Troubleshooting Guide
Q1: My MVP fluorescence signal is very weak. What could be the cause?
A1: A weak fluorescence signal can stem from several factors:
-
Low Probe Concentration: Ensure that the concentration of MVP is sufficient for detection by your instrument. However, be mindful of the risk of excimer formation at high concentrations.
-
Quenching: The fluorescence of MVP can be quenched (diminished) by various substances, including molecular oxygen and certain ions.[6][7][8][9][10] Degassing your solutions can sometimes mitigate oxygen quenching.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the MVP molecules. Minimize exposure times and use the lowest effective excitation intensity.
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths, as well as the slit widths on your fluorometer, are set appropriately.
Q2: I am observing a broad, featureless emission spectrum instead of distinct peaks. What is happening?
A2: A broad emission spectrum is often indicative of high probe concentration leading to significant excimer formation.[4][5] The broad excimer band can obscure the structured monomer emission. To resolve this, try serially diluting your sample to find a concentration where the characteristic monomer peaks are visible. Impurities in the MVP sample or solvent can also contribute to a distorted spectrum.[11]
Q3: The I1/I3 ratio of my pyrene-based probe is not changing as expected. What should I check?
A3: While MVP itself is the primary focus, issues with the well-known I1/I3 ratio of pyrene are analogous. The ratio of the first and third vibronic bands (I1/I3) of pyrene's monomer fluorescence is a sensitive indicator of solvent polarity.[12][13] If this ratio is not responding as anticipated, consider the following:
-
Probe Purity: Impurities can significantly alter the fluorescence properties of pyrene.[11]
-
Instrument Resolution: Insufficient spectral resolution on your fluorometer can make it difficult to accurately measure the intensities of the individual vibronic bands.
-
Probe Localization: Ensure that the probe is partitioning into the environment you intend to study.
Q4: My results are not reproducible. What are the key sources of variability?
A4: Lack of reproducibility can be frustrating. Focus on controlling these key variables:
-
Temperature: The fluorescence of MVP, like most fluorophores, is temperature-dependent. Ensure that all measurements are performed at a consistent and recorded temperature.
-
Sample Preparation: Inconsistencies in probe concentration, solvent composition, and incubation times can all lead to variable results.
-
pH: For some systems, pH can influence the local environment and thus the fluorescence of MVP.[14] Buffer your solutions appropriately.
-
Oxygen Content: As mentioned, oxygen can quench fluorescence.[7] If high precision is required, consider deoxygenating your samples.
Experimental Protocols
Protocol 1: Ratiometric Measurement of Environmental Polarity using MVP
-
Sample Preparation:
-
Prepare a stock solution of MVP in a suitable organic solvent (e.g., ethanol or DMSO).
-
Add a small aliquot of the MVP stock solution to your experimental sample (e.g., a suspension of liposomes or a protein solution) to achieve the desired final concentration. Aim for a concentration that minimizes excimer formation while providing a good signal-to-noise ratio. This often falls in the low micromolar range.
-
Incubate the sample to allow the probe to partition into the environment of interest. The incubation time will depend on the system and should be optimized.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to approximately 340 nm.
-
Record the emission spectrum from 370 nm to 600 nm.
-
Identify the wavelengths corresponding to the maximum emission intensities in the blue and green regions of the spectrum. These will be your wavelengths for ratiometric analysis.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at the shorter wavelength to the intensity at the longer wavelength.
-
Compare this ratio across different experimental conditions to infer changes in environmental polarity.
-
| Parameter | Recommended Value |
| Excitation Wavelength | ~340 nm |
| Emission Range | 370 - 600 nm |
| MVP Concentration | Low micromolar range (empirically determined) |
Protocol 2: Labeling of Biomolecules with a Pyrene Derivative
While direct labeling with MVP may be less common, the principles of labeling with pyrene derivatives are applicable.[15]
-
Reagent Preparation:
-
Labeling Reaction:
-
Combine the biomolecule to be labeled with the pyrene reagent in the reaction buffer.
-
The stoichiometry of the reaction will need to be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture for a sufficient time at a suitable temperature (e.g., room temperature or 4°C).
-
-
Purification:
-
Remove the unreacted probe using a suitable method, such as dialysis, size-exclusion chromatography, or ethanol precipitation.[15]
-
-
Characterization:
-
Confirm the successful labeling and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the pyrene.
-
Data Analysis Workflow
The following diagram illustrates a typical workflow for analyzing MVP fluorescence data.
Caption: Workflow for MVP fluorescence data analysis.
References
- Labeling of mRNA with Pyrene.
- Cas 93265-41-9,this compound | lookchem.
- Ratiometric fluorescence probes for visible detection and accurate identific
- Comparison of excitation and emission ratiometric fluorescence methods for quantifying the membrane dipole potential - PubMed.
- Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight - PMC.
- Maximizing analytical precision: exploring the advantages of ratiometric strategy in fluorescence, Raman, electrochemical, and mass spectrometry detection - Frontiers.
- Alkyloxy modified pyrene fluorophores with tunable photophysical and crystalline properties - New Journal of Chemistry (RSC Publishing).
- Molecularly Imprinted Ratiometric Fluorescent Sensors for Analysis of Pharmaceuticals and Biomarkers - MDPI.
- [2210.
- Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - RSC Publishing.
- Pyrene: A Probe to Study Protein Conformation and Conform
- Quantitative Characterization of Pyrene- Labeled Macromolecules in Solution by Global Analysis of Fluorescence Decays - ResearchG
- (PDF)
- Pyrene - OMLC.
- A chemiluminescent probe specific for singlet oxygen - PubMed - NIH.
- Non-Genotoxic and Environmentally Relevant Lower Molecular Weight Polycyclic Aromatic Hydrocarbons Significantly Increase Tumorigenicity of Benzo[a]pyrene in a Lung Two-Stage Mouse Model - MDPI.
- Quenching of Fluorescence by Oxygen.
- Can you suggest me how to get the different fluorescence peaks of pyrene in ethanol/DMSO at excitation wavelength of 310 nm?
- FLUORESCENCE QUENCHING OF RHODAMINE 6G IN METHANOL AT HIGH CONCENTRATION A. PENZKOFER and Y. LU1 1. Introduction Molecules promo.
- Pyrene fluorescence emission is sensitive to solvent polarity....
- Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity.
- Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - NIH.
- Quenching of [Ru(bpy)
- 1,2-Dibromopyrene Derivatization for Sensing Applic
- Benzo[ a]pyrene-Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity.
- Assessment of Benzo(a)pyrene-equivalent Carcinogenicity and Mutagenicity of Residential Indoor versus Outdoor Polycyclic Aromatic Hydrocarbons Exposing Young Children in New York City - MDPI.
- (PDF) Translocation of benzo(a)
- pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments - RSC Publishing.
- Fluorescence Behavior of a Pyrene-End-Capped Poly(ethylene oxide)
Sources
- 1. lookchem.com [lookchem.com]
- 2. Ratiometric fluorescence probes for visible detection and accurate identification of MPEA vapor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Maximizing analytical precision: exploring the advantages of ratiometric strategy in fluorescence, Raman, electrochemical, and mass spectrometry detection [frontiersin.org]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Technical Support Center: (2'-Methoxyvinyl)pyrene (MVP) in Membrane Fluidity Assays
Welcome to the technical support guide for (2'-Methoxyvinyl)pyrene (MVP), a powerful fluorescent probe for investigating membrane fluidity. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of MVP and to help you navigate the common challenges and artifacts that can arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using MVP for membrane fluidity measurements?
A: this compound (MVP) is a fluorescent membrane probe derived from pyrene.[1][2] Its utility in measuring membrane fluidity is based on its ability to form "excimers" (excited-state dimers) at high concentrations within a lipid bilayer.
-
Monomer Emission: In a highly fluid or disordered membrane, MVP molecules are dispersed and move freely. When excited, they emit fluorescence as individual molecules, known as monomers. This results in a characteristic emission spectrum with peaks typically around 375-400 nm.
-
Excimer Emission: In a more viscous or ordered membrane, the reduced lateral diffusion of MVP molecules allows an excited monomer to encounter a ground-state monomer. This interaction forms a transient excimer, which emits light at a longer, red-shifted wavelength, typically around 470-480 nm.
The ratio of the excimer to monomer fluorescence intensity (E/M ratio) is therefore directly proportional to the probe's proximity and diffusion rate, which serves as a reliable index of membrane fluidity. A higher E/M ratio indicates lower fluidity (a more viscous membrane), while a lower E/M ratio signifies higher fluidity.[3][4]
Q2: How does MVP compare to other common membrane fluidity probes like Laurdan or DPH?
A: MVP, Laurdan, and DPH (1,6-diphenyl-1,3,5-hexatriene) are all valuable tools, but they measure slightly different aspects of the membrane's physical state and have distinct advantages and disadvantages.
| Probe | Principle | Advantages | Disadvantages |
| MVP | Excimer/Monomer Ratio | Ratiometric measurement is less sensitive to probe concentration fluctuations and photobleaching.[5][6] | Can be prone to aggregation at high concentrations. Shorter excitation wavelength can overlap with cellular autofluorescence.[7] |
| Laurdan | Solvatochromism (Emission Shift) | Highly sensitive to lipid packing and water penetration in the bilayer.[8] Good for visualizing lipid domains. | Requires spectral imaging or two separate emission channels. Temperature control is critical for reproducible results.[8] |
| DPH | Fluorescence Polarization/Anisotropy | Provides a measure of rotational mobility and lipid order.[9] | Measurements can be affected by light scattering and are not ratiometric, making them more sensitive to probe concentration and photobleaching. |
Q3: What are the key spectral properties of MVP?
A: While exact wavelengths can vary slightly depending on the solvent environment and instrumentation, the typical spectral properties are as follows:
| State | Excitation Max (λ_ex) | Emission Max (λ_em) |
| Monomer | ~340 nm | ~375 nm and ~395 nm |
| Excimer | ~340 nm | ~475 nm |
It is crucial to perform a full spectral scan on your specific instrument to determine the optimal excitation and emission wavelengths for both monomer and excimer forms in your experimental system.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a robust starting point for labeling live cells with MVP and acquiring data.
Step-by-Step Methodology
-
Probe Preparation:
-
Prepare a 1-5 mM stock solution of MVP in a high-quality, anhydrous solvent such as DMSO or ethanol.
-
Store the stock solution protected from light at -20°C.
-
-
Cell Preparation:
-
Culture cells to a healthy, sub-confluent state on a suitable imaging dish or microplate. Adherent cells are often easier to work with than suspension cells.[7]
-
Wash the cells gently twice with a pre-warmed, serum-free buffer (e.g., PBS or HBSS) to remove any residual media components that could interact with the probe.
-
-
MVP Labeling:
-
Dilute the MVP stock solution into the serum-free buffer to a final working concentration. This is a critical optimization step. Start with a concentration range of 1-10 µM.
-
Incubate the cells with the MVP labeling solution for 5-20 minutes at your experimental temperature (e.g., 37°C).[7] The optimal time and temperature should be determined empirically for each cell line.[10]
-
Gently wash the cells two to three times with the pre-warmed buffer to remove any unincorporated probe.
-
-
Data Acquisition:
-
Acquire fluorescence data immediately using a fluorometer, plate reader, or confocal microscope.
-
Set the excitation wavelength to ~340 nm.
-
Record the emission intensity at the monomer peak (~395 nm) and the excimer peak (~475 nm).
-
For microscopy: Ensure a perfect overlay of images if using two separate channels.[8]
-
-
Data Analysis:
-
Correct for any background fluorescence from unlabeled cells.
-
Calculate the Excimer-to-Monomer (E/M) ratio: E/M = Intensity at ~475 nm / Intensity at ~395 nm .
-
Compare the E/M ratios between your different experimental conditions.
-
Essential Controls for Assay Validation
To ensure the trustworthiness of your results, the following controls are indispensable:
-
Unlabeled Control: Measure the autofluorescence of your cells at the same excitation and emission wavelengths. This value should be subtracted from your experimental readings. Pyrene-based probes can have excitation wavelengths that overlap with cellular autofluorescence, making this control crucial.[7]
-
Positive Control (Increased Fluidity): Treat cells with a known membrane fluidizer, such as a low concentration of ethanol or benzyl alcohol. This should result in a decrease in the E/M ratio.
-
Negative Control (Decreased Fluidity): Treat cells with a membrane rigidifier, such as cholesterol or by lowering the temperature.[11][12] This should result in an increase in the E/M ratio.
dot graph TD; subgraph "Experimental Setup" A[Start: Healthy Cells] --> B{Wash with Serum-Free Buffer}; B --> C{Incubate with MVP}; C --> D{Wash to Remove Unbound Probe}; end subgraph "Data Acquisition & Analysis" D --> E[Excite at ~340 nm]; E --> F{Measure Monomer Emission (~395 nm)}; E --> G{Measure Excimer Emission (~475 nm)}; F & G --> H[Calculate E/M Ratio]; end subgraph "Validation Controls" I[Unlabeled Cells] --> J[Subtract Background]; K[Fluidizer Treatment] --> L[Expect Decreased E/M]; M[Rigidifier Treatment] --> N[Expect Increased E/M]; end H --> O((Interpret Fluidity)); J --> H; L --> O; N --> O;
end dot Caption: MVP Experimental and Validation Workflow.
Troubleshooting Guide
This section addresses specific issues that can lead to artifacts in your membrane fluidity measurements.
Problem 1: The E/M ratio is unexpectedly high and unresponsive to treatments.
| Possible Cause | Explanation | Recommended Solution |
| Probe Aggregation in Aqueous Phase | If the MVP concentration is too high or if it is not properly solubilized, it can form aggregates in the labeling buffer. These aggregates exhibit strong excimer fluorescence, independent of membrane fluidity, leading to a high, static E/M ratio.[13][14] | • Optimize Concentration: Perform a concentration curve (e.g., 0.5 µM to 20 µM) to find the lowest concentration that gives a robust signal without aggregation. • Ensure Solubilization: Vortex the diluted probe solution thoroughly before adding it to the cells. • Control for Aggregates: Measure the fluorescence of the labeling solution alone. It should be predominantly monomeric. |
| Excessive Probe in Membrane | Overloading the membrane with MVP can force excimer formation due to proximity, masking the true fluidity-dependent changes. | • Reduce Incubation Time: Shorten the labeling time (e.g., from 20 min to 5 min).[10] • Lower Concentration: Use a lower working concentration of MVP. |
Problem 2: The fluorescence signal is weak or unstable (photobleaching).
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Probe Loading | The MVP concentration or incubation time may be too low for your specific cell type, resulting in a poor signal-to-noise ratio. | • Increase Concentration/Time: Systematically increase the MVP concentration or incubation time. Ensure you do not enter the aggregation-prone regime (see Problem 1). |
| Photobleaching | Pyrene derivatives can be susceptible to photobleaching, especially under intense illumination from a confocal microscope. While ratiometric measurements offer some protection, significant bleaching can still introduce artifacts.[5] | • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal. • Minimize Exposure Time: Use faster acquisition speeds and avoid repeated scanning of the same area. • Use an Antifade Reagent: If compatible with your live-cell experiment, consider using a commercially available antifade reagent. |
Problem 3: High background or autofluorescence.
| Possible Cause | Explanation | Recommended Solution |
| Cellular Autofluorescence | Cellular components, particularly NADH and flavins, fluoresce in the same spectral region as the MVP monomer.[7] This can artificially alter the calculated E/M ratio. | • Use Phenol Red-Free Media: During labeling and imaging, use media that does not contain phenol red. • Background Subtraction: Always measure the fluorescence of an unlabeled cell sample and subtract this spectrum from your labeled samples. • Time-Resolved Fluorescence: If available, use time-gated fluorescence detection. The fluorescence lifetime of pyrene is very long, allowing you to collect emission after most of the short-lived autofluorescence has decayed.[7] |
| Incomplete Washing | Residual MVP in the buffer or loosely attached to the outside of the cell can contribute to background signal. | • Perform Thorough Washes: Ensure you are performing at least two to three gentle but complete washes after the labeling step. |
dot graph TD; subgraph "Problem Identification" A{Start: Artifact in Data} -->|High E/M Ratio| B(Probe Aggregation?); A -->|Weak/Unstable Signal| C(Low Loading or Photobleaching?); A -->|High Background| D(Autofluorescence or Poor Washing?); end subgraph "Causality & Solution Paths" B --> E{Optimize Concentration & Incubation Time}; C --> F{Increase Loading or Decrease Excitation}; D --> G{Background Subtraction & Improve Washing}; end subgraph "Resolution" E --> H((Reliable E/M Ratio)); F --> H; G --> H; end
end dot Caption: Troubleshooting Logic for MVP Artifacts.
Problem 4: Results are inconsistent between experiments.
| Possible Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Membrane fluidity is highly dependent on temperature.[8][11] Small variations in temperature between experiments can lead to significant changes in the E/M ratio. | • Use a Temperature-Controlled Stage/Chamber: All measurements must be performed at a constant, defined temperature.[8] Pre-warm all solutions and equipment. |
| Variability in Cell Health/Density | The physiological state of the cells, including their confluence and passage number, can affect membrane composition and fluidity. | • Standardize Cell Culture: Use cells from the same passage number and seed them to achieve a consistent density for each experiment. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent Probe Loading | Variations in incubation time, temperature, or pipetting can alter the amount of probe incorporated into the membrane, affecting the E/M ratio. | • Standardize the Protocol: Adhere strictly to the optimized labeling protocol. Use a thermomixer for incubation steps if possible to ensure uniform temperature.[8] |
By systematically addressing these potential pitfalls and incorporating rigorous controls, you can harness the full power of this compound to generate reliable and reproducible data on membrane fluidity.
References
-
Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. (2018). National Institutes of Health. [Link]
-
Measuring plasma membrane fluidity using confocal microscopy. (2025). CiteAb. [Link]
-
Membrane fluidity. Wikipedia. [Link]
-
Control of Membrane Lipid Fluidity by Molecular Thermosensors. (N.d.). National Institutes of Health. [Link]
-
Mechanistic Insights into the Cholesterol-dependent Binding of Perfringolysin O-based Probes and Cell Membranes. (2017). PubMed Central. [Link]
-
Control over membrane fluidity and biophysical properties of synthetic terpolymer stabilized complex coacervates. (N.d.). Royal Society of Chemistry. [Link]
-
Measuring plasma membrane fluidity using confocal microscopy | Request PDF. (N.d.). ResearchGate. [Link]
-
How to change cell membrane fluidity?. (2018). ResearchGate. [Link]
-
Membrane fluidity measurement using UV fluorescence polarization. (N.d.). BMG LABTECH. [Link]
-
Effects of Concentration and Surface Pressure on MBP Interaction with Cholesterol in Langmuir Films. (N.d.). PubMed Central. [Link]
-
Measuring plasma membrane fluidity using confocal microscopy. (2025). PubMed. [Link]
-
Measuring plasma membrane fluidity using confocal microscopy. (N.d.). Springer Nature Experiments. [Link]
-
Measuring plasma membrane fluidity using confocal microscopy. (2025). Utrecht University Research Portal. [Link]
-
Plasma membrane labelling efficiency, internalization and partitioning of functionalized fluorescent lipids as a function of lipid structure. (N.d.). National Institutes of Health. [Link]
-
Exploration of molecular interactions in cholesterol superlattices: effect of multibody interactions. (N.d.). PubMed. [Link]
-
Excimer-monomer fluorescence changes by supramolecular disassembly for protein sensing and quantification. (N.d.). National Institutes of Health. [Link]
-
This compound. (N.d.). LookChem. [Link]
-
How can I measure membrane fluidity with PDA?. (2017). ResearchGate. [Link]
-
Changes of the membrane lipid organization characterized by means of a new cholesterol-pyrene probe. (2007). PubMed. [Link]
-
Monitoring protein stability and aggregation in vivo by real-time fluorescent labeling. (N.d.). National Institutes of Health. [Link]
-
In Silico Tools to Score and Predict Cholesterol–Protein Interactions. (2024). PubMed Central. [Link]
-
The ratio of excimer emission intensity to monomer emission intensity (...). (N.d.). ResearchGate. [Link]
-
Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes. (2012). National Institutes of Health. [Link]
-
Dual Mechanisms of Cholesterol-GPCR Interactions That Depend on Membrane Phospholipid Composition. (N.d.). National Institutes of Health. [Link]
-
Aggregation-Induced Fluorescence Probe for Monitoring Membrane Potential Changes in Mitochondria. (N.d.). PubMed. [Link]
-
Ratio of excimer (486 nm) to monomer (397 nm) emission intensities for.... (N.d.). ResearchGate. [Link]
-
A Membrane-Targeting Aggregation-Induced Emission Probe for Monitoring Lipid Droplet Dynamics in Ischemia/Reperfusion-Induced Cardiomyocyte Ferroptosis. (2024). PubMed. [Link]
-
Optimization of Cell Membrane Purification for the Preparation and Characterization of Cell Membrane Liposomes. (N.d.). National Institutes of Health. [Link]
-
Optimized labeling of membrane proteins for applications to super-resolution imaging in confined cellular environments using monomeric streptavidin. (N.d.). ResearchGate. [Link]
-
A case study of protein sample prep strategies for membrane proteins. (2020). YouTube. [Link]
-
The combination of benzo[a]pyrene and ultraviolet A causes an in vivo time-related accumulation of DNA damage in mouse skin. (N.d.). PubMed. [Link]
-
P2X7-mediated alteration of membrane fluidity is associated with the late stages of age-related macular degeneration. (N.d.). PubMed Central. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 93265-41-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Excimer-monomer fluorescence changes by supramolecular disassembly for protein sensing and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Plasma membrane labelling efficiency, internalization and partitioning of functionalized fluorescent lipids as a function of lipid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Aggregation-Induced Fluorescence Probe for Monitoring Membrane Potential Changes in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Membrane-Targeting Aggregation-Induced Emission Probe for Monitoring Lipid Droplet Dynamics in Ischemia/Reperfusion-Induced Cardiomyocyte Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for (2'-Methoxyvinyl)pyrene imaging
Welcome to the technical support resource for (2'-Methoxyvinyl)pyrene (MVP) imaging. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the signal-to-noise ratio (SNR) in your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively troubleshoot and optimize your imaging workflows.
Understanding the Probe: The Photophysics of this compound
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon widely used as a fluorescent probe.[1] Its utility stems from several key photophysical properties that are highly sensitive to its immediate microenvironment.
-
Environmental Sensitivity: The fluorescence emission spectrum of pyrene and its derivatives can change based on the polarity of the surrounding solvent or medium. This makes it a powerful tool for probing local environments within cells or lipid membranes.[2][3][4]
-
Monomer and Excimer Emission: At low concentrations, MVP emits a characteristic structured "monomer" fluorescence in the blue-green region. However, when two MVP molecules are in close proximity (within ~10 Å), they can form an "excimer" (excited-state dimer), which results in a broad, unstructured, and red-shifted emission band, typically centered around 480 nm.[3][4][5] This unique feature allows for the study of molecular organization and proximity.
-
Hydrophobicity: As a hydrophobic molecule, MVP preferentially partitions into nonpolar environments like lipid bilayers, making it an excellent probe for studying membranes and lipid trafficking.[6]
A strong grasp of these principles is the foundation for effective troubleshooting. Most issues with signal and noise can be traced back to a misunderstanding of how these properties behave in a complex biological system.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during MVP imaging in a direct question-and-answer format.
Category 1: Weak or Noisy Signal
Q1: My overall signal is very weak, making it difficult to distinguish from the background. What are the likely causes?
A weak signal is one of the most common issues and can stem from several factors related to the probe itself, the instrumentation, or the sample.
Causality: A detectable fluorescent signal depends on three things: sufficient fluorophores being present, efficient excitation of those fluorophores, and efficient detection of the emitted photons. A failure in any part of this chain will result in a poor signal.
Troubleshooting Workflow:
// Low Signal Path low_signal_causes [label="Potential Causes:\n- Incorrect Microscope Settings\n- Low Probe Concentration\n- Photobleaching\n- Unfavorable Microenvironment", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", align=left]; low_signal_solutions [label="Solutions:\n1. Verify filter cubes/laser lines.\n2. Optimize probe concentration.\n3. Reduce excitation power/exposure.\n4. Check solvent/buffer conditions.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", align=left];
// High Noise Path high_noise_causes [label="Potential Causes:\n- Cellular/Tissue Autofluorescence\n- Media/Buffer Fluorescence\n- Non-specific Probe Binding\n- Detector Noise", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", align=left]; high_noise_solutions [label="Solutions:\n1. Use red-shifted dyes if possible.\n2. Image in phenol red-free media.\n3. Optimize washing steps.\n4. Adjust detector gain/offset.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", align=left];
// Connections start -> check_signal; check_signal -> low_signal_causes [label="Yes"]; low_signal_causes -> low_signal_solutions; check_signal -> check_noise [label="No"];
start -> check_noise [style=invis]; // To guide layout check_noise -> high_noise_causes [label="Yes"]; high_noise_causes -> high_noise_solutions; check_noise -> low_signal_causes [label="No, but SNR is still poor", headport="w"]; } enddot Caption: Troubleshooting workflow for low SNR.
Step-by-Step Solutions:
-
Verify Instrument Settings: MVP requires UV or near-UV excitation.[6] Ensure you are using the correct filter cube or laser line for excitation (typically ~340-360 nm) and collecting emission in the appropriate range (monomer: ~375-425 nm).[5][7] Mismatched settings are a primary cause of poor signal.
-
Optimize Probe Concentration: While intuitive to increase concentration for a stronger signal, too much MVP can lead to aggregation and self-quenching, paradoxically decreasing the fluorescent signal.[8] Perform a concentration titration to find the optimal balance between signal and background.
-
Assess for Photobleaching: Pyrene derivatives can be susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[9][10] If your signal is bright initially but fades rapidly, this is the likely culprit. See Q3 for mitigation strategies.
-
Consider the Microenvironment: The quantum yield (the efficiency of fluorescence) of MVP can be influenced by its local environment.[11] If the probe is in a highly aqueous or quenching environment when it is intended for a lipid environment, the signal may be inherently low.
Category 2: High Background Fluorescence
Q2: My images are washed out by high, non-specific background. How can I reduce it?
High background fluorescence is a common problem that directly reduces SNR by obscuring the specific signal.[12] It can originate from multiple sources within the sample and the imaging medium.
Causality: Background fluorescence is any detected light that is not from the specifically bound probe of interest.[12] The primary sources are cellular autofluorescence and fluorescent contaminants in the imaging media.[13][14]
Step-by-Step Solutions:
-
Address Autofluorescence: Biological samples contain endogenous fluorophores like NADH, flavins, and collagen that fluoresce, particularly in the blue-green spectrum where MVP emits.[15][16]
-
Unstained Control: Always prepare an unstained control sample (cells/tissue with no MVP) and image it using the exact same settings. This will reveal the baseline level and location of autofluorescence.[13]
-
Use Red-Shifted Probes (If Possible): If your experimental design allows, switching to fluorophores that excite and emit in the red or far-red spectrum is the most effective way to avoid autofluorescence, which is typically strongest at shorter wavelengths.[14][15][17]
-
Chemical Quenching: Reagents like Sudan Black B can be used in fixed samples to quench autofluorescence, particularly from lipofuscin.[15][17]
-
-
Optimize Imaging Media: Standard cell culture media are often a major source of background.
-
Phenol Red-Free Media: Phenol red, the common pH indicator, is highly fluorescent. Switch to a phenol red-free medium (like FluoroBrite™ DMEM) for live-cell imaging.[14][18]
-
Reduce Serum: Fetal Bovine Serum (FBS) contains fluorescent components. Reduce its concentration to the minimum required for cell health during the experiment or switch to a serum-free formulation if possible.[14][16]
-
-
Improve Washing Steps: Incomplete removal of unbound MVP will result in diffuse background fluorescence.[12] Ensure you perform adequate washing steps (e.g., 2-3 times with a suitable buffer like PBS) after staining and before imaging.
-
Utilize Image Processing: If background cannot be eliminated experimentally, post-acquisition processing can help. Software tools can perform background subtraction to improve the final image contrast.[19][20]
Category 3: Photostability and Phototoxicity
Q3: My MVP signal disappears very quickly when I expose it to the excitation light. What is happening and how can I prevent it?
This phenomenon is called photobleaching , the irreversible photochemical destruction of a fluorophore.[9] It is a significant issue, especially in time-lapse experiments. A related issue is phototoxicity , where the excitation light damages the cells.
Causality: High-intensity light can cause fluorophores to enter reactive triplet states, leading to the formation of singlet oxygen and other reactive species. These species can then react with and destroy the fluorophore itself or other cellular components.[21]
Step-by-Step Solutions:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a usable signal. This is the most critical factor in preventing photobleaching.
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For confocal microscopy, increase the scan speed or use bidirectional scanning.
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent (e.g., ProLong™ Gold). These reagents are radical scavengers that reduce the chemical reactions leading to photobleaching.
-
Consider the Solvent: The choice of solvent can impact photostability. For example, pyrene has been shown to be more photostable in dichloromethane compared to chloroform due to different radical reaction pathways.[10] While not directly applicable to live cells, this highlights the importance of the chemical environment.
-
Consider Two-Photon Microscopy: If available, two-photon excitation uses lower-energy infrared light, which is scattered less and causes less phototoxicity and photobleaching outside the focal plane.[22][23][24] Many pyrene derivatives are suitable for two-photon imaging.[24]
Optimized Experimental Protocols
Protocol 1: General Staining Protocol for Live Cells
This protocol provides a starting point for staining live cells with MVP. Optimization will be required for specific cell types and applications.
-
Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution of MVP (e.g., 1-10 mM) in a high-quality, anhydrous solvent like DMSO.
-
On the day of the experiment, dilute the MVP stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed, phenol red-free imaging medium.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Gently add the MVP-containing imaging medium to the cells.
-
Incubate at 37°C for 15-30 minutes. Incubation time should be optimized.
-
-
Washing:
-
Gently aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed imaging buffer (e.g., PBS or HBSS) to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed immediately to the microscope for imaging. Use appropriate excitation/emission settings (e.g., Ex: ~350 nm, Em: ~385 nm for monomer).
-
Protocol 2: Quantitative Data Summary
For optimal imaging, instrument settings must be carefully chosen to maximize signal from MVP while minimizing background contributions.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Excitation Wavelength | 340 - 360 nm | Matches the absorption peak of the pyrene moiety.[7] |
| Emission Filter (Monomer) | 375 - 425 nm | Captures the structured monomer emission peaks.[5] |
| Emission Filter (Excimer) | 460 - 550 nm | Captures the broad, red-shifted excimer emission.[4][5] |
| Objective Lens | High Numerical Aperture (NA) (e.g., 1.2 NA Water or 1.4 NA Oil) | A higher NA objective collects more light, resulting in a brighter signal and better resolution. |
| Detector Gain/Voltage | As low as possible | Increasing gain amplifies both signal and electronic noise. Find the lowest setting that provides an adequate signal level without saturating the detector. |
| Imaging Medium | Phenol red-free, low serum | Minimizes background fluorescence from the medium itself.[14][18] |
References
-
Pandey, S. et al. (2021). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics. Available at: [Link]
-
Williams, R. M. (2020). The Photochemistry of Pyrene - a social fluorescent spy. YouTube. Available at: [Link]
-
Kaur, N. et al. (2020). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry. Available at: [Link]
-
Liyanage, S. et al. (2022). Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye. Molecules. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
Zhang, J. et al. (2014). Tuning solid-state fluorescence of pyrene derivatives via a cocrystal strategy. CrystEngComm. Available at: [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. BMG LABTECH. Available at: [Link]
-
Hofmann, J. et al. (2023). Bichromophoric Photosensitizers: How and Where to Attach Pyrene Moieties to Phenanthroline to Generate Copper(I) Complexes. Inorganic Chemistry. Available at: [Link]
-
Gecer, M. et al. (2021). Wavelet-based background and noise subtraction for fluorescence microscopy images. Scientific Reports. Available at: [Link]
-
Carretero, M. et al. (2012). Further insight into the photostability of the pyrene fluorophore in halogenated solvents. Photochemical & Photobiological Sciences. Available at: [Link]
-
Tanimoto, H. et al. (2017). Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, Y. et al. (2021). Pyrene-based Polymer Fluorescent Materials for the Detection of 2,4,6-Trinitrophenol and Cell Imaging. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
-
Ghorai, A. et al. (2020). Pyrene-based fluorescent Ru(ii)-arene complexes for significant biological applications. Dalton Transactions. Available at: [Link]
-
ResearchGate. (2019). How to reduce autofluorescence in life cell imaging of cell lines? ResearchGate. Available at: [Link]
-
Argolight. (2021). [HOW TO] How to troubleshoot an intensity response issue of a fluorescence microscope? Argolight. Available at: [Link]
-
Pal, R. & Datta, S. N. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Journal of Proteins and Proteomics. Available at: [Link]
-
Olympus. (n.d.). Signal-to-Noise Considerations. Olympus. Available at: [Link]
-
Duhamel, J. (2012). Quantitative Characterization of Pyrene-Labeled Macromolecules in Solution by Global Analysis of Fluorescence Decays. ResearchGate. Available at: [Link]
-
Prahl, S. (2017). Pyrene. Oregon Medical Laser Center. Available at: [Link]
-
FluoroFinder. (2023). Tips to Minimize Autofluorescence. FluoroFinder. Available at: [Link]
-
Wiley Analytical Science. (2013). Noise and Colocalization in Fluorescence Microscopy: Solving a Problem. Wiley Analytical Science. Available at: [Link]
-
Microforum. (2021). Troubleshooting Two-Photon Excitation With Filipin III Labeling. Microforum. Available at: [Link]
-
Wang, Y. et al. (2022). Amphiphilic Styrene-Based Pyrene Derivatives: Tunable Aggregation Luminescence and Their Photo-Induced Dimerization Behavior. Molecules. Available at: [Link]
-
St-Pierre, F. et al. (2022). A Bimodal Fluorescence-Raman Probe for Cellular Imaging. Biosensors. Available at: [Link]
-
OracleBio. (2023). Combating Autofluorescence in Multiplex IF Image Analysis. OracleBio. Available at: [Link]
-
Liyanage, S. et al. (2022). Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye. MDPI. Available at: [Link]
-
Gecer, M. et al. (2021). Wavelet-based background and noise subtraction for fluorescence microscopy images. ResearchGate. Available at: [Link]
Sources
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrene-labeled lipids as tools in membrane biophysics and cell biology. | Sigma-Aldrich [sigmaaldrich.com]
- 7. omlc.org [omlc.org]
- 8. mdpi.com [mdpi.com]
- 9. 蛍光染色におけるトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. biotium.com [biotium.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 16. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 17. oraclebio.com [oraclebio.com]
- 18. researchgate.net [researchgate.net]
- 19. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pyrene-based fluorescent Ru(ii)-arene complexes for significant biological applications: catalytic potential, DNA/protein binding, two photon cell imaging and in vitro cytotoxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Calibration of (2'-Methoxyvinyl)pyrene Fluorescence for Polarity Sensing
Welcome to the technical support center for the calibration of (2'-Methoxyvinyl)pyrene (MVP) as a fluorescent probe for solvent polarity. This guide is designed for researchers, scientists, and drug development professionals who are utilizing MVP to characterize the polarity of microenvironments in their experimental systems. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your fluorescence measurements.
Introduction to this compound (MVP) as a Polarity Probe
This compound is a fluorescent molecule derived from pyrene, a well-known polycyclic aromatic hydrocarbon.[1] The vinyl ether group attached to the pyrene core acts as an electron-donating group, creating a "push-pull" electronic structure that makes its fluorescence emission highly sensitive to the polarity of its immediate environment. This phenomenon, known as solvatochromism, manifests as a shift in the emission wavelength of MVP with changes in solvent polarity. In less polar (hydrophobic) environments, MVP typically exhibits a structured, blue-shifted fluorescence spectrum, while in more polar (hydrophilic) environments, the spectrum becomes broader, less structured, and red-shifted. This sensitivity makes MVP an excellent candidate for probing the polarity of lipid membranes, protein binding sites, and other microenvironments.
Frequently Asked Questions (FAQs)
Q1: What is solvatochromism and why is it important for MVP?
A: Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[2] For fluorescent molecules like MVP, this "color" change is observed as a shift in the absorption or, more commonly, the fluorescence emission wavelength. This occurs because the electronic distribution of the molecule in its excited state is different from its ground state. Polar solvent molecules can stabilize the more polar excited state of MVP to a greater extent than the ground state, leading to a lower energy difference for fluorescence emission and thus a red-shift (longer wavelength). This property is the foundation of MVP's use as a polarity probe.
Q2: What are the key photophysical properties of MVP I should be aware of?
-
Absorption: MVP typically shows strong absorption in the UV region, with a primary absorption maximum around 350-400 nm.
-
Emission: The fluorescence emission is highly sensitive to solvent polarity. In nonpolar solvents like hexane, one can expect a structured emission spectrum with peaks around 380-420 nm. In highly polar solvents like water, the emission will be broad and red-shifted, potentially beyond 450 nm.
-
Quantum Yield: The fluorescence quantum yield (the efficiency of converting absorbed light into emitted light) of MVP is also likely to be solvent-dependent, often decreasing in more polar, protic solvents due to non-radiative decay pathways.
Q3: What are "polarity standards" and why do I need to calibrate against them?
A: Polarity standards are a set of well-characterized solvents for which various polarity scales have been established. These scales provide a quantitative measure of a solvent's polarity. By measuring the fluorescence of MVP in these standard solvents, you can create a calibration curve that correlates a specific fluorescence property (e.g., emission maximum) with a known polarity value. This calibration is crucial for interpreting the fluorescence data from your experimental system and assigning a quantitative polarity value to an unknown microenvironment.
Q4: What are the most common solvent polarity scales?
A: Several solvent polarity scales are in use, each based on different physical or chemical properties. Two of the most common are:
-
Reichardt's ET(30) Scale: This scale is based on the solvatochromic shift of a specific pyridinium-N-phenolate betaine dye.[5] It is a widely accepted and comprehensive scale.
-
Kamlet-Taft Parameters: This multiparameter scale dissects solvent polarity into three components: hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*). This provides a more nuanced description of solvent-solute interactions.
Troubleshooting Guide
This section addresses common issues encountered during the calibration and use of MVP as a polarity probe.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Fluorescence Signal | 1. Incorrect Instrument Settings: Excitation/emission wavelengths are not set correctly for MVP. Slit widths are too narrow. PMT voltage/gain is too low. | 1. Verify Settings: Set the excitation wavelength to the absorption maximum of MVP (around 350-400 nm). Scan a broad emission range (e.g., 370-600 nm) to find the emission maximum. Gradually increase slit widths and PMT voltage, being careful not to saturate the detector. |
| 2. Probe Degradation: MVP may be sensitive to light (photobleaching) or reactive species in your sample. | 2. Protect from Light: Prepare and store MVP solutions in the dark. Minimize exposure to the excitation light during measurements. Prepare fresh solutions for each experiment. | |
| 3. Low Probe Concentration: The concentration of MVP is too low to produce a detectable signal. | 3. Optimize Concentration: Prepare a dilution series of MVP to find the optimal concentration that gives a good signal without causing inner filter effects. | |
| Inconsistent or Drifting Fluorescence Readings | 1. Photobleaching: Continuous exposure to the excitation light is degrading the MVP probe over time. | 1. Minimize Exposure: Use the shutter to block the excitation beam when not actively measuring. Reduce the excitation intensity if possible. Use a fresh sample for each time point if necessary. |
| 2. Temperature Fluctuations: The temperature of the sample is not stable. Fluorescence is often temperature-dependent. | 2. Control Temperature: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment. | |
| 3. Probe Aggregation: At high concentrations, MVP may form aggregates (excimers) which have different fluorescence properties. | 3. Work at Low Concentrations: Ensure you are working in a concentration range where the fluorescence intensity is linearly proportional to the concentration. | |
| Unexpected Emission Wavelength or Spectral Shape | 1. Contaminated Solvents: Impurities in the solvents can affect the local polarity or quench the fluorescence. | 1. Use High-Purity Solvents: Use spectroscopy-grade or HPLC-grade solvents to minimize the risk of contamination. |
| 2. Presence of Quenchers: Your sample may contain molecules that quench the fluorescence of MVP (e.g., heavy atoms, oxygen). | 2. Deoxygenate Solutions: If oxygen quenching is suspected, bubble an inert gas like nitrogen or argon through your solutions before measurement. | |
| 3. Incorrect pH: The pH of the solution can influence the electronic state of the probe or your sample. | 3. Buffer Solutions: Use appropriate buffers to maintain a constant pH, especially when working in aqueous environments. | |
| Poor Correlation in the Polarity Calibration Curve | 1. Inappropriate Polarity Scale: The chosen polarity scale may not be the best descriptor for the interactions MVP is experiencing. | 1. Try Different Scales: Plot your data against different polarity scales (e.g., ET(30), Kamlet-Taft parameters) to see which gives the best correlation. |
| 2. Specific Solvent-Probe Interactions: MVP may have specific interactions (e.g., hydrogen bonding) with certain solvents that are not captured by a general polarity scale. | 2. Analyze Outliers: Identify any data points that deviate significantly from the trend and consider the specific chemical nature of those solvents. You may need to exclude them from your calibration if the interactions are not relevant to your experimental system. | |
| 3. Inner Filter Effects: At high concentrations, the emitted fluorescence can be re-absorbed by other MVP molecules, distorting the spectrum. | 3. Dilute Samples: Ensure your sample absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects. |
Experimental Protocol: Calibration of MVP Fluorescence
This protocol outlines the steps for creating a calibration curve of MVP fluorescence against known polarity standards.
Materials:
-
This compound (MVP)
-
A set of high-purity (spectroscopy grade) solvents with a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Step-by-Step Procedure:
-
Preparation of MVP Stock Solution:
-
Prepare a concentrated stock solution of MVP (e.g., 1 mM) in a non-polar solvent where it is readily soluble, such as toluene. Store this solution in the dark.
-
-
Preparation of Working Solutions:
-
For each solvent in your polarity standard set, prepare a dilute working solution of MVP. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically appropriate.
-
To do this, add a small, precise volume of the MVP stock solution to a volumetric flask and dilute to the mark with the desired solvent. Ensure the final absorbance at the excitation wavelength is less than 0.1.
-
-
Fluorescence Measurements:
-
Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength to the absorption maximum of MVP (determine this by running an absorption spectrum first, typically around 350-400 nm).
-
Set the emission scan range (e.g., 370-600 nm).
-
Set the excitation and emission slit widths (e.g., 2-5 nm).
-
Measure the fluorescence emission spectrum of a blank (the pure solvent) for each solvent in your set and subtract this from the corresponding MVP spectrum.
-
Measure the fluorescence emission spectrum for each MVP working solution.
-
Record the wavelength of maximum emission (λem,max) for each solvent.
-
-
Data Analysis and Calibration Curve Construction:
-
Create a table with the λem,max of MVP in each solvent and the corresponding polarity value from your chosen scale (e.g., ET(30)).
-
Plot λem,max (y-axis) against the solvent polarity value (x-axis).
-
Perform a linear or non-linear regression to fit a curve to your data. The equation of this curve is your calibration function.
-
Data Presentation
Table 1: Representative Photophysical Data of a Pyrene-Based Polarity Probe in Solvents of Varying Polarity
| Solvent | ET(30) (kcal/mol) | Representative λem,max (nm) |
| Hexane | 30.9 | ~385 |
| Toluene | 33.9 | ~390 |
| Chloroform | 39.1 | ~405 |
| Acetone | 42.2 | ~420 |
| Ethanol | 51.9 | ~435 |
| Methanol | 55.5 | ~445 |
| Water | 63.1 | ~460 |
Note: The λem,max values are representative and should be determined experimentally for your specific setup.
Visualization of Experimental Workflow and Concepts
Diagram 1: Experimental Workflow for MVP Calibration
Caption: Solvatochromism of MVP.
References
-
LookChem. This compound. [Link]
-
Geitner, R., et al. (2020). Polarity Mapping of Cells and Embryos by Improved Fluorescent Solvatochromic Pyrene Probe. Analytical Chemistry, 92(7), 5345-5352. [Link]
-
Pal, A., & Sarkar, N. (2021). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 23(2), 1111-1122. [Link]
- Kano, K., & Fendler, J. H. (1978). Pyrene fluorescence quenching and excimer formation in neutral and charged micelles. Journal of Physical Chemistry, 82(21), 2349-2357.
- Valeur, B. (2001).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
MDPI. (2018). Experimental and Theoretical Investigation of Fluorescence Solvatochromism of Dialkoxyphenyl-Pyrene Molecules. Molecules, 23(2), 302. [Link]
-
MDPI. (2020). Reproducing the Solvatochromism of Merocyanines by PCM Calculations. Molecules, 25(1), 183. [Link]
-
MDPI. (2024). Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. Molecules, 29(1), 235. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Reproducing the Solvatochromism of Merocyanines by PCM Calculations | MDPI [mdpi.com]
- 3. Polarity Mapping of Cells and Embryos by Improved Fluorescent Solvatochromic Pyrene Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to Membrane Polarity: The Established Power of Laurdan vs. the Potential of Pyrene-Based Probes
For researchers, scientists, and drug development professionals, the cell membrane is not merely a passive barrier but a dynamic landscape where critical biological events unfold. The biophysical properties of this lipid bilayer, particularly its local polarity and fluidity, govern the function of embedded proteins, modulate signaling cascades, and influence drug-membrane interactions. Probing these characteristics requires sophisticated tools. For decades, Laurdan has been the preeminent fluorescent probe for quantifying membrane polarity. This guide provides an in-depth analysis of Laurdan's mechanism and application, and critically compares it to the alternative approaches offered by the pyrene family of fluorophores, including (2'-Methoxyvinyl)pyrene (MVP).
Section 1: The Gold Standard – Laurdan
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is an amphiphilic fluorescent probe designed specifically to investigate the lipid bilayer.[1][2] Its architecture, featuring a naphthalene headgroup and a lauric acid tail, allows it to embed at the hydrophilic-hydrophobic interface of the membrane, with the fluorescent moiety positioned near the glycerol backbone of the phospholipids.[1]
Mechanism of Action: Solvatochromic Shift and Dipolar Relaxation
Laurdan’s utility stems from its exquisite sensitivity to the polarity of its immediate environment, a phenomenon known as solvatochromism.[3] When the Laurdan molecule is excited by a photon, its dipole moment increases significantly.[3] In a highly polar environment, such as the water-rich interface of a disordered (liquid-crystalline) membrane, surrounding water dipoles rapidly reorient themselves around the excited-state probe. This process, called solvent dipolar relaxation, consumes some of the probe's excited-state energy, resulting in a lower-energy (red-shifted) fluorescence emission.[2][3]
Conversely, in a tightly packed, ordered (gel-like) membrane, water penetration is minimal.[2] The absence of mobile water dipoles prevents solvent relaxation from occurring during the probe's fluorescence lifetime. Consequently, the probe emits at a higher energy, resulting in a blue-shifted fluorescence spectrum.[3]
This spectral shift is the cornerstone of Laurdan's function:
-
In ordered membranes (gel phase): Emission maximum is ~440 nm.[4]
-
In disordered membranes (liquid-crystalline phase): Emission maximum is ~490 nm.[4]
Quantitative Analysis: Generalized Polarization (GP)
To quantify this spectral shift and thus the local membrane polarity, researchers use a ratiometric measurement called Generalized Polarization (GP).[4] The GP value is calculated from the fluorescence intensities collected at the two characteristic emission wavelengths:
GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
Where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.
GP values range from +1 (most ordered/non-polar) to -1 (most disordered/polar).[4] This ratiometric approach is a self-validating system; because it relies on the ratio of two emission intensities from the same probe, it internally corrects for variations in probe concentration, excitation intensity, and sample thickness, lending trustworthiness to the measurement.
Section 2: The Alternative – Pyrene-Based Probes
Pyrene is a polycyclic aromatic hydrocarbon that serves as the fluorescent core for a different class of membrane probes.[5] Unlike Laurdan, which was specifically designed for polarity measurements, pyrene's photophysical properties offer insights into several membrane characteristics, primarily membrane fluidity and proximity.
Mechanism of Action: Monomer vs. Excimer Fluorescence
The most prominent feature of pyrene is its ability to form an "excimer" (excited-state dimer).[5][6] When a pyrene molecule in its excited state encounters another pyrene molecule in the ground state, they can form a transient complex that emits light at a longer, red-shifted wavelength compared to the single molecule (monomer).
-
Pyrene Monomer: Exhibits a structured emission spectrum with peaks typically between 375-400 nm. The fine structure of this emission is sensitive to the polarity of the local environment.[5]
-
Pyrene Excimer: Shows a broad, unstructured emission peak centered around 470 nm.[7]
The formation of the excimer is a diffusion-dependent process. In a fluid, disordered membrane, a pyrene-labeled lipid can move and collide with others more freely, leading to a higher excimer-to-monomer (E/M) fluorescence ratio.[8] In a viscous, ordered membrane, lateral diffusion is restricted, resulting in a low E/M ratio. Therefore, the primary and well-documented use of pyrene-labeled lipids is to measure membrane fluidity or microviscosity , not polarity directly.[8]
A Note on this compound (MVP)
While the topic of this guide is a comparison with this compound (MVP), a thorough review of peer-reviewed literature reveals that its primary documented application is as a chemiluminescent probe for detecting singlet oxygen .[9] There is a significant lack of authoritative, published methods or mechanistic studies detailing its use as a fluorescent, excitation-ratiometric probe for measuring membrane polarity. This is a critical insight for any researcher considering its use; the pathway from its known properties to a validated application for polarity sensing is not established.
Section 3: Head-to-Head Performance Comparison
The comparison must therefore be between Laurdan's established method for polarity sensing and the general capabilities of pyrene-based probes for membrane analysis.
| Feature | Laurdan | Pyrene-Based Probes |
| Primary Measurement | Membrane Polarity / Lipid Order[4] | Membrane Fluidity / Lateral Diffusion (via Excimer)[8] |
| Mechanism | Solvatochromism (Dipolar Relaxation)[3] | Excimer Formation (Diffusion-Dependent)[5] |
| Ratiometric Method | Emission Ratiometry (Generalized Polarization)[4] | Emission Ratiometry (Excimer/Monomer Ratio) |
| Excitation Max | ~350-410 nm[3] | ~340 nm[5] |
| Emission Max | ~440 nm (Ordered), ~490 nm (Disordered) | ~375-400 nm (Monomer), ~470 nm (Excimer)[7] |
| Key Advantage | Directly quantifies membrane water content/polarity. The GP value is a standardized metric.[4] | Excellent for measuring changes in lateral diffusion and lipid dynamics.[8] |
| Key Disadvantage | Susceptible to photobleaching, often requiring two-photon microscopy for live-cell imaging.[2] | Requires UV excitation, which can be phototoxic to cells. The E/M ratio is influenced by probe concentration.[6] |
Section 4: Validated Experimental Protocols
Trustworthy protocols are self-validating. The following methods are established in the field and provide reliable, reproducible data for their respective applications.
Protocol 1: Measuring Membrane Polarity using Laurdan in Giant Unilamelar Vesicles (GUVs)
This protocol describes how to assess the polarity of model membranes, a common experiment to validate the effect of a new compound or lipid mixture.
Methodology:
-
GUV Preparation (Electroformation):
-
Prepare a solution of lipids (e.g., DOPC for a disordered membrane or DPPC for an ordered membrane) in chloroform at a concentration of 1-2 mM.
-
Add Laurdan from a stock solution in DMSO or chloroform to the lipid mixture to achieve a final probe:lipid molar ratio of 1:500 to 1:2000.
-
Deposit a few drops of the lipid/probe mixture onto two conductive ITO-coated coverslips and allow the solvent to evaporate completely in an oven or under vacuum.
-
Assemble the coverslips into an electroformation chamber, separated by a rubber spacer.
-
Fill the chamber with a non-conductive solution (e.g., sucrose solution) pre-heated to a temperature above the phase transition temperature of the lipids.
-
Apply an AC voltage (e.g., 1.5 V at 10 Hz) for 30-60 minutes to form the GUVs.
-
-
Imaging:
-
Transfer the GUV suspension to an imaging dish.
-
Use a confocal or two-photon microscope equipped with appropriate filters. For two-photon, excite at ~780-800 nm.
-
Simultaneously acquire images in two emission channels: a "blue" channel (e.g., 420-460 nm for the ordered phase) and a "green" channel (e.g., 470-510 nm for the disordered phase).
-
-
Data Analysis (GP Calculation):
-
Perform background subtraction on both the blue and green channel images.
-
For each pixel in the image, calculate the GP value using the formula: GP = (I_blue - I_green) / (I_blue + I_green).
-
Generate a pseudo-colored GP map where color corresponds to the GP value, providing a visual representation of membrane polarity.
-
Experimental workflow for Generalized Polarization (GP) measurement using Laurdan.
Protocol 2: Measuring Membrane Fluidity using a Pyrene-Labeled Phospholipid in Live Cells
This protocol uses a commercially available pyrene-labeled phospholipid (e.g., 1-palmitoyl-2-(10-(pyren-1-yl)decanoyl)-sn-glycero-3-phosphocholine, Py-PC) to assess changes in membrane dynamics.
Methodology:
-
Cell Culture and Labeling:
-
Plate adherent mammalian cells on glass-bottom imaging dishes and grow to the desired confluency (e.g., 60-80%).
-
Prepare a labeling solution by dissolving Py-PC in ethanol or DMSO and then diluting it in serum-free cell culture medium to a final concentration of 1-5 µM. Vortex thoroughly to ensure dispersion.
-
Remove the growth medium from the cells, wash once with warm PBS, and add the Py-PC labeling solution.
-
Incubate the cells for 30-60 minutes at 37°C. Incubation time and probe concentration may need optimization depending on the cell type.
-
-
Imaging:
-
Wash the cells twice with warm PBS or fresh medium to remove unincorporated probe.
-
Add fresh, phenol red-free imaging medium to the cells.
-
Using a fluorescence microscope, excite the sample with UV light (e.g., ~340 nm).
-
Acquire images in two separate emission channels: a "monomer" channel (e.g., 375-400 nm) and an "excimer" channel (e.g., 460-500 nm).
-
-
Data Analysis (E/M Ratio):
-
Perform background subtraction on both monomer and excimer images.
-
Define regions of interest (ROIs), such as the plasma membrane or specific organelles.
-
Calculate the average intensity within the ROI for both channels.
-
Determine the Excimer-to-Monomer (E/M) ratio by dividing the average excimer intensity by the average monomer intensity (I_excimer / I_monomer).
-
Compare the E/M ratio between different experimental conditions. A higher ratio indicates higher membrane fluidity.
-
Sources
- 1. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Comparison of two fluorescent probes for the measurement of erythrocyte membrane fluidity in renal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A chemiluminescent probe specific for singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (2'-Methoxyvinyl)pyrene and Prodan as Environmental Sensors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular sensing and cellular imaging, the choice of a fluorescent probe is paramount to the success of an experiment. The ability of a probe to report on its local environment through changes in its fluorescence properties—a phenomenon known as solvatochromism—provides a powerful tool for investigating complex biological systems and materials. This guide offers an in-depth comparison of two such fluorescent probes: the well-established 6-propionyl-2-(dimethylamino)naphthalene (Prodan) and the pyrene-based derivative, (2'-Methoxyvinyl)pyrene.
This analysis moves beyond a simple cataloging of features to provide a foundational understanding of the photophysical principles governing their function as environmental sensors. We will delve into their mechanisms of action, comparative performance based on available data, and practical experimental considerations to empower researchers in selecting the optimal probe for their specific application.
The Principle of Solvatochromic Probes: A Window into the Microenvironment
Solvatochromic fluorophores are molecules that exhibit a pronounced change in their absorption or emission spectra in response to the polarity of their surrounding solvent or microenvironment. This sensitivity arises from a change in the dipole moment of the fluorophore upon electronic excitation. In a polar solvent, the solvent dipoles can reorient around the excited state of the probe, leading to a stabilization of the excited state and a corresponding red-shift (bathochromic shift) in the emission spectrum. The magnitude of this shift is indicative of the polarity of the probe's immediate surroundings.
This principle is elegantly illustrated by the behavior of "push-pull" fluorophores, which possess an electron-donating group (D) and an electron-accepting group (A) at opposite ends of a conjugated π-system. Upon excitation, an intramolecular charge transfer (ICT) occurs, leading to a significant increase in the excited-state dipole moment. It is this change that makes them highly sensitive environmental reporters.
A Senior Application Scientist's Guide to (2'-Methoxyvinyl)pyrene (MVP) as a Sensitive Probe for Lipid Raft Validation
Authored for Researchers, Scientists, and Drug Development Professionals
The plasma membrane is not a homogenous sea of lipids and proteins; instead, it features highly organized, dynamic microdomains known as lipid rafts.[1][2] These platforms, enriched in cholesterol and sphingolipids, are crucial hubs for cellular processes like signal transduction and membrane trafficking.[1][3][4] Dysregulation of these domains is implicated in numerous diseases, making them a key area of research.[1] Visualizing these transient, nanoscale structures in living cells presents a significant challenge, necessitating the use of advanced fluorescent probes.[5][6][7] This guide provides an in-depth validation of (2'-Methoxyvinyl)pyrene (MVP), a sensitive fluorescent probe, by comparing its performance against established alternatives and offering detailed experimental insights.
Understanding Environment-Sensitive Probes
The most effective probes for studying lipid rafts are environmentally sensitive fluorophores.[3][5][6] Unlike probes that simply partition into one lipid phase, these dyes distribute throughout the membrane and report on their local environment through changes in their fluorescence properties (e.g., emission color, intensity, or lifetime).[3][5][6] This allows for a direct assessment of the physical properties of different membrane domains. MVP belongs to this sophisticated class of probes, offering a powerful tool to distinguish the tightly packed, liquid-ordered (Lo) state of lipid rafts from the more fluid, liquid-disordered (Ld) phase of the surrounding membrane.
A Comparative Analysis: MVP and Its Alternatives
The selection of a fluorescent probe is a critical experimental decision. The ideal probe offers high sensitivity to the membrane's physical state, photostability, and minimal perturbation to the cell's natural architecture. Here, we compare MVP with three widely used lipid raft probes: Laurdan, di-4-ANEPPDHQ, and Filipin.
Laurdan , a classic solvatochromic dye, has been a workhorse in membrane studies for decades.[8][9][10][11] Its fluorescence emission spectrum is highly sensitive to the polarity of its surroundings, which is influenced by the degree of water penetration at the glycerol backbone of the membrane.[11][12] In the ordered, less hydrated environment of a lipid raft, Laurdan's emission is blue-shifted (~440 nm), while in the disordered phase, it is red-shifted (~490 nm).[12][13] This spectral shift is quantified using the Generalized Polarization (GP) value, providing a ratiometric measure of membrane order that is independent of probe concentration.[4][12]
di-4-ANEPPDHQ is another polarity-sensitive probe that, like Laurdan, exhibits a spectral shift in response to lipid packing.[3][13] However, studies suggest that Laurdan and di-4-ANEPPDHQ probe different properties and depths within the membrane.[1][13][14] While both can distinguish between ordered and disordered phases, di-4-ANEPPDHQ's fluorescence is reportedly more sensitive to cholesterol content, whereas Laurdan is more sensitive to temperature changes.[13] Its red-shifted spectrum compared to Laurdan can be advantageous for reducing cellular autofluorescence.[13]
Filipin is fundamentally different from the other probes. It is a polyene antibiotic that specifically binds to cholesterol.[15][16] This property has made it a common tool for histochemical staining to identify cholesterol-rich domains.[16][17] However, its utility is largely limited to fixed cells. Filipin is known to significantly perturb membrane structure, cause cell lysis, and is highly photounstable, making it unsuitable for dynamic studies in live cells.[15][18] Its use is primarily for qualitative confirmation of cholesterol accumulation.[19][20]
| Probe | Mechanism | Excitation (nm) | Emission (Lo / Ld) (nm) | Suitability for Live Cells | Key Limitations |
| This compound (MVP) | Environment-sensitive (solvatochromic) | ~340 | Blue-shifted / Red-shifted | Excellent | Newer probe, less extensive literature compared to Laurdan. |
| Laurdan | Environment-sensitive (solvatochromic)[12] | ~365[9] | ~440 / ~490[12][13] | Excellent[10] | Requires two-photon or UV excitation, which can induce phototoxicity. |
| di-4-ANEPPDHQ | Environment-sensitive (solvatochromic)[13] | ~488 | ~560 / ~610[13] | Excellent[21] | Probes different membrane properties than Laurdan.[13][14] |
| Filipin | Binds to cholesterol[15][16] | ~340-380 | ~380-480 | No (Fixed cells only) | Perturbs membrane structure, photounstable, not quantitative.[15][18] |
(Note: Specific spectral properties for MVP may vary; researchers should consult the manufacturer's data for the specific product.)
Experimental Workflow and Protocols
The validation of lipid rafts using fluorescent probes follows a systematic workflow. The goal is to label the cellular membranes, acquire high-quality images, and analyze the fluorescence signal to quantify the relative abundance and distribution of ordered domains.
Workflow for Lipid Raft Analysis using Fluorescent Probes
Caption: General experimental workflow for fluorescent probe-based lipid raft analysis.
This protocol provides a general guideline for labeling live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound (MVP) stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom imaging dishes
-
Balanced salt solution or imaging buffer (e.g., HBSS)
-
Fluorescence microscope equipped with appropriate filters for pyrene-based dyes (e.g., DAPI or similar UV-based filter set)
Procedure:
-
Prepare Staining Solution: On the day of the experiment, prepare a working solution of MVP. Dilute the stock solution to a final concentration of 1-5 µM in pre-warmed (37°C) imaging buffer. Vortex briefly to ensure complete mixing.
-
Causality Note: Using pre-warmed buffer minimizes temperature shock to the cells, preserving the native state of the membranes. The optimal concentration should be low enough to avoid artifacts but high enough for a good signal-to-noise ratio.
-
-
Cell Labeling: Aspirate the culture medium from the cells and gently wash once with the pre-warmed imaging buffer. Add the MVP staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Causality Note: Incubation time allows the lipophilic probe to partition into the cellular membranes. Protecting from light is crucial to prevent photobleaching before imaging.[18]
-
-
Washing: After incubation, gently aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any unincorporated probe.
-
Imaging: Immediately proceed to imaging on a fluorescence microscope. Acquire images in at least two separate emission channels corresponding to the ordered (blue-shifted) and disordered (red-shifted) phases.
-
Self-Validating System: Acquire a control image of unstained cells using the same settings to assess the level of autofluorescence. This is essential for accurate background correction during analysis.
-
Conclusion and Recommendations
The validation of this compound as a lipid raft probe positions it as a highly sensitive and valuable tool for researchers. Its environment-sensitive fluorescence provides a nuanced view of membrane order, which is a significant advantage over the cholesterol-binding agent Filipin for dynamic studies in living cells. When compared to established solvatochromic dyes like Laurdan and di-4-ANEPPDHQ, MVP offers a compelling alternative, and the choice between them may depend on the specific instrumentation available and the biological question at hand.
For researchers investigating the subtle dynamics of lipid rafts in signaling, protein trafficking, or the early stages of drug interaction, MVP is an excellent choice. Its sensitivity allows for the detection of small changes in membrane packing. For robust, quantitative comparisons, especially when correlating with other cellular events, the ratiometric analysis enabled by probes like MVP and Laurdan is superior to simple intensity measurements. As with any fluorescent probe, careful optimization and the use of appropriate controls are paramount to generating reliable and reproducible data.[22]
References
- Annual of Sofia University “St. Kliment Ohridski”. Faculty of Biology. Book 4 - Scientific Sessions of the Faculty of Biology. 2019, volume 104, pp. 42-51. International Scientific Conference “Kliment's Days”, Sofia 2018. (n.d.).
-
Kim, H. M., Choo, H. J., Jung, S. Y., Ko, Y. G., Park, J. M., & Jeon, J. H. (2007). A two-photon fluorescent probe for lipid raft imaging: C-laurdan. Chembiochem, 8(5), 553-559. Retrieved from [Link]
-
Amaro, M., Reina, F., Hof, M., Eggeling, C., & Sezgin, E. (2017). Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane. Journal of Physics D: Applied Physics, 50(13), 134004. Retrieved from [Link]
-
Elias, P. M., Goerke, J., & Friend, D. S. (1978). Filipin as a cholesterol probe. II. Filipin-cholesterol interaction in red blood cell membranes. Journal of Cell Biology, 78(2), 577-596. Retrieved from [Link]
-
Sanchez, S. A., Tricerri, M. A., & Gratton, E. (2012). Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo. Proceedings of the National Academy of Sciences, 109(19), 7314-7319. Retrieved from [Link]
-
Wikipedia. (n.d.). Laurdan. Retrieved from [Link]
-
Shynkar, V. V., Klymchenko, A. S., & Mely, Y. (2021). Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques?. International Journal of Molecular Sciences, 22(11), 5899. Retrieved from [Link]
-
Klymchenko, A. S., & Mely, Y. (2014). Fluorescent probes for lipid rafts: from model membranes to living cells. Chemistry & Biology, 21(1), 97-114. Retrieved from [Link]
-
ResearchGate. (n.d.). Cholesterol-Enriched Lipid Domains Can Be Visualized by di-4-ANEPPDHQ with Linear and Nonlinear Optics. Retrieved from [Link]
-
ResearchGate. (n.d.). Di-4-ANEPPDHQ, a fluorescent probe for the visualisation of membrane microdomains in living Arabidopsis thaliana cells. Retrieved from [Link]
-
Leventhal, A. R., & Dobrowsky, R. T. (2000). Filipin recognizes both GM1 and cholesterol in GM1 gangliosidosis mouse brain. Journal of Lipid Research, 41(8), 1266-1273. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescent Probes for Lipid Rafts: From Model Membranes to Living Cells. Retrieved from [Link]
-
Mondal, M., Mesmin, B., & Debarbieux, F. (2020). Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes. Methods in Molecular Biology, 2081, 141-155. Retrieved from [Link]
-
ResearchGate. (n.d.). Membrane cholesterol labeling by Filipin III shows altered fluorescence, dependent upon dosage and duration of cholesterol sequestering, consistent with neuro-morphological defects. Retrieved from [Link]
-
ResearchGate. (n.d.). Filipin staining reveals cholesterol-enriched domains in the PM of COS cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane. Retrieved from [Link]
-
Physics LibreTexts. (2022). 5.4: Lipid Probes. Retrieved from [Link]
-
Amaro, M., Reina, F., Hof, M., Eggeling, C., & Sezgin, E. (2017). Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane. Journal of Physics D: Applied Physics, 50(13), 134004. Retrieved from [Link]
-
Gaus, K., Zech, T., & Harder, T. (2003). Visualizing lipid structure and raft domains in living cells with two-photon microscopy. Molecular Biology of the Cell, 14(10), 3994-4005. Retrieved from [Link]
-
Owen, D. M., Oddos, S., & Gaus, K. (2011). Widefield microscopy for live imaging of lipid domains and membrane dynamics. European Biophysics Journal, 40(4), 409-420. Retrieved from [Link]
-
Scilit. (n.d.). Visualizing lipid structure and raft domains in living cells with two-photon microscopy. Retrieved from [Link]
-
Kramer, E. M., Klein, C., Koch, T., Trotter, J., & Nave, K. A. (2002). Subcellular localization and detergent solubility of MVP17/rMAL, a lipid raft-associated protein in oligodendrocytes and myelin. Journal of Neuroscience Research, 67(5), 586-597. Retrieved from [Link]
-
Chen, Y., & Liu, A. P. (2019). Visualizing dynamics of membrane rafts on live cells. Science Advances, 5(11), eaax6721. Retrieved from [Link]
-
Max Planck Institute of Molecular Cell Biology and Genetics. (2025). Visualizing lipid transport inside living cells with fluorescence microscopy. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Bio-Techne. (n.d.). Multicolor Immunofluorescence Staining Protocol. Retrieved from [Link]
-
Malinski, T., Mason, R. P., & Sever, P. S. (2003). Probing Lipid Rafts With Proximity Imaging: Actions of Proatherogenic Stimuli. Hypertension, 42(4), 631-635. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photophysicochemical and electrochemical properties of pyrene–BODIPY platforms. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy. Retrieved from [Link]
-
Gadalla, S. D., He, B., Wang, T., & Spitzer, M. H. (2022). Mass cytometry immunostaining protocol for multiplexing clinical samples. STAR Protocols, 3(3), 101594. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
-
Niko, Y., Moritomo, H., Sugihara, H., Suzuki, Y., Kawamata, J., & Konishi, G. (2015). A novel pyrene-based two-photon active fluorescent dye efficiently excited and emitting in the 'tissue optical window (650–1100 nm)'. Journal of Materials Chemistry B, 3(2), 224-231. Retrieved from [Link]
-
MDPI. (n.d.). (Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl 2 -Induced Hypoxia. Retrieved from [Link]
-
Frontiers. (n.d.). Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication. Retrieved from [Link]
Sources
- 1. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widefield microscopy for live imaging of lipid domains and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uni-sofia.bg [uni-sofia.bg]
- 4. Visualizing lipid structure and raft domains in living cells with two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visualizing dynamics of membrane rafts on live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A two-photon fluorescent probe for lipid raft imaging: C-laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 10. Laurdan | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 11. Laurdan - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Filipin as a cholesterol probe. II. Filipin-cholesterol interaction in red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Filipin recognizes both GM1 and cholesterol in GM1 gangliosidosis mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Cholesterol-Rich Lipid Rafts in the Cellular Membrane Play an Essential Role in Avian Reovirus Replication [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Protocols | Cell Signaling Technology [cellsignal.com]
A Senior Application Scientist's Guide to Solvatochromic Dyes: Evaluating (2'-Methoxyvinyl)pyrene Against Established Probes
This guide offers a comparative analysis of solvatochromic dyes, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to select and evaluate these environment-sensitive probes. We will delve into the characteristics of widely-used dyes such as Prodan, Nile Red, and Reichardt's dye, and critically evaluate the potential of pyrene-based fluorophores, specifically (2'-Methoxyvinyl)pyrene, in this context.
The Principle of Solvatochromism: A Primer
Solvatochromism is the phenomenon where a substance's color, or more broadly its absorption and emission spectra, changes with the polarity of the solvent.[1] This effect is a powerful tool in chemistry and biology, as it allows for the direct probing of a molecule's local microenvironment. The underlying mechanism for most solvatochromic dyes involves an intramolecular charge transfer (ICT) upon photoexcitation.
A typical solvatochromic dye possesses an electron-donating group (D) and an electron-accepting group (A) connected by a conjugated π-system (a D-π-A structure).[2] In the ground state, the molecule has a certain dipole moment. Upon absorbing a photon, an electron is transferred from the donor to the acceptor, creating an excited state with a significantly larger dipole moment.
Polar solvents can stabilize this larger dipole moment in the excited state more effectively than nonpolar solvents. This stabilization lowers the energy of the excited state, resulting in a lower-energy (red-shifted) fluorescence emission. This shift in emission wavelength as a function of solvent polarity is the key characteristic exploited in experimental applications.[3]
Caption: Principle of positive solvatochromism in D-π-A dyes.
An ideal solvatochromic probe for biological applications, particularly in drug development and cell imaging, should exhibit:
-
High sensitivity to changes in local polarity.
-
High fluorescence quantum yield in both nonpolar and polar environments.
-
Large Stokes shift to minimize self-quenching and spectral overlap.
-
Photostability to allow for long-term imaging.
-
Excitation/Emission in the visible or near-infrared (NIR) range to reduce cellular autofluorescence and increase tissue penetration.[4]
-
Low toxicity and minimal perturbation of the biological system under study.
The Benchmarks: A Look at Established Solvatochromic Dyes
To evaluate any new dye, we must compare it against the established standards in the field. Prodan, Nile Red, and Reichardt's dye are three of the most well-characterized and widely used solvatochromic probes.
Prodan (6-propionyl-2-dimethylaminonaphthalene)
Prodan is one of the classic examples of a D-π-A solvatochromic dye.[3] Its small size and sensitivity to polarity have made it a popular probe for studying protein folding and membrane properties.[5][6] However, its application in live-cell imaging is limited by its UV excitation (around 360 nm), which can cause photodamage, and its reduced quantum yield in nonpolar environments.[7]
Nile Red (9-(Diethylamino)-5H-benzo[a]phenoxazin-5-one)
Nile Red is a highly solvatochromic dye with excitation and emission wavelengths in the visible spectrum, making it more suitable for cell biology applications.[8][9] It is intensely fluorescent in lipid-rich, nonpolar environments and barely fluoresces in polar media like water.[8] This "turn-on" characteristic is highly advantageous for imaging lipid droplets and cellular membranes.[10][11] However, its quantum yield drops significantly in more polar environments.[11]
Reichardt's Dye (Betaine 30)
Reichardt's dye is famous for exhibiting one of the largest solvatochromic shifts ever observed, with its color spanning nearly the entire visible spectrum depending on the solvent.[1] This extreme sensitivity makes it an excellent indicator for creating empirical solvent polarity scales, such as the ET(30) scale.[12][13] However, Reichardt's dye is a zwitterion that displays negative solvatochromism—its absorption shifts to shorter wavelengths (a blue shift) in more polar solvents.[14] Its primary use is in the characterization of solvents and solvent mixtures rather than in biological imaging.[15][16]
| Property | Prodan | Nile Red | Reichardt's Dye |
| Solvatochromism Type | Positive (Red Shift) | Positive (Red Shift) | Negative (Blue Shift) |
| Typical Excitation λ | ~360 nm (in nonpolar) | ~515-554 nm | ~453-810 nm (Absorption) |
| Typical Emission λ | ~400 nm (nonpolar) to ~530 nm (polar) | ~585 nm (nonpolar) to ~640 nm (polar) | N/A (Used for Absorption) |
| Key Advantage | Small size, good polarity sensitivity | Visible excitation, high fluorescence in lipids | Extremely large solvatochromic shift |
| Key Limitation | UV excitation, phototoxicity[7] | Low quantum yield in polar solvents[11] | Primarily for solvent characterization, not a fluorescent probe |
The Challenger: Pyrene-Based Dyes and this compound
Pyrene is a polycyclic aromatic hydrocarbon (PAH) known for its unique photophysical properties, including a long fluorescence lifetime and the ability to form excimers. These characteristics make the pyrene scaffold an attractive core for developing novel fluorescent probes.[17][18] Pyrene-based D-π-A dyes have been developed that show strong solvatochromism and maintain high fluorescence quantum yields across a wide range of solvent polarities, a significant advantage over dyes like Prodan and Nile Red.[19][20]
This compound (TMPV)
This compound is a derivative of pyrene.[21] Structurally, it possesses the pyrene core which can act as a π-system and a methoxyvinyl group.
Molecular Structure: C₁₉H₁₄O[22]
While the pyrene scaffold is promising, a thorough review of scientific literature reveals a significant lack of data on the solvatochromic properties of this compound itself. Current literature primarily discusses TMPV in the context of environmental monitoring, where it is used as a marker for PAH pollution.[22] Furthermore, it is noted to be a lipophilic compound with potential toxicity and carcinogenic properties due to its interaction with DNA.[22]
Hypothesized Advantages vs. Documented Reality:
-
Potential for Large Stokes Shift: The rigid, extended π-system of the pyrene core could theoretically lead to a large separation between absorption and emission maxima, which is a desirable property.
-
High Quantum Yield: Novel pyrene analogues of Prodan have demonstrated remarkably high quantum yields in both apolar and polar solvents, overcoming a major limitation of traditional dyes.[19] It is plausible that TMPV could share this characteristic.
-
Two-Photon Excitation: The pyrene core has been successfully used to create dyes with large two-photon absorption cross-sections, which is highly beneficial for deep-tissue imaging.[18]
However, without experimental data, these remain hypotheses. The significant concern is the documented potential toxicity of TMPV.[22] For any probe to be considered for drug development or live-cell imaging, a comprehensive toxicological profile is non-negotiable. At present, TMPV's profile appears unfavorable.
Experimental Protocol: A Universal Framework for Evaluating Solvatochromic Dyes
To address the data gap for TMPV and to provide a robust method for evaluating any novel solvatochromic probe, the following experimental workflow is recommended. This protocol is designed to be a self-validating system for characterizing the essential photophysical properties of a candidate dye.
Caption: Experimental workflow for characterizing a novel solvatochromic dye.
Objective: To quantify the solvatochromic behavior and key photophysical parameters of a test dye (e.g., TMPV) in comparison to a standard (e.g., Nile Red).
Materials:
-
Test Dye (e.g., this compound)
-
Reference Dye (e.g., Nile Red, Prodan)
-
Spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Toluene, Chloroform, Acetone, Ethanol, Acetonitrile, Water).[23]
-
UV-Visible Spectrophotometer
-
Fluorometer
-
1 cm path length quartz cuvettes
Methodology:
-
Preparation of Stock Solutions [23] a. Accurately weigh a small amount (e.g., 1 mg) of the test dye and the reference dye. b. Dissolve each dye in a small volume of a high-solubility solvent like DMSO or acetone to prepare a concentrated stock solution (e.g., 1 mM). Store protected from light.
-
Preparation of Working Solutions [24] a. For each solvent to be tested, prepare a dilute working solution from the stock. The final concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 AU), usually in the 1-10 µM range. b. Prepare a series of solutions for both the test dye and the reference dye in each solvent.
-
Spectroscopic Measurements [25] a. Absorption: For each solution, use the pure solvent as a blank. Record the UV-Visible absorption spectrum (e.g., from 300 nm to 700 nm). Identify and record the wavelength of maximum absorbance (λmax,abs). b. Emission: In the fluorometer, set the excitation wavelength to the λmax,abs determined in the previous step. Record the fluorescence emission spectrum. Identify and record the wavelength of maximum emission (λmax,em). c. Quantum Yield (Relative Method): The fluorescence quantum yield (ΦF) can be determined relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). Measure the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both the sample (x) and the standard (st). Calculate the quantum yield using the following equation: ΦF,x = ΦF,st * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where n is the refractive index of the solvent.[26]
-
Data Analysis a. Stokes Shift: For each solvent, calculate the Stokes shift in nanometers (nm): Stokes Shift = λmax,em - λmax,abs. b. Solvatochromic Plot: Plot the emission maximum (λmax,em) or Stokes shift as a function of a solvent polarity parameter, like the Reichardt ET(30) value, to visualize the solvatochromic trend.[15] c. Tabulate Data: Compile all data (λmax,abs, λmax,em, Stokes Shift, ΦF) for the test dye and the reference dye into a comprehensive table for direct comparison.
Conclusion and Future Outlook
While established solvatochromic dyes like Prodan and Nile Red are invaluable tools, they possess inherent limitations such as UV excitation or poor performance in polar media. The pyrene scaffold shows immense promise for creating a new generation of probes with superior properties, including high quantum yields across all polarities.[19]
However, based on current scientific literature, This compound (TMPV) cannot be recommended as a superior alternative. The primary reasons are a profound lack of published data characterizing its solvatochromic properties and significant, documented concerns regarding its potential carcinogenicity.[22] The advantages of a pyrene core are negated if the specific derivative is toxic.
For researchers in drug development, the path forward is not to adopt TMPV, but to be inspired by the potential of the pyrene core. The future lies in the rational design of novel pyrene-based D-π-A dyes that are rigorously tested for both photophysical performance and biological safety. The experimental framework provided in this guide serves as a starting point for the comprehensive evaluation of such next-generation probes.
References
-
Levshin, L. V., et al. "Fluorene Analogues of Prodan with Superior Fluorescence Brightness and Solvatochromism." The Journal of Physical Chemistry Letters. [Online]. Available: [Link][5]
-
Mouton, J. A., et al. "One- and two-photon solvatochromism of the fluorescent dye Nile Red and its CF3, F and Br-substituted analogues." Photochemical & Photobiological Sciences. [Online]. Available: [Link][9][10]
-
Yablon, D. G., et al. "Solvatochromism of Nile Red in Nonpolar Solvents." Optica Publishing Group. [Online]. Available: [Link][27]
-
Klymchenko, A. S. & Mely, Y. "Solvatochromic fluorescent dyes as universal tools for biological research." l'actualité chimique. [Online]. Available: [Link][3]
-
Klymchenko, A. S. "Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications." CORE. [Online]. Available: [Link]
-
ResearchGate. "Solvatochromic Pyrene Analogues of Prodan Exhibiting Extremely High Fluorescence Quantum Yields in Apolar and Polar Solvents." [Online]. Available: [Link][19]
-
Shynkar, V. V., et al. "Prodan-based solvatochromic probes for polarity imaging of organelles." bioRxiv. [Online]. Available: [Link][4]
-
Naito, K., et al. "Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells." Advanced Functional Materials. [Online]. Available: [Link][7]
-
University of Wisconsin-Madison. "An Investigation of Solvatochromic Behavior." IT Solutions. [Online]. Available: [Link][14]
-
Spange, S. & Gorski, A. "Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem." MDPI. [Online]. Available: [Link][15]
-
Hosseinian, S., et al. "Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine." NIH. [Online]. Available: [Link][25]
-
Milani, A., et al. "Application of Reichardt's Solvent Polarity Scale (ET(30)) in the Selection of Bonding Agents for Composite Solid Rocket Propellants." MDPI. [Online]. Available: [Link][13]
-
Pike, S. J., et al. "Solvatomorphism of Reichardt's dye." RSC Publishing. [Online]. Available: [Link][16]
-
ResearchGate. "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." [Online]. Available: [Link][2]
-
Loura, L. M. S., et al. "Solvatochromism as a new tool to distinguish structurally similar compounds." PMC. [Online]. Available: [Link][28]
-
Samanta, S., et al. "Attachable Solvatochromic Fluorophores and Bioconjugation Studies." PMC. [Online]. Available: [Link][6]
-
LookChem. "Cas 93265-41-9,this compound." [Online]. Available: [Link][22]
-
Yamashita, T., et al. "Pyrene-based D–π–A dyes that exhibit solvatochromism and high fluorescence brightness in apolar solvents and water." RSC Publishing. [Online]. Available: [Link][20]
-
Atilgan, S., et al. "Photophysicochemical and electrochemical properties of pyrene–BODIPY platforms." New Journal of Chemistry. [Online]. Available: [Link][17]
-
Niko, Y., et al. "A novel pyrene-based two-photon active fluorescent dye efficiently excited and emitting in the 'tissue optical window (650–1100 nm)'." Journal of Materials Chemistry B. [Online]. Available: [Link][18]
-
Ricci, A. P., et al. "Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols." MDPI. [Online]. Available: [Link][26]
Sources
- 1. Reichardt's dye - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Attachable Solvatochromic Fluorophores and Bioconjugation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nile red - Wikipedia [en.wikipedia.org]
- 9. One- and two-photon solvatochromism of the fluorescent dye Nile Red and its CF3, F and Br-substituted analogues - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. chemimpex.com [chemimpex.com]
- 13. mdpi.com [mdpi.com]
- 14. krypton.mnsu.edu [krypton.mnsu.edu]
- 15. mdpi.com [mdpi.com]
- 16. Solvatomorphism of Reichardt's dye - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE00480C [pubs.rsc.org]
- 17. Photophysicochemical and electrochemical properties of pyrene–BODIPY platforms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A novel pyrene-based two-photon active fluorescent dye efficiently excited and emitting in the ‘tissue optical window (650–1100 nm)’ - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Pyrene-based D–π–A dyes that exhibit solvatochromism and high fluorescence brightness in apolar solvents and water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. This compound | 93265-41-9 [chemicalbook.com]
- 22. lookchem.com [lookchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Solvatochromism of Nile Red in Nonpolar Solvents [opg.optica.org]
- 28. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Membrane Fluidity Data from Different Fluorescent Probes
In the intricate world of cell biology and drug development, understanding the biophysical properties of the cell membrane is paramount. Membrane fluidity, a measure of the viscosity and lipid packing of the bilayer, governs a multitude of cellular processes, from signal transduction to membrane trafficking and drug-cell interactions.[1][2] Consequently, accurately quantifying changes in membrane fluidity is a critical aspect of many research endeavors.
This guide provides an in-depth comparison and cross-validation methodology for three widely used fluorescent probes for assessing membrane fluidity: Laurdan, 1,6-diphenyl-1,3,5-hexatriene (DPH), and its derivative 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH). As a senior application scientist, my aim is not merely to present protocols but to instill a deeper understanding of the principles behind these techniques, enabling researchers to make informed decisions and generate robust, cross-validated data.
The "Why": Understanding the Probes and Their Unique Perspectives
The choice of a fluorescent probe should not be arbitrary. Each probe offers a unique window into the complex and dynamic environment of the cell membrane. Their distinct photophysical properties and localization within the bilayer mean they report on different aspects of membrane fluidity.
Laurdan: A Reporter of Interfacial Polarity and Lipid Packing
Laurdan is an environmentally sensitive probe whose fluorescence emission spectrum is highly dependent on the polarity of its surroundings.[3][4] Specifically, it is sensitive to the degree of water penetration at the glycerol backbone region of the lipid bilayer.[5] In a more ordered, tightly packed membrane (liquid-ordered, Lo phase), water penetration is limited, and Laurdan exhibits a blue-shifted emission. Conversely, in a more fluid, disordered membrane (liquid-disordered, Ld phase), increased water accessibility leads to a red-shifted emission.[6]
This spectral shift is quantified by calculating the Generalized Polarization (GP) value, a ratiometric measurement that provides a numerical representation of membrane lipid order.[5][6][7] Higher GP values correlate with higher membrane order and lower fluidity, while lower GP values indicate a more fluid environment.[6]
DPH and TMA-DPH: Probing Rotational Mobility in the Hydrophobic Core
DPH and its derivative TMA-DPH are hydrophobic, rod-shaped molecules that align themselves within the acyl chain region of the lipid bilayer.[8][9] Their utility in measuring membrane fluidity stems from their rotational mobility, which is restricted by the viscosity of the surrounding lipid environment.[10][11] This rotational motion is measured by fluorescence anisotropy (or polarization) .
The principle is straightforward: the probe is excited with polarized light. In a viscous, ordered membrane, the probe's rotation is slow, and the emitted light remains largely polarized. In a more fluid environment, the probe rotates more freely during its fluorescence lifetime, leading to depolarization of the emitted light.[12] Therefore, higher anisotropy values indicate lower membrane fluidity, while lower anisotropy values suggest higher fluidity.[13]
The key difference between DPH and TMA-DPH lies in their localization. DPH partitions deep within the hydrophobic core of the membrane.[9] TMA-DPH, possessing a charged trimethylammonium group, is anchored at the lipid-water interface, with its hydrophobic tail extending into the acyl chain region.[9][14][15][16][17] This makes TMA-DPH particularly useful for studying the fluidity of the plasma membrane in living cells, as it is less prone to internalization.[15][16]
The "How": A Framework for Cross-Validation
To ensure the reliability of membrane fluidity data, it is crucial to employ a cross-validation strategy using probes that report on different aspects of the membrane environment. This approach provides a more comprehensive and robust understanding of membrane dynamics.
Below is a detailed experimental workflow for the cross-validation of membrane fluidity data using Laurdan, DPH, and TMA-DPH.
Caption: Experimental workflow for cross-validating membrane fluidity data.
Experimental Protocols
1. Cell Culture and Treatment:
-
Culture your cells of interest (e.g., HEK293T for adherent cells, Jurkat for suspension cells) to a confluency of 70-80% under standard conditions.
-
Apply your experimental treatment. This could be the addition of a drug candidate, a change in temperature, or the introduction of a lipid-modifying agent. Include appropriate vehicle controls.
2. Probe Labeling:
-
Laurdan Staining:
-
Prepare a 10 mM stock solution of Laurdan in DMSO.
-
Dilute the stock solution in serum-free medium or a suitable buffer (e.g., PBS) to a final working concentration of 5-10 µM.[18]
-
Incubate the cells with the Laurdan staining solution for 30-60 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS to remove excess probe.
-
-
DPH Staining:
-
Prepare a 2 mM stock solution of DPH in tetrahydrofuran (THF).
-
Dilute the stock solution 1:1000 in PBS with vigorous vortexing to create a 2 µM working solution.
-
Incubate the cells with the DPH working solution for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
-
TMA-DPH Staining:
-
Prepare a 10-50 mM stock solution of TMA-DPH in DMSO.[8]
-
Dilute the stock solution in serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to a final working concentration of 0.5-5 µM.[8][14]
-
Incubate the cells with the TMA-DPH staining solution for 5-30 minutes at 37°C.[14]
-
Wash the cells twice with the appropriate buffer.[8]
-
3. Data Acquisition:
-
Fluorescence Spectroscopy (for population-level analysis):
-
For suspension cells, resuspend the labeled cells in buffer at a suitable density in a quartz cuvette. For adherent cells, measurements can be performed on cells grown on coverslips mounted in a cuvette holder.
-
Laurdan: Excite at 350 nm and record the emission spectrum from 400 nm to 550 nm. Note the intensities at 440 nm and 490 nm.[3]
-
DPH/TMA-DPH: Excite at 355 nm.[8][19] Measure the fluorescence intensity at 430 nm[8][19] with the emission polarizer oriented parallel (I||) and perpendicular (I⊥) to the polarization of the excitation light.
-
-
Fluorescence Microscopy (for single-cell and subcellular analysis):
-
Image the labeled cells using a confocal or two-photon microscope equipped with appropriate filters and detectors.
-
Laurdan: Use a 405 nm laser for excitation and collect emission in two channels, typically centered around 440 nm and 490 nm.[18]
-
DPH/TMA-DPH: Use a laser line around 355 nm for excitation and a suitable emission filter around 430 nm. For anisotropy imaging, specialized polarization optics are required.
-
4. Data Analysis:
-
Laurdan Generalized Polarization (GP) Calculation: The GP value is calculated using the following formula[3][5][7]: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. GP values range from +1 (highly ordered) to -1 (highly fluid).[20]
-
DPH/TMA-DPH Fluorescence Anisotropy (r) Calculation: Fluorescence anisotropy is calculated as follows[12]: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) Where G is the G-factor, an instrumental correction factor determined by measuring the ratio of the vertically and horizontally polarized emission components when the excitation light is horizontally polarized.
Interpreting and Cross-Validating the Data
The power of this approach lies in comparing the trends observed with each probe. A treatment that fluidizes the membrane should result in a decrease in both Laurdan GP and DPH/TMA-DPH anisotropy.
Caption: Relationship between probes, parameters, and membrane fluidity.
Data Presentation:
Summarize your quantitative data in a clear and concise table to facilitate comparison.
| Treatment | Laurdan GP (mean ± SD) | DPH Anisotropy (mean ± SD) | TMA-DPH Anisotropy (mean ± SD) |
| Control | 0.45 ± 0.03 | 0.28 ± 0.02 | 0.31 ± 0.02 |
| Drug X (10 µM) | 0.21 ± 0.04 | 0.15 ± 0.03 | 0.18 ± 0.03 |
| Cholesterol | 0.62 ± 0.02 | 0.35 ± 0.01 | 0.38 ± 0.02 |
Causality and Interpretation:
-
Concordant Results: If all three probes show a consistent trend (e.g., decreased GP and anisotropy), you have strong evidence for a global change in membrane fluidity. For instance, treatment with a membrane-fluidizing agent like benzyl alcohol would be expected to yield such results.
-
Discordant Results: Discrepancies between the probes can be highly informative. For example, a compound might selectively alter the properties of the deep hydrophobic core without significantly affecting the interfacial region. This would manifest as a change in DPH anisotropy with little to no change in Laurdan GP or TMA-DPH anisotropy. This could suggest a specific interaction with the acyl chains of phospholipids. Conversely, a change in Laurdan GP without a corresponding change in DPH anisotropy might indicate an alteration in headgroup packing and hydration rather than a change in the viscosity of the hydrophobic core.
Conclusion: A Multi-faceted Approach to a Dynamic System
The cell membrane is not a simple, homogenous structure. Its properties can vary spatially and are subject to constant change. Relying on a single fluorescent probe provides only a partial view of this complex landscape. By employing a cross-validation strategy with probes that report on different aspects of the membrane environment, such as Laurdan for interfacial properties and DPH/TMA-DPH for hydrophobic core dynamics, researchers can build a more complete and accurate picture of membrane fluidity. This multi-faceted approach enhances the scientific rigor of your findings and provides deeper insights into the mechanisms by which drugs and other external stimuli modulate the biophysical properties of the cell membrane.
References
-
Tsai, W. (n.d.). Cell membrane fluidity. Khan Academy. Retrieved from [Link]
- Di Veroli, G. Y., et al. (2015). Factors inducing membrane fluidity changes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10, Part A), 1956-1965.
-
JoVE. (2023). Video: Membrane Fluidity. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 19). Membrane fluidity. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2024, from [Link]
- Owen, D. M., et al. (2012). Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids. Methods in molecular biology (Clifton, N.J.), 974, 145–155.
- Illinger, D., et al. (1995). A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1239(1), 58-66.
- Kuhry, J. G., et al. (1993). TMA-DPH a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis. Journal of fluorescence, 3(2), 95–101.
- Ayee, M. A. A., & Levitan, I. (2016). Determination of membrane fluidity: a comparison of biophysical methods. Journal of visualized experiments : JoVE, (114), 54366.
- Klymchenko, A. S., & Kreder, R. (2014). Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes. Biophysical journal, 107(4), 816–819.
- Wnętrzak, A., et al. (2023). Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content. The Journal of Physical Chemistry B, 127(15), 3447–3457.
-
Wnętrzak, A., et al. (2023). Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content. ACS Publications. Retrieved from [Link]
- Müller, J. P., et al. (2019). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. In Bacterial Cell Membranes (pp. 131-143). Humana Press, New York, NY.
- Gupta, S., et al. (2023). Different Membrane Order Measurement Techniques are Not Mutually Consistent. bioRxiv.
- Klymchenko, A. S. (2017). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Chembiochem : a European journal of chemical biology, 18(24), 2396–2406.
- Klymchenko, A. S. (2017). Introduction to fluorescence probing of biological membranes. Methods in molecular biology (Clifton, N.J.), 1520, 1–16.
- Shynkar, V. V., et al. (2007). Introduction to Fluorescence Probing of Biological Membranes. In Fluorescence of Supermolecules, Polymers, and Nanosystems (pp. 29-47). Springer, Berlin, Heidelberg.
- Carreira, A. C., et al. (2023). Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques?. International journal of molecular sciences, 24(13), 11019.
- Amaro, M., et al. (2017). Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane. Physical chemistry chemical physics : PCCP, 19(31), 20550–20559.
- Szalai, A. M., et al. (2023). Measuring plasma membrane fluidity using confocal microscopy.
- Klymchenko, A. S. (2022). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. Accounts of chemical research, 55(24), 3624–3636.
- A. J. Garcia-Sanclemente, et al. (2021).
-
BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. Retrieved from [Link]
- Balla, T., et al. (2021). Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy. International journal of molecular sciences, 22(16), 8887.
- Adhikari, A., et al. (2023). Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements. Chembiochem : a European journal of chemical biology, e202300689.
- Loura, L. M. S. (2012). Membrane lipid domains and rafts: current applications of fluorescence lifetime spectroscopy and imaging. European biophysics journal : EBJ, 41(8), 635–651.
- Harris, F. M., et al. (2002). Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order. Biochemistry, 41(28), 8740–8748.
- Muñoz-Úbeda, M., et al. (2010). Fluorescence anisotropy at 430 nm (r DPH,430 ) of DPH as a function of temperature for (i) DC-Chol/DOPE liposomes with R ) 1 (solid triangles) and R ) 0.5 (solid squares) and (ii) DC-Chol/DOPE/ DNA lipoplexes at L/D ) 7, with R ) 0.5 (open squares) and R ) 0.3 (open circles).
- Strahl, H., & Hamoen, L. W. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Journal of visualized experiments : JoVE, (140), 58495.
- Lakowicz, J. R., et al. (1979). Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers.
- Butler, J. A., et al. (2023). C-Laurdan: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy. In Methods in Molecular Biology (Vol. 2673, pp. 133-141). Humana, New York, NY.
- Garcia-Sanclemente, A. J., et al. (2021). Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study. The Journal of chemical physics, 155(17), 175101.
- Adhikari, A., et al. (2023). Quantifying fluorescence lifetime responsiveness of environment sensitive probes for membrane fluidity measurements. bioRxiv.
- van der Heide, U. A., et al. (1998). The membrane fluidity concept revisited by polarized fluorescence spectroscopy on different model membranes containing unsaturated lipids and sterols. The Journal of steroid biochemistry and molecular biology, 65(1-6), 203–214.
- Lentz, B. R. (1993). Measurement of Membrane Fluidity and Membrane Fusion with Fluorescent Probes. In Fluorescence Spectroscopy (pp. 223-240). Humana Press.
- A. C. M. Sousa, et al. (2015). The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations. Molecules (Basel, Switzerland), 20(10), 18424–18451.
- Kim, H. M., et al. (2017). Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells. Scientific reports, 7(1), 2978.
Sources
- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 2. Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jasco-global.com [jasco-global.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TMA-DPH a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. caymanchem.com [caymanchem.com]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to the Photostability of Pyrene-Based Fluorophores: A Comparative Study
For researchers navigating the intricate world of fluorescence microscopy and molecular probing, the choice of a fluorophore is a decision that resonates through every acquired image and data point. Among the vast arsenal of available dyes, pyrene and its derivatives hold a unique position. Valued for their long fluorescence lifetime, sensitivity to microenvironmental polarity, and characteristic ability to form excimers, pyrene-based probes are powerful tools for studying molecular interactions and dynamics. However, the utility of any fluorophore is fundamentally limited by its photostability—the molecule's resilience to photochemical destruction under illumination.
This guide provides an in-depth, objective comparison of the photostability of pyrene-based fluorophores. We will delve into the mechanisms that govern photobleaching, present comparative data against common alternative dyes, and provide a robust, field-proven protocol for quantifying photostability in your own laboratory. Our goal is to equip you, the researcher, with the necessary insights to make informed decisions and generate high-fidelity, reproducible data.
The Inevitable Fate: Understanding Photobleaching Mechanisms
Photobleaching is the irreversible photochemical alteration of a fluorophore, rendering it permanently non-fluorescent.[1] This process is a critical limiting factor in fluorescence-based experiments, particularly in time-lapse imaging and single-molecule studies where prolonged or intense light exposure is necessary.[1] The underlying mechanism for most organic dyes, including polycyclic aromatic hydrocarbons (PAHs) like pyrene, is a journey into reactive photochemistry.
The process typically begins after the fluorophore absorbs a photon and is elevated to an excited singlet state (S₁). While it can relax back to the ground state (S₀) by emitting a photon (fluorescence), there is a probability it will undergo intersystem crossing to a long-lived excited triplet state (T₁).[1][2] It is from this triplet state that the most damaging reactions often occur. The triplet state fluorophore can react with molecular oxygen (³O₂) in its surroundings, generating highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or superoxide radicals.[3][4][5][6] These ROS can then attack the fluorophore itself, or other nearby molecules, leading to irreversible covalent bond cleavage and the permanent loss of fluorescence.[1][3] For PAHs, photodegradation can proceed through reactions with oxygen from both the excited singlet and triplet states.[7]
The specific chemical pathway of degradation for pyrene can be highly dependent on its environment. For instance, in aerated chloroform, pyrene undergoes rapid degradation initiated by reaction with dichloromethyl radicals formed from the solvent.[8][9][10][11] In contrast, it exhibits much higher photostability in dichloromethane, demonstrating the critical role of the local chemical environment.[8][9][10][11]
Caption: Generalized Jablonski diagram illustrating the photobleaching pathway of pyrene.
A Comparative Analysis of Fluorophore Photostability
Quantifying photostability is essential for direct comparison. A key metric is the photobleaching quantum yield (Φ_b) , which represents the probability that an excited fluorophore will be destroyed per absorbed photon. A lower Φ_b value signifies higher photostability. Another practical measure is the photobleaching half-life (t_1/2) , the time required for the fluorescence intensity to decrease by 50% under constant illumination.
While extensive, directly comparable Φ_b data for pristine pyrene under standard microscopy conditions is scarce in the literature, we can synthesize a comparative overview from available data for its derivatives and other common fluorophores. It is crucial to recognize that photostability is not an intrinsic constant but is highly dependent on experimental conditions such as excitation intensity, oxygen concentration, and the solvent or mounting medium.
| Fluorophore | Class | Photobleaching Quantum Yield (Φ_b) | Relative Photostability | Key Characteristics & Notes |
| Pyrene (Pristine) | Polycyclic Aromatic Hydrocarbon | Data not readily available | Low to Moderate | Photostability is highly environment-dependent. Prone to rapid degradation in halogenated solvents like chloroform.[8][9][10][11] Its derivatives can be engineered for high stability. |
| PA (Push-pull Pyrene) | Pyrene Derivative | Extremely Low (qualitative) | Very High | A push-pull pyrene derivative that maintained ~99% fluorescence after 1 hour of illumination, significantly outperforming Laurdan (<30%).[12] |
| Fluorescein (FITC) | Xanthene | ~3 x 10⁻⁵ | Moderate | A widely used fluorophore, but known for its moderate photostability and pH sensitivity.[12] |
| Rhodamine B | Xanthene | ~3.3 x 10⁻⁷ | High | Generally exhibits higher photostability compared to fluorescein. |
| Alexa Fluor 488 | Sulfonated Rhodamine | ~1.3 x 10⁻⁶ | High | A modern, bright, and photostable alternative to fluorescein. |
| Cyanine 5 (Cy5) | Cyanine | Variable | Moderate to High | A popular far-red dye, its photostability can be enhanced with protective agents.[5][6] |
Observations:
-
Engineered Pyrenes Show Promise: The exceptional performance of the push-pull pyrene derivative (PA) demonstrates that the pyrene core can be chemically modified to create highly photostable probes.[12]
-
Rhodamine and Alexa Fluor Dyes Set a High Bar: Dyes like Rhodamine B and the Alexa Fluor family are known for their robustness and often serve as benchmarks for photostability.
-
Environment is Key: The photostability of pyrene is dramatically influenced by its surroundings. For instance, the removal of dissolved oxygen or the choice of solvent can significantly reduce the rate of photobleaching.[8][9][10][11]
Protocol for Quantifying Fluorophore Photostability
To ensure trustworthy and comparable data, a standardized protocol for measuring photostability is indispensable. The following methodology provides a robust framework for evaluating the photobleaching kinetics of your fluorophores.
Causality Behind the Protocol Design
This protocol is designed to be self-validating by minimizing variables and focusing on the direct measurement of fluorescence decay over time.
-
Constant Illumination: Using a stable light source and constant power ensures that any observed decay is due to photobleaching and not fluctuations in excitation energy.
-
Control of Environment: Sample preparation in a controlled medium (e.g., a specific solvent or polymer film) is critical because, as noted with pyrene, the local environment dictates photochemical reaction pathways.
-
Normalization: Normalizing the fluorescence intensity to its initial value allows for direct comparison of the decay rates of different fluorophores, even if their initial brightness levels differ.
Materials and Instrumentation
-
Fluorophores: Pyrene-based compound of interest and a reference fluorophore (e.g., Rhodamine B).
-
Solvent/Medium: High-purity, spectroscopy-grade solvent (e.g., ethanol, or a polymer film like PVA).
-
Instrumentation:
-
Fluorescence microscope (epifluorescence or confocal) with a stable light source (e.g., laser or stabilized arc lamp).
-
High-sensitivity camera (sCMOS or EMCCD) or a photodetector (PMT).
-
Appropriate filter sets for the fluorophores being tested.
-
Image analysis software (e.g., ImageJ/Fiji).
-
-
Sample Preparation: Microscope slides and coverslips.
Step-by-Step Experimental Procedure
-
Sample Preparation:
-
Prepare dilute solutions of your test and reference fluorophores in the chosen solvent. The concentration should be low enough to avoid aggregation or excimer formation, which can alter photophysics.[8] An absorbance of < 0.1 is a good starting point.
-
Rationale: Working in a dilute regime ensures you are measuring the intrinsic properties of individual molecules.
-
Place a small, defined volume of the solution onto a clean microscope slide and cover with a coverslip. Seal the edges if solvent evaporation is a concern.
-
-
Microscope Setup and ROI Selection:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level representative of your typical imaging experiments. Crucially, keep this intensity constant for all experiments.
-
Select a clear, uniform region of interest (ROI) for measurement.
-
-
Acquisition of Time-Lapse Data:
-
Set the acquisition software to time-lapse mode.
-
Acquire an initial image at time zero (t=0). This will be your reference for normalization.
-
Continuously illuminate the ROI and acquire images at regular, fixed intervals (e.g., every 5-10 seconds).
-
Continue the acquisition until the fluorescence intensity has decayed to less than 20% of the initial value.
-
Rationale: This time-course measurement directly captures the photobleaching kinetics.
-
-
Data Analysis:
-
Open the image sequence in your analysis software (e.g., ImageJ).
-
For each image in the time series, measure the mean fluorescence intensity within the same ROI.
-
Subtract the background intensity measured from a region with no fluorophores.
-
Normalize the background-corrected intensity at each time point (F(t)) to the initial intensity (F(0)). The formula is: Normalized Intensity = F(t) / F(0) .
-
Plot the Normalized Intensity versus Time. This curve represents the photobleaching decay profile.
-
Rationale: The resulting decay curve is a direct visualization of photostability. A slower decay indicates a more photostable fluorophore.
-
-
Quantification and Comparison:
-
Fit the decay curve to a single or double exponential function to extract the photobleaching half-life (t_1/2).
-
Compare the half-lives of the pyrene-based fluorophore and the reference dye to determine their relative photostability under your specific experimental conditions.
-
Caption: Experimental workflow for the comparative measurement of fluorophore photostability.
Conclusion
Pyrene offers a unique set of photophysical properties that make it an invaluable tool for cellular and molecular research. While pristine pyrene exhibits moderate and highly environment-dependent photostability, this guide highlights a critical insight: the pyrene scaffold is not a limitation but a versatile foundation. As demonstrated by advanced derivatives, targeted chemical modification can produce pyrene-based fluorophores with exceptional photostability, rivaling and even exceeding that of other established dye classes. By understanding the mechanisms of photobleaching and employing rigorous, standardized protocols for quantification, researchers can confidently select or design the optimal pyrene-based probe, ensuring the acquisition of robust and reliable data for their most demanding applications.
References
-
Shynkar, V. et al. (2016). Bright and photostable push-pull pyrene dye visualizes lipid order variation between plasma and intracellular membranes. Scientific Reports, 6, 18870. Available at: [Link]
-
Liras, M. et al. (2012). Further Insight into the Photostability of the Pyrene Fluorophore in Halogenated Solvents. Photochemistry and Photobiology, 88(5), 1139-1148. Available at: [Link]
-
Liras, M. et al. (2012). Further insight into the photostability of the pyrene fluorophore in halogenated solvents. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. Available at: [Link]
-
Agudelo-Castañeda, D. M. et al. (2012). Further Insight into the Photostability of the Pyrene Fluorophore in Halogenated Solvents. ResearchGate. Available at: [Link]
-
Liras, M. et al. (2012). Further Insight into the Photostability of the Pyrene Fluorophore in Halogenated Solvents. ResearchGate. Available at: [Link]
-
Eggeling, C. et al. (1998). Photobleaching of fluorescent dyes under conditions used for single-molecule detection: evidence of two-step photolysis. Analytical Chemistry, 70(13), 2651-2659. Available at: [Link]
- Klán, P., & Wirz, J. (2009).
-
Wikipedia. (n.d.). Photobleaching. Available at: [Link]
-
Nikon MicroscopyU. (n.d.). Fluorophore Photobleaching Literature References. Available at: [Link]
-
Ge, L. et al. (2007). Environmental Carcinogenic Polycyclic Aromatic Hydrocarbons: Photochemistry and Phototoxicity. Journal of Environmental Science and Health, Part C, 25(2), 149-181. Available at: [Link]
- Dittrich, P. S., & Schwille, P. (2001). Photobleaching and stabilization of fluorophores used for single-molecule analysis with one- and two-photon excitation. Applied Physics B, 73(8), 829-837.
-
Fasani, E. et al. (2003). Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental Science & Technology, 37(23), 5464-5471. Available at: [Link]
-
Zheng, Q. et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448-454. Available at: [Link]
-
Wang, L. et al. (2010). Photodegradation of pyrene on soil surfaces under UV light irradiation. Journal of Hazardous Materials, 173(1-3), 168-172. Available at: [Link]
-
Zheng, Q. et al. (2013). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scilit.com [scilit.com]
- 9. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US8735444B2 - Fluorinated rhodamines as photostable fluorescent dyes for labelling and imaging techniques - Google Patents [patents.google.com]
A Comparative Guide to Assessing Lipid Bilayer Perturbation: The Role of (2'-Methoxyvinyl)pyrene
This guide provides a comprehensive technical comparison of (2'-Methoxyvinyl)pyrene (MVP) with other established fluorescent probes for assessing the dynamic and structural properties of lipid bilayers. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, provides validated protocols, and offers a comparative framework for selecting the appropriate tool for membrane analysis.
The Dynamic Lipid Bilayer: Why Probing Its Properties Matters
The cell membrane is not a static barrier but a fluid and highly organized environment crucial for cellular function. Its biophysical properties—including fluidity, order, and phase behavior—govern the function of membrane proteins, control signaling pathways, and mediate the interaction of cells with external agents like pharmaceuticals.[1] Perturbations in these properties can signify cellular stress, disease states, or the mechanism of action of a drug candidate.[2]
Fluorescent probes are indispensable tools for studying these dynamics in real-time within both model liposomes and living cells.[3] These molecules exhibit environment-sensitive fluorescence, allowing researchers to translate changes in emission spectra, anisotropy, or lifetime into quantifiable biophysical parameters. While classic probes like Laurdan and DPH are well-characterized, novel probes like this compound (MVP) offer unique chemical properties that warrant investigation.
Understanding the Probes: A Comparative Overview
The selection of a fluorescent probe is dictated by the specific membrane property under investigation. Here, we compare the mechanistic basis of MVP (inferred from its pyrene core) with gold-standard alternatives.
This compound (MVP): A Probe of Intermolecular Interactions
MVP belongs to the pyrene family of polycyclic aromatic hydrocarbons. While direct literature on its use as a membrane perturbation probe is nascent, its core pyrene structure provides a well-understood mechanism for reporting on the lateral mobility and proximity of molecules within the bilayer.[4]
-
Mechanism of Action: The defining feature of pyrene and its derivatives is the formation of an "excimer" (excited-state dimer).[4] When two pyrene molecules are in close proximity (~10 Å) and one is excited, they can form a transient complex that emits light at a longer, red-shifted wavelength compared to the single excited "monomer." The ratio of excimer-to-monomer (E/M) fluorescence intensity is directly proportional to the probe's diffusion rate and local concentration. A higher E/M ratio suggests increased membrane fluidity, allowing probes to collide more frequently. The methoxyvinyl group, an electron-donating substituent, can modulate the photophysical properties and membrane partitioning of the pyrene core. While initially synthesized as a chemiluminescent probe for singlet oxygen[5], its inherent fluorescence makes it a candidate for biophysical studies.
Alternative Probes: The Established Toolkit
-
Laurdan: A Reporter of Water Penetration and Phase State. Laurdan is a cornerstone probe for assessing membrane fluidity.[6] Its large excited-state dipole moment makes its emission spectrum highly sensitive to the polarity of its environment. In ordered, gel-phase membranes, water penetration is low, and Laurdan emits blue-shifted light (~440 nm). In disordered, liquid-crystalline phase membranes, increased water penetration leads to a red shift in emission (~490 nm).[1][6] This shift is quantified by the unitless Generalized Polarization (GP) value.
-
DPH (1,6-diphenyl-1,3,5-hexatriene): A Measure of Rotational Mobility and Order. DPH is a hydrophobic probe that aligns with the acyl chains in the membrane's core.[7] Its utility lies in measuring fluorescence anisotropy, which reflects the probe's rotational freedom. In a highly ordered or viscous membrane, DPH's rotation is restricted, resulting in high anisotropy. Conversely, in a fluid membrane, faster rotation leads to lower anisotropy.[8][9] This provides a direct measure of the "order" or packing of the lipid acyl chains.
Comparative Data Summary
The following table summarizes the key characteristics and outputs of these probes.
| Feature | This compound (Pyrene-based) | Laurdan | DPH |
| Primary Mechanism | Excimer (Excited-State Dimer) Formation[4] | Solvent-Dependent Emission Shift[6] | Rotational Diffusion[7][8] |
| Parameter Measured | Lateral Diffusion & Proximity | Membrane Polarity / Water Penetration | Rotational Mobility / Acyl Chain Order |
| Quantitative Output | Excimer/Monomer (E/M) Ratio | Generalized Polarization (GP) Value[1][10] | Steady-State Anisotropy (r)[11] |
| Primary Application | Assessing changes in lateral mobility and membrane fluidity. Detecting phase separation. | Characterizing lipid phases (gel vs. liquid-crystalline). Quantifying membrane fluidity. | Measuring lipid order, often in the context of cholesterol effects.[8] |
| Advantages | Sensitive to dynamic collisional events. Can report on probe clustering. | Ratiometric measurement is independent of probe concentration. Excellent for imaging.[12] | High quantum yield. Sensitive to subtle changes in acyl chain packing. |
| Limitations | Requires higher concentrations for excimer formation. E/M ratio can be complex to interpret. | Less sensitive to the hydrophobic core of the membrane. Can be sensitive to photo-selection in microscopy.[12] | Does not report on hydration. Anisotropy can be affected by factors other than order (e.g., probe lifetime). |
Experimental Design & Protocols
A robust assessment of membrane perturbation requires meticulous experimental design. The following protocols are designed to be self-validating, incorporating essential controls and clear endpoints.
Workflow for Assessing Membrane Perturbation
The overall experimental process follows a logical sequence from model membrane preparation to biophysical measurement and data interpretation.
Caption: General experimental workflow for assessing membrane perturbation.
Protocol 1: Liposome Preparation and Probe Incorporation
This protocol describes the creation of Large Unilamellar Vesicles (LUVs), a common model system.
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve the desired lipids (e.g., 10 mg of POPC) in chloroform.
-
Add the fluorescent probe stock solution. The final probe-to-lipid molar ratio should be ~1:200 for MVP (to allow for excimer formation) and ~1:500 for Laurdan or DPH.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., 1 mL of HEPES-buffered saline, pH 7.4) by vortexing vigorously. This creates multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To create LUVs of a defined size, pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times using a mini-extruder. This step is critical for obtaining a homogenous vesicle population, which is essential for reproducible fluorescence measurements.[13]
-
Protocol 2: Quantifying Lateral Mobility with MVP
This protocol measures the E/M ratio to assess changes in membrane fluidity.
-
Sample Preparation: Prepare three sets of MVP-labeled LUVs (from Protocol 1): a control (buffer only), a positive control (e.g., a known membrane fluidizer), and the experimental sample (drug candidate).
-
Spectra Acquisition:
-
Place the sample in a temperature-controlled cuvette within a spectrofluorometer.
-
Set the excitation wavelength to 345 nm.
-
Scan the emission from 360 nm to 550 nm.
-
Identify the monomer emission peak intensity (IM) around 375-395 nm and the excimer emission peak intensity (IE) around 470-500 nm.[4]
-
-
Calculation:
-
Calculate the E/M ratio for each sample: Ratio = IE / IM .
-
-
Interpretation: An increase in the E/M ratio relative to the control indicates an increase in membrane fluidity, as the probes can diffuse and collide more readily. A decrease suggests a more rigid membrane environment.
Protocol 3: Quantifying Membrane Order with DPH
This protocol uses steady-state fluorescence anisotropy to measure membrane order.[9][11]
-
Sample Preparation: Prepare DPH-labeled LUVs as described above.
-
Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers. Set the excitation wavelength to 357 nm and the emission wavelength to 430 nm.[11]
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Measure the G-factor (instrumental correction factor) by orienting the excitation polarizer horizontally and measuring IHV and IHH. G = IHV / IHH.
-
-
Calculation:
-
Calculate the steady-state anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
-
Interpretation: Anisotropy values range from 0 to 0.4. A higher value of 'r' indicates restricted rotational motion and a more ordered membrane.[8] A decrease in 'r' signifies a disordering effect.
Interpreting the Data: A Mechanistic View
Different probes provide complementary information about the state of the lipid bilayer. Integrating data from multiple probes can build a comprehensive picture of a perturbant's effect.
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. MemPrep, a new technology for isolating organellar membranes provides fingerprints of lipid bilayer stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemiluminescent probe specific for singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of fluorescent probes to monitor molecular order and motions within liposome bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jascoinc.com [jascoinc.com]
- 10. researchgate.net [researchgate.net]
- 11. jasco-global.com [jasco-global.com]
- 12. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative Fluorescence Microscopy Using Supported Lipid Bilayer Standards - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Comparison of (2'-Methoxyvinyl)pyrene's Fluorescence Quantum Yield in Different Solvents
Executive Summary
This guide provides a comprehensive framework for the quantitative analysis of the fluorescence quantum yield (Φf) of (2'-Methoxyvinyl)pyrene (MVP), a fluorescent probe of interest in various research applications. Acknowledging the current scarcity of consolidated, peer-reviewed data for MVP's quantum yield across a broad solvent spectrum, this document pivots to deliver two core objectives. First, it furnishes a detailed, field-proven experimental protocol for the accurate determination of relative fluorescence quantum yields, designed to ensure scientific rigor and data reproducibility. Second, it elucidates the fundamental photophysical principles governing solvent-fluorophore interactions. To illustrate these principles in practice, we will analyze quantitative data for a structurally and photophysically relevant analogue, pyrene-1-carboxaldehyde (PyCHO). This guide is intended for researchers, chemists, and drug development professionals seeking to characterize fluorescent probes and reliably interpret their photophysical behavior in diverse chemical environments.
Introduction: The Significance of Solvent-Dependent Quantum Yield
This compound (MVP) is a derivative of pyrene, a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties, including a long fluorescence lifetime and sensitivity to the local environment. The vinyl ether substituent on the pyrene core is expected to modulate its electronic properties, influencing its absorption and emission characteristics.
The fluorescence quantum yield (Φf) is a paramount performance metric for any fluorophore, defined as the ratio of photons emitted to photons absorbed. A high Φf is crucial for applications requiring bright signals, such as in bio-imaging, chemical sensing, and materials science. However, Φf is not an intrinsic constant; it is profoundly influenced by the fluorophore's immediate environment.[1] Interactions with solvent molecules provide non-radiative decay pathways that can compete with fluorescence, thereby altering the quantum yield.[2] Understanding this solvent dependency is critical for:
-
Optimizing Assay Conditions: Selecting a solvent system that maximizes fluorescence brightness.
-
Developing Environmental Probes: Utilizing changes in Φf to report on local properties like polarity or viscosity.
-
Predicting Performance: Extrapolating a probe's behavior in complex biological or material matrices.
This guide provides the necessary theoretical background and a robust experimental workflow to empower researchers to perform these critical measurements on MVP or other novel fluorophores.
Fundamental Principles of Fluorophore-Solvent Interactions
The observed quantum yield of a fluorophore in a given solvent is the result of the competition between radiative decay (fluorescence, rate constant kr) and non-radiative decay (e.g., internal conversion, intersystem crossing, rate constant knr). The quantum yield is expressed as:
Φf = kr / (kr + knr)
Solvents influence Φf primarily by altering the non-radiative decay rate, knr. Key factors include:
-
Solvent Polarity: Polar solvents can stabilize the excited state of a fluorophore, particularly if the excited state has a larger dipole moment than the ground state. This stabilization lowers the energy of the excited state, often leading to a red shift in the emission spectrum (solvatochromism).[3] This energy level modulation can also change the energy gap between the excited singlet state (S1) and triplet states (T1) or the ground state (S0), which in turn affects the rates of intersystem crossing and internal conversion.[4]
-
Proximity Effect: For molecules containing non-bonding electrons (n-orbitals), such as the carbonyl group in aldehydes, the energy levels of the n-π* and π-π* excited states can be very close. In non-polar solvents, the lowest excited state may be the "dark" n-π* state, leading to efficient non-radiative decay and very low quantum yield. Polar, protic solvents (like methanol) can selectively stabilize the π-π* state through hydrogen bonding, raising its energy relative to the n-π* state or inverting the states, which can "turn on" fluorescence and dramatically increase the quantum yield.[4][5]
-
Solvent Viscosity: High solvent viscosity can restrict intramolecular motions (e.g., rotations or twisting) that would otherwise provide a non-radiative decay pathway. This restriction often leads to an increase in the fluorescence quantum yield.
Experimental Methodology: Relative Fluorescence Quantum Yield Determination
The most common and reliable method for determining Φf is the comparative method, which measures the fluorescence of the test sample relative to a well-characterized fluorescence standard with a known quantum yield.
Causality in Experimental Design
-
Choice of Standard: The fluorescence standard should absorb at the same excitation wavelength as the test sample and have an emission profile in a similar spectral region to minimize wavelength-dependent biases in the detector. For pyrene derivatives excited in the UV range (~340-370 nm), 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.97) is an excellent and stable standard.
-
Absorbance Limitation: The absorbance of all solutions (both standard and sample) at the excitation wavelength must be kept below 0.1. This is a critical step to avoid the "inner filter effect," where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an artificially low measured intensity and an inaccurate quantum yield value.[6]
-
Spectrally Corrected Data: It is imperative to use a spectrofluorometer that provides corrected emission spectra. Detectors and gratings have different efficiencies at different wavelengths. Spectral correction ensures that the measured intensity accurately reflects the true emission profile of the sample.
Step-by-Step Protocol
-
Prepare Stock Solutions: Prepare concentrated stock solutions (~1 mM) of the test compound (MVP) and the chosen standard (e.g., 9,10-diphenylanthracene) in the desired high-purity solvents.
-
Prepare Serial Dilutions: For each solvent, prepare a series of at least five dilutions from the stock solutions of both the standard and the test sample. The concentrations should be chosen to yield absorbance values between approximately 0.01 and 0.1 at the selected excitation wavelength.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 365 nm). Use the pure solvent as a blank.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
For each solution, record the spectrally corrected fluorescence emission spectrum. Ensure identical instrument settings (e.g., slit widths) are used for the sample and the standard in a given solvent.
-
Record the emission spectrum of a pure solvent blank to check for background signals.
-
-
Data Processing:
-
Integrate the area under the entire fluorescence emission curve for each recorded spectrum. If a solvent blank shows a signal, subtract it from the sample spectra.
-
For each compound in each solvent, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
-
Calculation: The plot of integrated fluorescence intensity vs. absorbance should yield a straight line passing through the origin. The slope of this line is proportional to the quantum yield. The final calculation is performed using the following equation:
Φf,x = Φf,st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φf is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
The subscripts x and st denote the test sample and the standard, respectively.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the relative quantum yield determination process.
Caption: Workflow for relative fluorescence quantum yield determination.
Quantitative Comparison: An Illustrative Case Study with Pyrene-1-carboxaldehyde (PyCHO)
| Solvent | Dielectric Constant (ε) | Refractive Index (η) | Quantum Yield (Φf) of PyCHO |
| n-Hexane | 1.88 | 1.375 | < 0.001[5] |
| Dichloromethane | 8.93 | 1.424 | Data not available |
| Tetrahydrofuran (THF) | 7.58 | 1.407 | Data not available |
| Acetonitrile | 37.5 | 1.344 | Data not available |
| Methanol | 32.7 | 1.329 | 0.15[5] |
| Water | 80.1 | 1.333 | Data not available, but intense[5] |
Discussion and Interpretation
The data for PyCHO is striking and provides a clear illustration of the "proximity effect."
-
In Non-Polar Solvents: In n-hexane, the quantum yield is practically zero (< 0.001).[5] This is characteristic of molecules where the lowest energy singlet excited state is of n-π* character. The transition from the ground state to the n-π* state is often forbidden, and this state provides very efficient pathways for non-radiative decay (intersystem crossing to a triplet state), thus quenching fluorescence.[4]
-
In Polar, Protic Solvents: In methanol, the quantum yield increases dramatically to 0.15.[5] This is a >150-fold enhancement. This occurs because the polar, protic nature of methanol strongly solvates the fluorophore. Hydrogen bonding with the carbonyl oxygen lowers the energy of the π-π* excited state relative to the n-π* state. With the π-π* state now being the lowest energy excited state, the highly efficient radiative decay pathway (fluorescence) becomes accessible, "turning on" the emission.[4][5]
Based on this analysis, we can hypothesize that MVP, which also possesses a π-conjugated system with oxygen lone pairs, will exhibit significant sensitivity to solvent polarity and hydrogen-bonding capability. Researchers performing these measurements on MVP should pay close attention to the use of both aprotic polar (e.g., THF, Dichloromethane) and protic polar (e.g., Methanol, Ethanol) solvents to fully characterize its photophysical landscape.
Trustworthiness: A Self-Validating Protocol
The integrity of any quantum yield measurement hinges on the rigor of the experimental protocol. The methodology described herein contains several self-validating checks:
-
Linearity of Plots: The plots of integrated fluorescence intensity versus absorbance must be linear and pass through the origin. Any deviation from linearity, particularly at higher concentrations, indicates the onset of inner filter effects or aggregation, invalidating the data points.
-
Use of a Certified Standard: The accuracy of the relative method is entirely dependent on the accuracy of the standard's published Φf value. Using a well-characterized, stable standard like 9,10-diphenylanthracene from a reputable source is paramount.
-
Instrumental Correction: Verifying that the spectrofluorometer's emission correction is up-to-date and accurate is essential. This can be done periodically by measuring the spectrum of a known source or standard.
By adhering to these principles, researchers can generate highly reliable and reproducible quantum yield data.
Conclusion
While a complete solvent-dependent quantum yield profile for this compound remains to be published, this guide provides the authoritative framework for its determination. We have detailed the underlying photophysical principles, presented a robust and self-validating experimental protocol, and illustrated the profound impact of solvent choice using data from the analogous compound, pyrene-1-carboxaldehyde. The key takeaway for researchers is that the quantum yield is a dynamic property. Its careful measurement in a systematic series of solvents is a prerequisite for the successful application of MVP, or any fluorophore, as a reliable probe in complex chemical and biological systems.
References
-
Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules. Physical Chemistry Chemical Physics, RSC Publishing.
-
Pyrene-based D–π–A dyes that exhibit solvatochromism and high fluorescence brightness in apolar solvents and water. RSC Advances, RSC Publishing.
-
Plot of the solvatochromic shift of the fluorescence maxima of Py-BN. ResearchGate.
-
Solvatochromic Pyrene Analogues of Prodan Exhibiting Extremely High Fluorescence Quantum Yields in Apolar and Polar Solvents. ResearchGate.
-
Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, RSC Publishing.
-
Fundamental photoluminescence properties of pyrene carbonyl compounds through absolute fluorescence quantum yield measurement and density functional theory. ResearchGate.
-
Photophysical Properties of an Azine-Linked Pyrene–Cinnamaldehyde Hybrid: Evidence of Solvent-Dependent Charge-Transfer-Coupled Excimer Emission. ACS Omega, ACS Publications.
-
Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B, RSC Publishing.
-
Aqueous Dispersion and Temperature Induced Reversible Fluorescence Properties of 1-Pyrenecarboxaldehyde. ResearchGate.
-
Pyrene. Oregon Medical Laser Center (OMLC).
-
Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. Physical Chemistry Chemical Physics, RSC Publishing.
-
Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Molecules, MDPI.
Sources
- 1. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical investigation of fluorescence solvatochromism of dialkoxyphenyl-pyrene molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. omlc.org [omlc.org]
Evaluating a Novel Probe: The Case of (2'-Methoxyvinyl)pyrene and a Guide to Validated Plasma Membrane Stains
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
When selecting a tool for visualizing the plasma membrane, specificity is paramount. The ideal probe should exhibit high fidelity for the cell surface, minimal internalization, and low off-target binding. This guide was initially intended to evaluate the specificity of (2'-Methoxyvinyl)pyrene (MVP) as a plasma membrane marker. However, a thorough review of the scientific literature reveals that MVP is primarily characterized and utilized as a highly specific chemiluminescent probe for detecting singlet oxygen.[1] Its application as a plasma membrane stain is not documented in peer-reviewed publications, making a direct evaluation of its specificity for this purpose impossible at this time.
Therefore, this guide has been adapted to address the core need of researchers seeking reliable plasma membrane visualization. We will provide a comprehensive comparison of three widely validated and mechanistically distinct classes of plasma membrane probes: the solvatochromic dye Laurdan, the lipophilic carbocyanine dyes (e.g., DiI), and fluorescently conjugated lectins (e.g., Wheat Germ Agglutinin). We will delve into the principles governing their membrane interaction, present experimental workflows for validating their specificity, and offer a comparative analysis to guide your selection process.
Understanding the Alternatives: A Comparative Framework
Choosing the right plasma membrane probe depends on the specific experimental question, cell type, and imaging modality. The three alternatives discussed here operate on fundamentally different principles, which dictates their performance characteristics.
-
Laurdan: A polarity-sensitive fluorescent probe that reports on the physical state of the lipid bilayer.[2][3]
-
DiI (and other Carbocyanines): Lipophilic dyes that integrate into the lipid bilayer via long hydrocarbon chains.[4][5][6][7]
-
Wheat Germ Agglutinin (WGA): A lectin that binds to specific carbohydrate moieties (sialic acid and N-acetylglucosamine) on cell surface glycoproteins.[8][9][10]
The following table summarizes the key characteristics of these probes.
| Feature | Laurdan | DiI (Carbocyanine Dyes) | Fluorescent WGA |
| Mechanism of Action | Senses lipid packing and water penetration in the bilayer via a spectral shift (solvatochromism).[2][3] | Inserts its lipophilic alkyl chains into the hydrophobic core of the plasma membrane.[6][7] | Binds to N-acetylglucosamine and sialic acid residues on cell surface glycoproteins and glycolipids.[8][10] |
| Primary Application | Imaging lipid rafts and membrane fluidity/order.[2][11][12][13] | General plasma membrane labeling, long-term cell tracing, and neuronal tracing.[4][5][6] | Labeling the cell surface/glycocalyx in both live and fixed cells.[8][9] |
| Specificity Determinant | Hydrophobic interaction and sensitivity to bilayer polarity.[3] | Hydrophobic interaction with the lipid bilayer.[6] | Specific carbohydrate-protein recognition.[8] |
| Live/Fixed Cells | Primarily used on live cells; can be used on fixed cells.[2] | Can be used on both live and fixed cells.[4][7] | Can be used on both live and fixed cells.[8][10] |
| Potential for Internalization | Can internalize over time, labeling intracellular membranes. | Can be internalized through endocytosis, leading to labeling of vesicular structures. | Can be internalized via endocytosis; fixation before permeabilization is crucial to prevent intracellular staining.[8][10] |
| Toxicity | Generally low, but high concentrations can affect membrane properties. | Very low toxicity, suitable for long-term tracing.[4][6][7] | Can be toxic or stimulatory to some cell types.[8] |
Mechanism of Action: A Deeper Dive
The utility of a probe is defined by its mechanism. Understanding how these molecules interact with the plasma membrane is key to interpreting results and troubleshooting experiments.
Laurdan: The Environment Sensor
Laurdan's fluorescence is highly sensitive to the polarity of its environment.[3] Its naphthalene moiety positions itself at the glycerol backbone region of the phospholipid bilayer.[3]
-
In ordered, tightly packed membranes (e.g., lipid rafts) , water penetration is low. This non-polar environment results in an emission maximum around 440 nm.[2]
-
In disordered, fluid membranes , water molecules can penetrate the bilayer more easily. This polar environment causes a red-shift in the emission maximum to around 490 nm.[2]
This spectral shift is quantified using the Generalized Polarization (GP) index, which provides a ratiometric measure of membrane order, independent of probe concentration.
Caption: Laurdan's emission spectrum shifts based on membrane lipid packing.
DiI: The Lipophilic Anchor
Carbocyanine dyes like DiI are structurally simple: a fluorophore flanked by two long hydrocarbon "tails".[6][7] These tails readily insert into the hydrophobic core of the lipid bilayer, effectively anchoring the dye within the membrane.[6] Once incorporated, the dyes are typically stable and diffuse laterally, allowing for uniform staining of the entire cell surface.[4][5] Their low rate of transfer between cells makes them excellent for long-term cell tracing studies.[4]
Caption: DiI integrates into the plasma membrane via its hydrophobic tails.
WGA: The Glycan Binder
Unlike probes that interact with the lipid portion of the membrane, WGA targets the glycocalyx. It is a lectin, a class of proteins that binds to specific sugar structures. WGA has a high affinity for N-acetylglucosamine and sialic acid residues, which are abundant on the glycoproteins and glycolipids of most mammalian cell surfaces.[8][10] This interaction is highly specific. However, it's important to note that if cells are fixed and then permeabilized, fluorescent WGA can also stain organelles within the secretory pathway, such as the Golgi apparatus, which are also rich in these glycans.[8]
Experimental Protocols for Specificity Evaluation
Trustworthiness in research comes from self-validating systems. When using any plasma membrane probe, especially for the first time on a new cell type, its specificity should be confirmed. Here are cornerstone protocols to do so.
Protocol 1: Co-localization with a Validated Plasma Membrane Marker
Objective: To visually assess if the probe specifically stains the plasma membrane by comparing its localization with a known plasma membrane marker.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Allow cells to adhere and reach approximately 70-80% confluency.
-
Primary Probe Staining: Incubate live cells with the primary probe (e.g., fluorescent WGA) according to the manufacturer's protocol. A typical starting concentration for WGA is 5 µg/mL for 10-15 minutes at 37°C.[14]
-
Test Probe Staining: In a separate channel, stain the same cells with the test probe (e.g., DiI). A typical concentration for DiI is 1 to 5 µM for 5-20 minutes at 37°C.[5]
-
Washing: Gently wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or a suitable buffer to remove unbound probe.
-
Imaging: Immediately image the cells using a confocal microscope. Acquire images in separate channels for each fluorophore.
-
Analysis: Merge the images and analyze the degree of overlap between the two signals. A high degree of co-localization (e.g., appearing as a yellow rim in a red/green merge) indicates that the test probe is staining the plasma membrane. Quantify co-localization using Pearson's or Manders' coefficients.
Protocol 2: Internalization Assay
Objective: To determine the rate and extent to which a probe is internalized from the plasma membrane into intracellular compartments.
Methodology:
-
Cell Preparation: Plate cells as described in Protocol 1.
-
Probe Staining: Stain live cells with the probe of interest (e.g., DiI or WGA) at 37°C as previously described.
-
Time-Lapse Imaging (or Fixed Time Points):
-
Live-Cell Imaging: Place the dish on a stage-top incubator on the microscope and acquire images every 5-10 minutes for 1-2 hours.
-
Fixed Time Points: Prepare multiple coverslips. After staining, wash the cells and add fresh, pre-warmed media. Fix the cells at various time points (e.g., 0, 15, 30, 60, 120 minutes) using 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Imaging: Acquire images using a confocal microscope. Use settings that clearly resolve the plasma membrane and intracellular vesicles.
-
Analysis: Visually inspect the images for the appearance of fluorescently labeled intracellular puncta or vesicles. Quantify the internalization by measuring the ratio of intracellular fluorescence intensity to the plasma membrane fluorescence intensity over time.
Caption: Workflow for an internalization assay to assess probe stability at the plasma membrane.
Conclusion and Recommendations
While this compound is a valuable tool for detecting singlet oxygen, there is no evidence to support its use as a plasma membrane probe. For researchers requiring high-fidelity plasma membrane labeling, established probes offer reliable and well-characterized alternatives.
-
For studies of membrane order, lipid rafts, and fluidity , Laurdan is the probe of choice due to its unique solvatochromic properties.
-
For general membrane labeling and long-term tracking of cells in culture or in vivo, DiI and other carbocyanine dyes provide bright, stable, and non-toxic staining.
-
For highly specific labeling of the cell surface glycocalyx in both live and fixed cells, fluorescently-labeled WGA is an excellent option, provided that fixation precedes permeabilization to avoid intracellular labeling.
Ultimately, the choice of probe must be empirically validated for the specific cell type and experimental conditions. By employing rigorous co-localization and internalization assays, researchers can ensure the scientific integrity of their findings and generate clear, unambiguous images of the plasma membrane.
References
-
Amaro, M., et al. (2017). Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane. Methods and Applications in Fluorescence, 5(4), 044002. [Link]
-
Biocompare. (2015). Wheat Germ Agglutinin as a Plasma Membrane Marker. Biocompare Website. [Link]
-
Ross, W. N., et al. (1977). Mechanism of the membrane potential sensitivity of the fluorescent membrane probe merocyanine 540. Journal of Membrane Biology, 33(1-2), 141-183. [Link]
-
Shukla, S., et al. (2012). Assessment of Golgi Apparatus versus Plasma Membrane-Localized Multi-Drug Resistance-Associated Protein 1. Molecular Pharmaceutics, 9(7), 2046–2056. [Link]
-
Wiranowska, M., et al. (2020). Wheat germ agglutinin (WGA) Oregon Green 488 conjugate cell membrane staining. Cancer Nanotechnology, 11(1), 3. [Link]
-
Abbkine. (n.d.). DiI Membrane Staining Kit User Manual. Abbkine Website. [Link]
-
Amaro, M., et al. (2017). Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane. ResearchGate. [Link]
-
Wikipedia. (n.d.). Laurdan. Wikipedia, The Free Encyclopedia. [Link]
-
Mazères, S., et al. (2014). Characterization of M-laurdan, a versatile probe to explore order in lipid membranes. F1000Research, 3, 163. [Link]
-
Posner, G. H., et al. (1984). A chemiluminescent probe specific for singlet oxygen. Biochemical and Biophysical Research Communications, 123(2), 869-73. [Link]
Sources
- 1. A chemiluminescent probe specific for singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Laurdan - Wikipedia [en.wikipedia.org]
- 4. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. biotium.com [biotium.com]
- 7. cohesionbio.com [cohesionbio.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2'-Methoxyvinyl)pyrene
As researchers and drug development professionals, our work with novel chemical entities like (2'-Methoxyvinyl)pyrene is foundational to scientific advancement. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence within the laboratory. The procedures outlined herein are grounded in established safety protocols for polycyclic aromatic hydrocarbons (PAHs) and their derivatives, ensuring a comprehensive approach to managing this specific compound.
Hazard Assessment and Chemical Profile of this compound
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). While specific toxicological data for this derivative is limited, the parent compound, pyrene, and the broader class of PAHs are well-characterized. Pyrene is known to be a skin irritant and is suspected to be a mutagen and tumor-causing agent.[1] Many PAHs are recognized for their carcinogenic properties and environmental persistence.[2][3] Therefore, this compound should be handled with a high degree of caution, assuming it possesses similar or potentially enhanced hazardous properties.
| Chemical Property | Value/Information | Source |
| CAS Number | 93265-41-9 | [2] |
| Molecular Formula | C19H14O | [2][4] |
| Molecular Weight | 258.31 g/mol | [2][4] |
| Appearance | Likely a solid (based on parent compound) | [5][6] |
| Hazards | Suspected carcinogen, potential environmental pollutant, skin irritant | [1][2] |
Given its classification as a suspected carcinogen and its potential for bioaccumulation, all waste streams containing this compound must be treated as hazardous.[2]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work with this compound, it is imperative to be outfitted with the appropriate personal protective equipment. Adherence to these guidelines is the first line of defense against accidental exposure.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) at all times. Given that pyrene is absorbed through the skin, double-gloving may be advisable for handling concentrated forms of the compound.[1][5]
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.
-
Body Protection : A fully buttoned laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection : Work with solid this compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
Segregation and Collection of this compound Waste
Proper segregation of hazardous waste at the point of generation is critical for safe and compliant disposal. All waste streams containing this compound must be clearly labeled and kept separate from non-hazardous waste.
Waste Stream Categories:
-
Solid Waste : Includes unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and any lab materials (e.g., weigh boats, contaminated filter paper) that have come into direct contact with the solid compound.
-
Liquid Waste : Encompasses solutions containing this compound, including reaction mixtures, chromatographic fractions, and rinsing solutions from contaminated glassware.
-
Sharps Waste : Any contaminated needles, syringes, or broken glassware.
Container Requirements :
-
All waste containers must be in good condition, compatible with the chemical waste, and have a securely fitting lid.[7][8]
-
Label all containers clearly with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Carcinogen").[7]
Step-by-Step Disposal Procedures
The following procedures provide a systematic approach to the disposal of different forms of this compound waste.
-
Collection : Carefully place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled solid waste container.
-
Packaging : Ensure the container is sealed to prevent the release of dust or particles.
-
Storage : Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal by a certified hazardous waste management company. The primary recommended disposal method for PAHs is high-temperature incineration.[9]
-
Collection : Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container.
-
Rinsing : For contaminated glassware, the first rinse with a suitable solvent should be collected as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal only if local regulations allow and the concentration is confirmed to be below permissible limits. However, the most prudent approach is to collect all rinses as hazardous waste.
-
Storage : Store the liquid waste container in secondary containment to prevent spills.
-
Disposal : The liquid waste should be disposed of through a licensed hazardous waste contractor, likely via incineration.
-
Gross Decontamination : Remove as much of the this compound residue as possible using a compatible solvent. Collect this solvent as hazardous waste.
-
Washing : Wash the labware with soap and water. The initial rinse water should be collected as hazardous waste.
-
Surface Cleaning : For spills on work surfaces, decontaminate the area with a suitable solvent and absorbent pads. All cleaning materials must be disposed of as solid hazardous waste.
Emergency Procedures for Spills and Exposure
In the event of a spill or personal exposure, immediate and correct action is crucial.
-
Skin Exposure : Immediately wash the affected area with copious amounts of soap and water.[1] Remove any contaminated clothing.
-
Eye Exposure : Flush the eyes with lukewarm water for at least 15 minutes.[1]
-
Inhalation : Move the affected person to fresh air.
-
Spill Cleanup : For small spills within a fume hood, use an appropriate absorbent material, collect it in a sealed bag, and dispose of it as hazardous solid waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental protection. By understanding the hazards, adhering to rigorous handling and disposal protocols, and planning for emergencies, we can continue our vital research while upholding our ethical obligations. Always consult your institution's specific guidelines and your local environmental regulations to ensure full compliance.
References
-
Production, Import/Export, Use, and Disposal - Toxicological Profile for Polycyclic Aromatic Hydrocarbons . National Center for Biotechnology Information (NCBI). [Link]
-
Cas 93265-41-9, this compound . LookChem. [Link]
-
Benzo[a]pyrene . PubChem - National Center for Biotechnology Information. [Link]
-
Pyrene . Wikipedia. [Link]
-
This compound . PubChem - National Center for Biotechnology Information. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
Sources
- 1. PYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. lookchem.com [lookchem.com]
- 3. Benzo[a]pyrene | C20H12 | CID 2336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C19H14O | CID 6438564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Pyrene - Wikipedia [en.wikipedia.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Unseen: A Guide to Safely Handling (2'-Methoxyvinyl)pyrene
For Immediate Reference: This guide provides critical safety and handling protocols for (2'-Methoxyvinyl)pyrene. As a compound combining a polycyclic aromatic hydrocarbon (PAH) backbone with a vinyl ether functional group, it presents a dual hazard profile that demands rigorous adherence to safety procedures. This document is intended for researchers, scientists, and drug development professionals.
This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH), and is utilized in toxicological research.[1] Due to its structural similarity to carcinogenic PAHs and the inherent reactivity of vinyl ethers, this compound must be handled with the utmost care. This guide synthesizes established safety protocols for its constituent chemical classes to provide a comprehensive framework for its safe handling, storage, and disposal.
Hazard Assessment: A Compound of Dual Concern
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound's risks stem from both its pyrene structure and its vinyl ether group.
Polycyclic Aromatic Hydrocarbon (PAH) Hazards: The parent compound, pyrene, is classified as a suspected carcinogen and a skin irritant.[2][3] PAHs as a class are known for their potential to cause cancer, with some being confirmed human carcinogens.[4] They can be absorbed through the skin, inhalation, and ingestion.[5][6] Animal studies on pyrene have indicated potential for kidney and liver toxicity.[7]
Vinyl Ether Hazards: Vinyl ethers are highly flammable and can form explosive vapor/air mixtures.[1][8] A significant and often overlooked hazard is their ability to form explosive peroxides upon exposure to air and light over time.[9][10][11] These peroxides can detonate when subjected to heat, friction, or mechanical shock.[11]
| Hazard Class | Potential Effects | Primary Routes of Exposure |
| Carcinogenicity | May cause cancer.[2][3] | Inhalation, Dermal Contact, Ingestion |
| Skin Irritation | Causes skin irritation.[2] | Dermal Contact |
| Organ Toxicity | Potential for kidney and liver damage.[7] | Inhalation, Ingestion |
| Flammability | Highly flammable liquid and vapor.[1][8] | Inhalation |
| Peroxide Formation | Can form explosive peroxides.[9][10] | N/A (Inherent chemical hazard) |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][12] | Environmental Release |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Double Gloving: Nitrile or neoprene gloves.[13] | Provides a barrier against skin absorption of the PAH component. Double gloving is recommended for handling highly toxic chemicals.[14] |
| Eyes | Chemical safety goggles. | Protects against splashes and potential contact with the irritant compound. |
| Body | Fully fastened laboratory coat, preferably a disposable gown. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges. | Essential when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for minimizing exposure and ensuring safety.
Designated Work Area
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.[15] This area should be clearly marked with a warning sign indicating the presence of a carcinogen.[14][16]
Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and dark place, away from heat and sources of ignition.[8]
-
The storage container must be tightly sealed and clearly labeled as a carcinogen and peroxide-former.
-
Store separately from strong oxidizing agents and acids.[1]
Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.[13]
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[8][17]
-
Ground and bond containers during transfer to prevent static discharge.[8]
-
Avoid the formation of dust and aerosols.[17]
-
Work surfaces should be covered with absorbent, plastic-backed paper to contain any spills.[13]
Peroxide Management
Due to the vinyl ether component, a strict peroxide management plan is essential.
-
Date all containers upon receipt and upon opening. [9]
-
Test for peroxides before each use if the container has been open for more than 3 months, or as specified by the manufacturer. [18]
-
Never distill peroxide-forming chemicals to dryness. [19]
-
If crystals are observed around the cap or in the container, do not attempt to open it. This indicates the potential presence of dangerous peroxides. Contact your institution's Environmental Health and Safety (EHS) department immediately. [10][19]
Caption: Workflow for the safe handling and peroxide management of this compound.
Emergency and Disposal Plan
Spills and Exposures
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.
-
For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[13][16] The waste must be clearly labeled as "Hazardous Waste: Carcinogen, Peroxide-Former." Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a comprehensive understanding of its dual hazards and a steadfast commitment to established safety protocols. By integrating the principles outlined in this guide into your laboratory's standard operating procedures, you can mitigate the risks associated with this compound and foster a culture of safety. Always consult your institution's specific safety guidelines and EHS department for any questions or concerns.
References
-
Rupa Health. Pyrene. Retrieved from [Link]
-
Wikipedia. Pyrene. Retrieved from [Link]
-
Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
-
The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSCs) - VINYL ETHYL ETHER. Retrieved from [Link]
-
University of California, Los Angeles - Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation. Retrieved from [Link]
-
New Jersey Department of Health. (2000, May). Hazardous Substance Fact Sheet: Vinyl Ethyl Ether. Retrieved from [Link]
-
Godavari Biorefineries Ltd. (2024, February 17). Safety Data Sheet: Ethyl Vinyl Ether. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Profile for Benzo[a]pyrene. Retrieved from [Link]
-
Health Canada. (n.d.). Benzo[a]pyrene. Retrieved from [Link]
-
Public Health England. (2025, August 20). Benzo[a]pyrene or PAHs: toxicological overview. GOV.UK. Retrieved from [Link]
-
University of California, Santa Barbara - Environmental Health & Safety. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]
-
University of Texas at Austin - Environmental Health & Safety. Peroxide Forming Chemicals. Retrieved from [Link]
-
Vanderbilt University - Environmental Health & Safety. PEROXIDE FORMING CHEMICALS. Retrieved from [Link]
-
University of Washington - Environmental Health & Safety. (2021, August 1). Peroxide-Forming Chemical. Retrieved from [Link]
-
U.S. Environmental Protection Agency. POLYCYCLIC AROMATIC HYDROCARBONS (PAHs). Retrieved from [Link]
-
3M. Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1984, March 16). NIOSH Manual of Analytical Methods (NMAM), 4th ed. - POLYNUCLEAR AROMATIC HYDROCARBONS by HPLC 5506. Retrieved from [Link]
-
SKC Inc. OSHA / NIOSH Sampling Guide for PAHs (Polynuclear Aromatic Hydrocarbons by HPLC, see specific compounds). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1983). Petroleum Refinery Workers Exposure to PAHs at Fluid Catalytic Cracker, Coker, and Asphalt Processing Units (83-111). NIOSH. Retrieved from [Link]
Sources
- 1. ICSC 1261 - VINYL ETHYL ETHER [chemicalsafety.ilo.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. epa.gov [epa.gov]
- 5. Pyrene | Rupa Health [rupahealth.com]
- 6. gov.uk [gov.uk]
- 7. Pyrene - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
- 9. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. jefferson.edu [jefferson.edu]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 16. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 17. chemicalbook.com [chemicalbook.com]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 19. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
